Sodium hydrogencyanamide
Description
The exact mass of the compound Sodium cyanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;cyanoazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHN2.Na/c2-1-3;/h2H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEGFNBBAVRKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[NH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHN2Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051791 | |
| Record name | Sodium cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.022 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17292-62-5 | |
| Record name | Cyanamide, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017292625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cyanamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of solid sodium hydrogencyanamide
An In-depth Technical Guide to the Synthesis of Solid Sodium Hydrogencyanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (NaHCN₂), a versatile and reactive intermediate crucial in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] The document details both traditional and modern industrial methodologies, offering detailed experimental protocols, comparative data, and process visualizations to support research and development efforts.
Synthesis Methodologies
The preparation of solid this compound has evolved from early anhydrous methods to more cost-effective and scalable aqueous industrial processes.
Traditional Anhydrous Routes
Early synthesis methods were characterized by their reliance on anhydrous reagents and solvents.[1] While capable of yielding high-purity products, these techniques are often cumbersome and expensive for large-scale production.[1]
-
Reaction with Sodium Alkoxides: A foundational method involves the acid-base reaction between the weakly acidic cyanamide and a strong base like sodium methoxide or sodium ethoxide in an alcoholic solvent.[1][2] A critical requirement for this process is the use of anhydrous alcohols to prevent unwanted side reactions.[1]
-
Reaction with Anhydrous Sodium Hydroxide: As an alternative to alkoxides, anhydrous sodium hydroxide can be used as the base. This reaction is typically carried out in aliphatic alcohols with 3 to 6 carbon atoms as the solvent.[2]
Modern Industrial Aqueous Synthesis
The cornerstone of modern, large-scale production is the reaction of cyanamide with sodium hydroxide in an aqueous solution.[1] This approach is more cost-effective and circumvents the need for expensive and difficult-to-handle anhydrous solvents.[1]
A key innovation in the industrial production of solid this compound is the immediate application of rapid dehydration techniques following the aqueous-phase synthesis.[1][2] The aqueous solution or suspension of the product is concentrated to dryness using a spray dryer or an atomization dryer.[2] This process atomizes the liquid feed into fine droplets inside a chamber with hot heating gas (such as air or nitrogen), yielding a pulverulent, free-flowing product with good purity and storage stability.[1][2]
Synthesis from Alternative Precursors
An alternative industrial method avoids starting with isolated cyanamide. This process involves reacting lime nitrogen (calcium cyanamide, CaCN₂) with an aqueous solution of sodium sulfate. The reaction produces this compound alongside calcium hydroxide and sodium bisulfate.[3]
The reaction is as follows: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂[3]
Following the reaction, the insoluble byproducts are removed by filtration to yield an aqueous solution of this compound.[3]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data and key characteristics of the primary synthesis routes.
Table 1: Comparison of Core Synthesis Methodologies
| Method | Starting Materials | Solvent | Key Conditions | Advantages | Disadvantages |
| Sodium Alkoxide | Cyanamide, Sodium Ethoxide/Methoxide | Anhydrous Alcohol | Anhydrous environment | High purity product[1] | Expensive, cumbersome for large-scale production, requires anhydrous reagents[1] |
| Aqueous NaOH | Cyanamide, Sodium Hydroxide | Water | Reaction followed by rapid spray drying | Cost-effective, suitable for large-scale industrial production, avoids anhydrous solvents[1][2] | Requires specialized drying equipment for solid product isolation[2] |
| Lime Nitrogen | Calcium Cyanamide (CaCN₂), Sodium Sulfate | Water | Reaction temperature: 0-40°C; Reaction time: 8-16h[3] | Utilizes inexpensive raw materials[3] | Generates multiple byproducts requiring separation[3] |
Table 2: Product Specifications from Industrial Aqueous Synthesis
| Parameter | Reported Value | Methodology |
| Purity | 82% - 94% | Reaction of aqueous cyanamide and NaOH, followed by spray drying[2] |
| Residual Moisture | 1% - 3% | Reaction of aqueous cyanamide and NaOH, followed by spray drying[2] |
Experimental Protocols
Protocol 1: Laboratory Synthesis via Sodium Ethoxide in Ethanol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
Reaction: Slowly add a solution of cyanamide in anhydrous ethanol to the sodium ethoxide solution at room temperature with constant stirring.
-
Precipitation: The this compound salt will precipitate out of the solution upon formation. The reaction can be cooled to enhance precipitation.
-
Isolation: Collect the solid product by filtration under an inert atmosphere.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the final product under a vacuum to remove all traces of the solvent.
Protocol 2: Industrial Synthesis via Aqueous NaOH and Spray Drying
-
Reaction: Prepare an aqueous solution of cyanamide. In a suitable industrial reactor, add a stoichiometric amount of aqueous sodium hydroxide solution. The reaction is typically performed at ambient or slightly elevated temperatures.
-
Feed Preparation: The resulting aqueous solution or suspension of this compound, with a solids content typically between 20% and 70% by weight, is prepared for drying.[2]
-
Atomization Drying: Immediately pass the solution/suspension into a spray dryer. The liquid is atomized into fine droplets.
-
Drying: The droplets are contacted with a stream of hot gas (e.g., air or nitrogen), causing rapid evaporation of the water.
-
Collection: The resulting fine-particled, solid this compound powder is separated from the gas stream using cyclones or filters and collected. The product typically has a purity of 82-94% and a residual moisture content of 1-3%.[2]
-
Post-Treatment (Optional): If necessary, the product can be subjected to further drying.[2]
Protocol 3: Synthesis from Calcium Cyanamide and Sodium Sulfate
-
Solution Preparation: Prepare an aqueous solution of sodium sulfate.
-
Reaction: Add lime nitrogen (calcium cyanamide) to the sodium sulfate solution. The molar ratio of lime nitrogen to sodium sulfate is typically maintained between 1:1 and 1:1.1.[3]
-
Controlled Conditions: Maintain the reaction temperature between 0°C and 40°C for a duration of 8 to 16 hours, allowing the reaction to proceed until the pH reaches 4.5 to 6.[3]
-
Filtration: Filter the resulting slurry to remove the solid byproducts, primarily calcium hydroxide and some sodium bisulfate.[3]
-
Product Solution: The resulting filtrate is an aqueous solution of this compound, which can be used for subsequent reactions or processed further for isolation.
Process Visualizations
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
Caption: Workflow for modern industrial synthesis of solid NaHCN₂.
Caption: Workflow for NaHCN₂ synthesis from lime nitrogen.
Caption: Logical workflow for the purification of NaHCN₂ by recrystallization.
References
- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]
- 2. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]
- 3. CN104176746A - Synthetic method of cyanamide aqueous solution from sodium sulfate - Google Patents [patents.google.com]
A Technical Guide to the Chemical Properties and Structure of Sodium Hydrogencyanamide
Abstract
Sodium hydrogencyanamide (NaHNCN), the monosodium salt of cyanamide, is a highly versatile and reactive chemical intermediate. Its unique molecular structure, characterized by a potent nucleophilic anion, makes it a valuable building block in the synthesis of a diverse range of organic compounds, particularly pharmaceuticals and agrochemicals. This technical guide provides an in-depth examination of the chemical properties, molecular structure, reactivity, and key experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in drug development who utilize cyanamide chemistry in their work. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to ensure clarity and ease of use.
Introduction
Cyanamide chemistry is a significant branch of organic chemistry, centered around the reactive nitrogen-carbon-nitrogen (NCN) framework.[1] The parent compound, cyanamide (H₂NCN), possesses both a nucleophilic amino group and an electrophilic nitrile group, allowing it to participate in a wide array of chemical transformations.[1] this compound (NaHNCN), also known as monosodium cyanamide, is the salt derived from the deprotonation of the weakly acidic cyanamide.[1] The resulting hydrogencyanamide anion ([HNCN]⁻) is a potent nucleophile, enhancing the reactivity of the cyanamide moiety.[1] This property makes this compound a fundamental reagent for introducing nitrogen-containing functionalities and a key starting material for producing substituted cyanamides, guanidines, and various heterocyclic compounds.[1][2]
Molecular Structure and Tautomerism
The chemical behavior of this compound is governed by the structure of the hydrogencyanamide anion. This anion exists in two tautomeric forms: the dominant cyanamide form and the minor carbodiimide form.[3][2]
Spectroscopic and reactivity data strongly favor the cyanamide tautomer.[3] The negative charge in the hydrogencyanamide anion is delocalized across the N-C-N fragment, which contributes to its stability and high nucleophilicity.[1] The tautomeric equilibrium constant for the formation of the parent carbodiimide from cyanamide in water is estimated to be very low, at approximately 0.6 × 10⁻⁷, further confirming the prevalence of the cyanamide form.[4]
Caption: Tautomeric equilibrium of the hydrogencyanamide anion.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. The data is compiled from various chemical suppliers and literature sources.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | Sodium cyanoazanide | |
| Synonyms | Monosodium cyanamide, Cyanamide monosodium salt | [5] |
| CAS Number | 17292-62-5 | [5] |
| EC Number | 241-322-3 | [5] |
| PubChem Substance ID | 24873002 | [5] |
| Chemical Formula | ||
| Linear Formula | NCNHNa | [5] |
| Molecular Formula | CHN₂Na | [5] |
| Molecular Weight | 64.02 g/mol | [5] |
| Physical Properties | ||
| Appearance | Tan to white crystalline powder | [5][6] |
| Melting Point | >360 °C | [5] |
| Structural Information | ||
| SMILES String | [Na]NC#N | [5] |
| InChI Key | MBEGFNBBAVRKLK-UHFFFAOYSA-N | [5] |
| Acidity (Parent Acid) | ||
| pKa of Cyanamide (H₂NCN) | 10.3 | [3][2] |
| Handling | ||
| Storage Temperature | 2-8°C | [5] |
Reactivity and Chemical Behavior
Nucleophilicity
The anionic nature of this compound makes it a significantly more potent nucleophile than its parent compound, cyanamide.[1] This enhanced reactivity allows it to readily participate in addition and substitution reactions, making it a key reagent for introducing the cyanamide framework into organic molecules.[1]
Hydrolysis
Aqueous solutions of this compound exhibit limited stability and undergo hydrolysis.[1] In neutral or near-neutral solutions, the primary pathway involves the slow addition of water across the carbon-nitrogen triple bond to form urea.[1] This hydrolysis is significantly accelerated under acidic conditions.[1]
Caption: Hydrolysis of this compound to urea.
Reactions with Electrophiles
This compound's primary utility lies in its reactions with various electrophiles.
-
Reaction with Alcohols: In the presence of an acid or base catalyst, it reacts with alcohols to yield O-alkylisoureas.[1] Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol.[1]
-
Reaction with Isothiocyanates: The compound undergoes nucleophilic addition to the electrophilic carbon of isothiocyanates.[1] Subsequent desulfurization of the intermediate leads to the formation of substituted cyanamides.[1]
-
Precursor for Heterocycles: As a fundamental reagent for producing substituted cyanamides, it serves as an instrumental building block for a variety of heterocyclic compounds, many of which are core structures in pharmaceuticals and agrochemicals.[1]
Stability and Decomposition
The parent compound, cyanamide, has a propensity to dimerize into 2-cyanoguanidine (dicyandiamide) or trimerize into melamine.[3][2] This process is generally inhibited by low temperatures and acidic conditions.[2] While solid this compound is more stable, its aqueous solutions can decompose over time.[1] It is also known to be moisture-sensitive.[7]
Experimental Protocols
Synthesis of this compound
Protocol 1: From Cyanamide and Sodium Hydroxide This method involves the direct neutralization of an aqueous cyanamide solution with sodium hydroxide, followed by rapid drying to isolate the solid product. This process is suitable for large-scale industrial production.[7]
-
Methodology:
-
Charge a suitable reaction vessel with a 48.5% strength aqueous solution of sodium hydroxide.[7]
-
While providing thorough stirring and external cooling to maintain an internal temperature below 25°C, slowly introduce a 49.5% strength aqueous cyanamide solution over several hours.[7]
-
Immediately after the reaction is complete, feed the resulting aqueous solution of this compound into a spray dryer.[7]
-
Operate the dryer with a heating gas inlet temperature of 110-200°C and an outlet temperature of 40-120°C.[7]
-
Collect the resulting fine, free-flowing powder, which typically has a moisture content of 1-3% by weight.[7]
-
Caption: Workflow for the synthesis of this compound.
Protocol 2: From Calcium Cyanamide and Sodium Sulfate An alternative synthesis route utilizes readily available industrial chemicals, lime nitrogen (calcium cyanamide, CaCN₂) and sodium sulfate.[8]
-
Methodology:
-
Prepare an aqueous solution of sodium sulfate.[8]
-
Add lime nitrogen (CaCN₂) to the sodium sulfate solution to initiate the reaction: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂.[8]
-
Filter the reaction mixture to remove the precipitated calcium hydroxide and a portion of the sodium hydrogen sulfate.[8]
-
The resulting filtrate is an aqueous solution of this compound, which can be used directly or further processed.[8]
-
Analytical Quantification
Protocol 3: HPLC with Fluorescence Detection This method is suitable for determining trace amounts of hydrogencyanamide residues in environmental samples like seawater. It involves derivatization to create a fluorescent compound that can be detected with high sensitivity.[1][9]
-
Methodology:
-
Derivatization: Treat the aqueous sample containing hydrogencyanamide with a methanolic solution of 4-chloro-7-nitrobenzofurazan (NBD-chloride).[1][9]
-
Reaction: Heat the mixture at 80°C to facilitate the derivatization reaction.[1][9]
-
Sample Cleanup: Pass the reaction mixture through a filter to remove any particulate matter.[9]
-
Analysis: Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence spectrometric detector for quantification.[1][9]
-
Quantification: A limit of detection of 0.0112 mg/L has been reported for this method in seawater.[1][9]
-
Caption: Workflow for the analysis of hydrogencyanamide.
Safety and Handling
This compound is a hazardous chemical that requires careful handling. The following information is based on available Safety Data Sheets (SDS).
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | [5][6] |
| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352 | [5] |
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including a dust mask (e.g., N95), chemical safety goggles, and gloves to prevent skin and eye contact.[5][11]
-
Handling: Avoid dust formation during handling.[11] Keep the substance dry and away from incompatible materials.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[5][10] Store away from acids and strong oxidizing agents.[10][11]
-
Incompatibilities: The most critical incompatibility is with acids. Contact with acids liberates highly toxic hydrogen cyanide gas. [10][12][13] It is also incompatible with strong oxidizing agents and bases.[11]
Conclusion
This compound is a pivotal reagent in modern organic synthesis, valued for its high nucleophilicity and its role as a precursor to a multitude of nitrogen-containing compounds. A thorough understanding of its structure, properties, and reactivity is essential for its safe and effective use in research and development. The experimental protocols for its synthesis and analysis, as detailed in this guide, provide a practical framework for its application. Adherence to strict safety and handling procedures is paramount due to its hazardous nature, particularly its reactivity with acids. By leveraging its unique chemical characteristics, scientists can continue to develop novel molecules with significant potential in medicine and agriculture.
References
- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]
- 2. Cyanamide - Wikipedia [en.wikipedia.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Acid-catalysed hydrolysis of cyanamides: estimates of carbodi-imide basicity and tautomeric equilibrium constant between carbodi-imide and cyanamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. モノナトリウムシアナミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]
- 8. CN104176746A - Synthetic method of cyanamide aqueous solution from sodium sulfate - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]
- 13. camachem.com [camachem.com]
An In-depth Technical Guide to the Preparation of Monosodium Cyanamide from Cyanamide and Sodium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of monosodium cyanamide from the reaction of cyanamide with sodium hydroxide. The document details the chemical theory, experimental protocols, quantitative data, and safety precautions necessary for the successful and safe execution of this preparation.
Introduction
Monosodium cyanamide (NaHCN₂) is a versatile reagent and intermediate in organic synthesis, finding applications in the pharmaceutical and agricultural industries. It serves as a precursor for the synthesis of various guanidines, substituted cyanamides, and heterocyclic compounds. The preparation from cyanamide and sodium hydroxide is a straightforward acid-base reaction, but requires careful control of reaction conditions to prevent polymerization and decomposition of the starting material and product.
Chemical Reaction and Stoichiometry
The fundamental reaction involves the deprotonation of cyanamide (H₂NCN), a weak acid, by a strong base, sodium hydroxide (NaOH), to yield monosodium cyanamide and water.
Reaction: H₂NCN + NaOH → NaHCN₂ + H₂O
The stoichiometry of this reaction is a 1:1 molar ratio of cyanamide to sodium hydroxide.
Experimental Protocols
Two primary experimental approaches are presented, reflecting both laboratory-scale synthesis from aqueous cyanamide and a common industrial method starting from calcium cyanamide.
Protocol 1: Preparation from Aqueous Cyanamide Solution
This protocol is adapted from established industrial processes for preparing solid monosodium cyanamide.[1]
Materials:
-
49.5% Aqueous cyanamide solution
-
48.5% Technical grade sodium hydroxide solution
-
Ice bath
-
Three-necked flask equipped with a mechanical stirrer and a dropping funnel
Procedure:
-
Place 5196 g (63 moles) of 48.5% strength sodium hydroxide solution into a 10 L three-necked flask.
-
Cool the flask in an ice bath to maintain a low temperature.
-
With thorough stirring and external cooling, add 5096 g (60 moles) of 49.5% strength aqueous cyanamide solution dropwise from the dropping funnel over 4.5 hours.
-
Carefully monitor the internal temperature throughout the addition and ensure it does not exceed 25°C.
-
The resulting solution contains aqueous monosodium cyanamide. For the isolation of solid monosodium cyanamide, this solution can be fed into a spray drier.[1] The inlet temperature of the drying air is typically around 158°C, with a waste air temperature of 98-99°C.[1]
Protocol 2: In Situ Generation from Calcium Cyanamide
This protocol describes the generation of a sodium cyanamide solution from calcium cyanamide, which is then used in a subsequent reaction. This method is common for syntheses where the isolation of pure monosodium cyanamide is not required.[2]
Materials:
-
Lime-nitrogen (crude calcium cyanamide)
-
Sodium hydroxide
-
Cracked ice and water
-
5 L round-bottom, two-necked flask with a mechanical stirrer
Procedure:
-
In the 5 L flask, place 660 cc of cold water and 135 g of cracked ice.
-
Slowly add 200 g of fresh lime-nitrogen with stirring.
-
Once the lime-nitrogen is thoroughly suspended, slowly add a cold solution of 110 g of sodium hydroxide in 200 cc of water with continued stirring.
-
Stir the suspension briskly for one hour. If the temperature rises above 25°C, add small amounts of ice to maintain the temperature.[2]
-
The resulting solution contains sodium cyanamide and is ready for use in further reactions.
Quantitative Data
The following table summarizes the quantitative data for the preparation of monosodium cyanamide as described in Protocol 1.
| Parameter | Value | Reference |
| Moles of Cyanamide | 60 moles | [1] |
| Moles of Sodium Hydroxide | 63 moles | [1] |
| Concentration of Cyanamide Solution | 49.5% (w/w) | [1] |
| Concentration of NaOH Solution | 48.5% (w/w) | [1] |
| Reaction Temperature | < 25°C | [1] |
| Addition Time | 4.5 hours | [1] |
Safety and Handling
Cyanamide and its solutions are toxic and can cause severe skin burns and eye damage.[3][4][5] It is essential to handle these chemicals with appropriate personal protective equipment in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat or chemical-protection suit.[3][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[4][6] Do not breathe dust, gas, mist, or vapors.[3][4] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[4][6] Keep away from incompatible materials such as acids and strong oxidizing agents. Cyanamide solutions are stabilized by the addition of a buffer like monosodium phosphate to prevent self-condensation in alkaline media.[7]
-
Spills: In case of a spill, evacuate the area.[4] For solid spills, vacuum or sweep up the material, avoiding dust generation.[6] For liquid spills, absorb with an inert material and place in a suitable container for disposal.[4] Do not flush into surface water or sewer systems.[4]
-
First Aid: In case of skin contact, immediately wash with plenty of water.[3] For eye contact, rinse cautiously with water for at least 15 minutes.[3][4] If inhaled, move the person to fresh air.[3] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[3]
Visualizations
Experimental Workflow for Monosodium Cyanamide Preparation
Caption: Workflow for the synthesis of solid monosodium cyanamide.
Logical Relationship of Synthesis Steps
Caption: Decision-flow diagram for the synthesis of aqueous monosodium cyanamide.
References
- 1. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. download.basf.com [download.basf.com]
- 4. fishersci.de [fishersci.de]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Cyanamide - Wikipedia [en.wikipedia.org]
Reaction of Cyanamide with Sodium Hydroxide in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanamide (CH₂N₂) is a versatile and highly reactive molecule with significant applications in pharmaceutical synthesis, drug development, and as a precursor for various organic compounds.[1][2] Its reactivity in aqueous alkaline solutions, specifically with sodium hydroxide (NaOH), is of critical importance for controlling reaction pathways and optimizing the synthesis of desired products. This technical guide provides a comprehensive overview of the primary reactions of cyanamide in an aqueous sodium hydroxide solution, focusing on the competing pathways of dimerization to dicyandiamide and hydrolysis to urea. Detailed experimental protocols for studying the kinetics of these reactions are presented, along with a summary of the available quantitative data. The underlying reaction mechanisms are also discussed, supported by theoretical and experimental findings. This document is intended to serve as a valuable resource for researchers and professionals working with cyanamide, enabling a deeper understanding and control of its chemistry in alkaline environments.
Introduction
Cyanamide is a small organic molecule featuring both a nucleophilic amino group and an electrophilic nitrile group, rendering it susceptible to a variety of chemical transformations.[2] In aqueous solutions, its stability and reaction pathways are highly dependent on the pH of the medium. While acidic conditions favor the hydrolysis of cyanamide to urea, alkaline conditions, such as those created by the presence of sodium hydroxide, promote its dimerization to 2-cyanoguanidine, commonly known as dicyandiamide.[3][4]
The reaction of cyanamide with sodium hydroxide initially involves an acid-base reaction to form the sodium salt of cyanamide. The resulting cyanamide anion is a key intermediate in the subsequent dimerization reaction. Understanding the kinetics and mechanisms of these competing reactions is crucial for synthetic chemists and drug development professionals to ensure the desired product selectivity and yield. Cyanamide and its derivatives are building blocks for various pharmaceuticals, making the precise control of its reactions a key aspect of drug synthesis.[5]
This guide will delve into the core reactions of cyanamide in aqueous NaOH, present available quantitative data in a structured format, provide detailed experimental protocols for kinetic analysis, and visualize the key reaction pathways.
Core Reactions in Aqueous Sodium Hydroxide
In an aqueous solution containing sodium hydroxide, cyanamide primarily undergoes two competing reactions: dimerization and hydrolysis. The relative rates of these reactions are strongly influenced by the pH and temperature of the solution.
Dimerization to Dicyandiamide
Under alkaline conditions (pH 8-12), the predominant reaction is the dimerization of cyanamide to form dicyandiamide.[3] This reaction is catalyzed by the hydroxide ion and proceeds through the nucleophilic attack of a cyanamide anion on the carbon atom of a neutral cyanamide molecule.[1][6]
Reaction Scheme:
2 H₂NCN (in aqueous NaOH) → (H₂N)₂C=NCN
The formation of dicyandiamide is a second-order reaction with respect to the cyanamide concentration.
Hydrolysis to Urea
While more favorable under acidic conditions, the hydrolysis of cyanamide to urea can still occur in alkaline solutions, albeit typically at a slower rate compared to dimerization.
Reaction Scheme:
H₂NCN + H₂O (in aqueous NaOH) → (NH₂)₂CO
Quantitative Data
The following tables summarize the available quantitative data on the reaction of cyanamide in alkaline aqueous solutions. It is important to note that much of the detailed kinetic data comes from older literature, and modern studies with advanced analytical techniques are needed for more precise determination of rate constants under various conditions.
Table 1: Influence of pH on Cyanamide Reaction Products
| pH | Predominant Reaction | Product | Reference |
| < 2.5 | Hydrolysis | Urea | [3] |
| 2.5 - 8.5 | Stable | - | [3] |
| 8 - 12 | Dimerization | Dicyandiamide | [3] |
Table 2: Kinetic Data for Cyanamide Dimerization
| Parameter | Value/Observation | Conditions | Reference |
| Reaction Order | Second-order with respect to cyanamide | Alkaline solution | [4] |
| Rate-Limiting Step | Formation of a C-N bond between cyanamide and the cyanamide anion | Alkaline environment | [1][6] |
| pH Dependence | Rate increases with increasing pH | - | [4] |
Experimental Protocols
To facilitate further research and a deeper understanding of the reaction of cyanamide with sodium hydroxide, the following detailed experimental protocols are provided.
Kinetic Study of Cyanamide Dimerization and Hydrolysis
Objective: To determine the rate constants for the dimerization and hydrolysis of cyanamide in an aqueous sodium hydroxide solution at a specific temperature and NaOH concentration.
Materials:
-
Crystalline cyanamide (≥99% purity)
-
Sodium hydroxide (NaOH), analytical grade
-
Deionized water
-
Hydrochloric acid (HCl), standardized solution
-
Buffer solutions (pH 4, 7, 10)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Dicyandiamide standard
-
Urea standard
Equipment:
-
Thermostated reaction vessel or water bath
-
Magnetic stirrer and stir bars
-
pH meter
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of sodium hydroxide of the desired concentration (e.g., 0.1 M, 0.5 M, 1.0 M) in deionized water.
-
Prepare a stock solution of cyanamide by dissolving a precisely weighed amount in deionized water to a known concentration (e.g., 0.2 M). Keep this solution cool to minimize premature reactions.
-
Prepare standard solutions of dicyandiamide and urea in deionized water at various known concentrations for HPLC calibration.
-
-
Reaction Setup:
-
Place a known volume of the sodium hydroxide solution into the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C, 40 °C, 55 °C).
-
Initiate the reaction by adding a known volume of the cyanamide stock solution to the NaOH solution while stirring continuously. Start a timer immediately.
-
-
Sampling:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a quenching solution (e.g., a dilute HCl solution or chilled deionized water) to stop the reaction by rapidly changing the pH and temperature.
-
-
Sample Analysis (HPLC):
-
Filter the quenched samples through a 0.45 µm syringe filter.
-
Analyze the samples by HPLC to determine the concentrations of cyanamide, dicyandiamide, and urea.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 10:90 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
-
Generate calibration curves for cyanamide, dicyandiamide, and urea using the prepared standard solutions.
-
-
Data Analysis:
-
From the HPLC data, calculate the concentrations of cyanamide, dicyandiamide, and urea at each time point.
-
Plot the concentration of cyanamide versus time.
-
To determine the rate constant for the second-order dimerization reaction, plot 1/[Cyanamide] versus time. The slope of the resulting straight line will be the rate constant, k.
-
To determine the rate of urea formation, plot [Urea] versus time.
-
Reaction Mechanisms and Pathways
The reaction of cyanamide in aqueous sodium hydroxide is a well-orchestrated interplay of acid-base chemistry and nucleophilic addition. The following diagrams, generated using the DOT language, illustrate the key pathways.
Dimerization Pathway
The dimerization of cyanamide to dicyandiamide is initiated by the deprotonation of a cyanamide molecule by a hydroxide ion, forming the cyanamide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of a neutral cyanamide molecule.
Caption: The reaction pathway for the dimerization of cyanamide to dicyandiamide in the presence of NaOH.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the logical flow of the experimental protocol for studying the kinetics of the cyanamide reaction.
Caption: A workflow diagram for the kinetic analysis of the reaction of cyanamide in aqueous NaOH.
Conclusion
The reaction of cyanamide in an aqueous solution of sodium hydroxide is a complex process involving competing dimerization and hydrolysis pathways. The predominant formation of dicyandiamide under alkaline conditions is a key transformation for the synthesis of various downstream products, including pharmaceuticals. This technical guide has provided a comprehensive overview of the core reactions, summarized the available quantitative data, and presented a detailed experimental protocol for the kinetic analysis of this system. The provided reaction pathway diagrams offer a clear visualization of the underlying chemical transformations.
For researchers, scientists, and drug development professionals, a thorough understanding of these reaction dynamics is essential for process optimization, impurity control, and the efficient synthesis of cyanamide-derived molecules. Further research employing modern analytical techniques is encouraged to build upon the foundational knowledge and provide more precise kinetic data to aid in the predictive modeling and control of these important chemical reactions.
References
An In-depth Technical Guide on the Stability and Decomposition of Aqueous Sodium Hydrogencyanamide Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of aqueous sodium hydrogencyanamide (NaHNCN) solutions. Understanding the chemical behavior of this versatile reagent is critical for its effective application in pharmaceutical synthesis, agriculture, and other industrial processes. This document outlines the primary decomposition pathways, influencing factors, and analytical methodologies pertinent to ensuring its optimal use and storage.
Introduction
This compound, the salt of cyanamide, is a highly reactive compound valued as a precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility is intrinsically linked to its stability in aqueous solutions, where it is susceptible to decomposition via several pathways. The predominant reactions are hydrolysis to form urea and dimerization to produce dicyandiamide (DCD).[2][3] The prevalence of each pathway is highly dependent on the solution's conditions, primarily pH and temperature.[4][5] Consequently, controlling these parameters is essential for maintaining the integrity and reactivity of this compound solutions for their intended applications.
Decomposition Pathways
Aqueous solutions of this compound are inherently unstable and can undergo decomposition through two main competing reactions: hydrolysis and dimerization.[1][3]
2.1 Hydrolysis to Urea
In the presence of water, particularly under acidic or near-neutral conditions, the cyanamide anion undergoes hydrolysis.[1][2] This reaction involves the addition of a water molecule across the carbon-nitrogen triple bond, resulting in the formation of urea.[2] The hydrolysis process is significantly catalyzed by acidic conditions.[1][6]
2.2 Dimerization to Dicyandiamide (DCD)
Under alkaline conditions, typically at a pH above 8, the dominant decomposition pathway is the dimerization of cyanamide to form 2-cyanoguanidine, commonly known as dicyandiamide.[3][4][7][8] This reaction is catalyzed by bases and proceeds readily at a pH of 9.0 to 10.0.[5][7] The formation of dicyandiamide is a concern as it represents a loss of the active cyanamide moiety and can lead to unwanted byproducts in synthetic processes.
Figure 1: pH-Dependent Decomposition of this compound.
Factors Affecting Stability
The stability of aqueous this compound solutions is a multifactorial issue. The key parameters that must be controlled are pH, temperature, and the presence of stabilizers.
3.1 Effect of pH
The pH of the solution is the most critical factor governing the stability and decomposition pathway of this compound.[3][5]
-
Acidic pH (below 3): Rapid hydrolysis to urea occurs.[5]
-
Slightly Acidic to Neutral pH (3 to 7): This range offers the greatest stability. Commercially available solutions are typically stabilized to a pH of about 4.0 to 4.5, which is considered the range of highest stability.[3][5]
-
Alkaline pH (above 7): Dimerization to dicyandiamide becomes the predominant reaction, especially between pH 9.0 and 10.0.[5][7]
3.2 Effect of Temperature
Elevated temperatures accelerate the rate of decomposition. Commercially prepared cyanamide solutions can generally be stored for about six months at temperatures between 10 and 20°C before a significant decrease in the cyanamide content is observed.[5] Storage at higher temperatures, such as 30°C and 40°C, leads to considerably faster degradation.[9] Dimerization, being an exothermic reaction, can be promoted by temperatures above 40°C.[10]
3.3 Use of Stabilizers
To counteract the inherent instability, stabilizers are often added to commercial this compound solutions. These stabilizers work by maintaining the pH within the optimal range for stability.
-
Phosphate Buffers: These are commonly used to maintain the pH in the desired acidic range.[11]
-
Magnesium Salts: Divalent magnesium cations, in the form of salts like magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄), have been shown to significantly enhance the storage stability of aqueous cyanamide solutions.[5][9] The addition of these salts helps to maintain the pH between 3.5 and 4.5.[5]
Quantitative Data on Stability
The following tables summarize the key parameters related to the stability of aqueous cyanamide solutions.
Table 1: Effect of pH on Decomposition Pathway
| pH Range | Predominant Decomposition Pathway | Primary Product | Stability |
| < 3 | Hydrolysis | Urea | Unstable |
| 3 - 5 | Minimal Decomposition | - | Most Stable[5] |
| > 8 | Dimerization | Dicyandiamide | Unstable |
| 9 - 10 | Rapid Dimerization | Dicyandiamide | Very Unstable[5][7] |
Table 2: Storage Stability of a 50% Aqueous Cyanamide Solution
| Storage Temperature (°C) | Additive | Stability Duration | Reference |
| 10 - 20 | Standard Stabilizers | Approx. 6 months | [5] |
| 30 | 0.24% MgCl₂ | Significantly more stable than without additive | [9] |
| 40 | 0.24% MgCl₂ | Significantly more stable than without additive | [9] |
Experimental Protocols for Analysis
The quantitative analysis of this compound and its primary decomposition products, dicyandiamide and urea, is crucial for stability studies and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective method employed for this purpose.[12][13]
5.1 HPLC Method for Cyanamide, Dicyandiamide, and Urea
This section outlines a general protocol based on established methods for the simultaneous analysis of cyanamide, dicyandiamide, and urea.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: A reversed-phase C30 column or a normal-phase Primesep S column can be used.[12][15] An Inertsil ODS-SP column has also been reported.[16]
-
Mobile Phase: A simple mobile phase of 100% purified water or a mixture of acetonitrile and water can be effective.[12][15] For some applications, a 5% methanol aqueous solution is used.[16]
-
Flow Rate: Typically in the range of 0.3 to 1.0 mL/min.[16]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[12][16]
-
Detection: UV detection at a wavelength of 200 nm or 240 nm.[15][16]
-
Injection Volume: 20 µL.[16]
-
-
Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of cyanamide, dicyandiamide, and urea of known concentrations in the mobile phase or purified water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the aqueous this compound solution to be analyzed with the mobile phase to a concentration within the calibration range. Direct injection without extensive pretreatment is often possible.[14][16]
-
-
Analysis and Quantification:
-
Inject the calibration standards into the HPLC system to generate a standard curve by plotting peak area against concentration for each analyte.
-
Inject the prepared sample solutions.
-
Identify and quantify the amounts of cyanamide, dicyandiamide, and urea in the samples by comparing their peak areas to the respective standard curves.
-
Figure 2: Experimental Workflow for HPLC-based Stability Analysis.
Conclusion
The stability of aqueous this compound solutions is a critical parameter that dictates their efficacy and shelf-life. The primary decomposition pathways, hydrolysis to urea and dimerization to dicyandiamide, are predominantly controlled by the solution's pH and temperature. Optimal stability is achieved in a slightly acidic pH range of 3 to 5, with commercially available solutions often buffered to a pH of 4.0-4.5.[3][5] The use of stabilizers, such as magnesium salts, can further enhance storage stability, especially at ambient temperatures.[9] For researchers, scientists, and professionals in drug development, a thorough understanding and careful control of these factors, verified through reliable analytical methods like HPLC, are imperative for the successful application of this important chemical intermediate.
References
- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]
- 2. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 3. alzchem.com [alzchem.com]
- 4. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]
- 9. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]
- 10. ICSC 0424 - CYANAMIDE [inchem.org]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method - Google Patents [patents.google.com]
- 15. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 16. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
The Trajectory of a Versatile Molecule: An In-depth Technical Guide to the Historical Development of Sodium Hydrogen Cyanamide Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development of sodium hydrogen cyanamide (NaHNCN) research, tracing its journey from early synthesis to its diverse applications and toxicological understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this versatile compound plays a role.
Early Synthesis and Methodological Evolution
The synthesis of sodium hydrogen cyanamide has evolved significantly since its initial preparation, driven by the need for purer products and more efficient, scalable methods.
Foundational Synthesis: The Drechsel Method (1875)
The earliest documented synthesis of sodium hydrogen cyanamide dates back to 1875 by E. Drechsel.[1][2] This classic acid-base reaction involved the deprotonation of the weakly acidic cyanamide with a strong base, specifically sodium alkoxides like sodium methylate or sodium ethylate, in an alcoholic solvent.[1] A critical aspect of this method was the necessity for anhydrous reagents and solvents to achieve a high-purity product.[1] While effective, this reliance on anhydrous conditions rendered the process cumbersome and expensive for large-scale production.[1]
Advancements in Synthesis: Alternative Bases and Solvents
To overcome the limitations of the Drechsel method, researchers explored alternative bases and solvent systems. A notable development was the use of anhydrous sodium hydroxide as the base in aliphatic alcohols with 3 to 6 carbon atoms as solvents.[2] This approach still yielded highly pure sodium hydrogen cyanamide but continued to necessitate the use of solid reactants.[2]
A significant leap towards a more industrially viable process involved the reaction of aqueous solutions of cyanamide and sodium hydroxide.[2] However, this presented a new challenge: the resulting aqueous solutions of sodium hydrogen cyanamide were unstable and prone to decomposition at room temperature, forming byproducts such as urea, ammonia, sodium carbonate, and dicyandiamide.[2] This instability required extremely gentle concentration conditions in a vacuum to isolate the product.[2]
Industrial Scale Production: Spray Drying Technology
A major breakthrough in the large-scale production of solid sodium hydrogen cyanamide was the introduction of spray drying technology.[2] This process involves reacting aqueous cyanamide solution with sodium hydroxide solution and then immediately feeding the resulting solution or suspension into a spray dryer.[2] The use of heating gases, such as air, allows for the rapid removal of water, yielding a pulverulent product with good flow properties, purity, and storage stability in an industrially simple manner.[2]
Physicochemical Properties and Purification
Sodium hydrogen cyanamide is a colorless, highly hygroscopic solid that reacts quickly with atmospheric carbon dioxide.[3] Its high reactivity makes it a versatile reagent but also necessitates careful handling and storage.[3]
Purification of sodium hydrogen cyanamide is crucial to ensure its suitability for various applications. Common impurities include unreacted starting materials, byproducts of synthesis, and degradation products.[1] Recrystallization is a widely used purification technique.[1] Given its high solubility in water, a mixed solvent system of water and a less polar solvent, such as ethanol or methanol, is often employed.[1] The addition of the organic solvent reduces the solubility of the inorganic salt, facilitating its crystallization upon cooling.[1]
Key Applications in Research and Industry
Sodium hydrogen cyanamide has found utility in a diverse range of applications, from a building block in chemical synthesis to a key component in agricultural practices.
Chemical Synthesis
Sodium hydrogen cyanamide is a versatile reagent in chemical synthesis.[1][3] It serves as a starting material for the synthesis of other important compounds, including sodium cyanamide (Na₂CN₂) and sodium dicyanamide.[1][4] It is also used in the generation of cyanonitrene, a reactive intermediate, which was investigated in 1982.[1][5] Furthermore, it has been employed as an activator for hydrogen peroxide in bleaching processes.[3]
Agriculture: Hydrogen Cyanamide as a Plant Growth Regulator
A significant application of the related compound, hydrogen cyanamide (H₂NCN), derived from sodium hydrogen cyanamide, is in agriculture as a plant growth regulator.[6][7] It is particularly used to break bud dormancy in deciduous plants like grapevines, kiwifruit, cherries, and blueberries.[6][8][9] This application allows for more uniform budbreak, flowering, and fruit maturity, which is especially valuable for advancing harvest times in cooler climates and increasing crop yields.[6][8][9]
Table 1: Effect of Hydrogen Cyanamide on Grapevine Budbreak
| Treatment | Budbreak Rate after 8 days (%) |
| Water (Control) | 0 |
| Pruning (P) | 33.3 |
| 1% Hydrogen Cyanamide (HC) | 53.3 |
| Pruning + 1% Hydrogen Cyanamide (PHC) | 95.3 |
Source:[8]
Other Industrial Uses
Research has also explored the creation of stable suspensions of sodium hydrogen cyanamide in high-boiling ether alcohols to improve its handling and metering in industrial settings.[3] This addresses the challenges posed by the fine, dusty nature of the solid and its sensitivity to atmospheric components.[3]
Toxicological Research and Safety Profile
The widespread use of hydrogen cyanamide, particularly in agriculture, has necessitated extensive toxicological research to understand its health effects and establish safe handling practices.
Hydrogen cyanamide is classified in the highest toxicity category by the U.S. Environmental Protection Agency (EPA) due to its corrosive effects on the skin and eyes.[7] Acute exposure can cause severe irritation and ulceration of the skin, eyes, gastrointestinal tract, and respiratory tract.[10][11] Systemic toxic effects on the liver, kidneys, and hematopoietic system have also been reported.[7][10]
A notable toxicological characteristic of cyanamide is its inhibition of the enzyme aldehyde dehydrogenase.[10] This inhibition leads to the accumulation of acetaldehyde if exposure coincides with alcohol consumption, resulting in "acetaldehyde syndrome," characterized by symptoms such as vomiting, parasympathetic hyperactivity, dyspnea, hypotension, and confusion.[11]
Table 2: Reported Symptoms and Signs Following Acute Hydrogen Cyanamide Exposure in a Clinical Study
| Symptom/Sign Category | Percentage of Cases (%) |
| Dermatologic | 67.5 |
| Neurological | 65.1 |
| Respiratory | 55.8 |
| Gastrointestinal | Not specified in this format |
| Cardiovascular | Not specified in this format |
| Ocular | 39.5 |
Source:[12]
Experimental Protocols
Synthesis of Solid Sodium Hydrogen Cyanamide via Spray Drying
Objective: To prepare solid sodium hydrogen cyanamide from aqueous solutions of cyanamide and sodium hydroxide.
Materials:
-
48.5% strength technical grade sodium hydroxide solution
-
49.5% strength aqueous cyanamide solution
-
10 L three-necked flask
-
Stirring apparatus
-
External cooling system
-
Centrifugal atomizer (spray dryer) with controlled air inlet temperature and flow rate
Procedure:
-
6,196 g (63 moles) of 48.5% strength sodium hydroxide solution is placed in a 10 L three-necked flask.
-
With thorough stirring and external cooling to maintain an internal temperature below 25°C, 5,096 g (60 moles) of 49.5% strength aqueous cyanamide solution is introduced over the course of 4.5 hours.
-
The resulting reaction solution is then fed into a centrifugal atomizer at a rate of 2,375 g/hour over 4 hours and 20 minutes.
-
The inlet temperature of the air is maintained at 158°C (85 kg of air/hour), with a waste air temperature of 98°-99°C.
-
The solid, pulverulent sodium hydrogen cyanamide is collected from the drier. If necessary, the product can be subjected to after-drying.[2]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Hydrogen Cyanamide in Breaking Bud Dormancy
Hydrogen cyanamide's effect on breaking bud dormancy is believed to involve the transient activation of gene expression and the accumulation of reactive oxygen and nitrogen species.[8]
Caption: Proposed signaling pathway for hydrogen cyanamide-induced bud dormancy break.
Experimental Workflow for Investigating Hydrogen Cyanamide Toxicity
A typical workflow for investigating the acute toxicity of hydrogen cyanamide in a clinical setting involves several key stages.
Caption: Experimental workflow for clinical assessment of acute hydrogen cyanamide toxicity.
Logical Relationships in Synthesis and Application
The development and application of sodium hydrogen cyanamide and its derivatives follow a logical progression from fundamental chemistry to real-world impact.
Caption: Logical relationship from synthesis to the safe application of sodium hydrogen cyanamide.
References
- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]
- 2. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]
- 3. US4846997A - Stable suspensions of sodium hydrogen cyanamide - Google Patents [patents.google.com]
- 4. Cyanamide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen Cyanamide: Uses, Safety & Chemical Insights [accio.com]
- 7. ejom.journals.ekb.eg [ejom.journals.ekb.eg]
- 8. Hydrogen cyanamide breaks grapevine bud dormancy in the summer through transient activation of gene expression and accumulation of reactive oxygen and nitrogen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Update: hydrogen cyanamide-related illnesses--Italy, 2002-2004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Sodium Hydrogen Cyanamide: A Versatile Precursor in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrogen cyanamide (NaHNCN), the monosodium salt of cyanamide, is a highly versatile and reactive precursor in organic synthesis. Its unique molecular structure, featuring a nucleophilic nitrogen atom and an electrophilic nitrile group, allows it to participate in a wide array of chemical transformations. This guide provides an in-depth exploration of the applications of sodium hydrogen cyanamide in the synthesis of diverse organic molecules, including substituted cyanamides, guanidine derivatives, and various heterocyclic systems. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and a clear overview of its synthetic potential.
Core Reactions and Synthetic Applications
Sodium hydrogen cyanamide's utility as a synthetic precursor stems from its ability to act as a potent nucleophile, readily reacting with a variety of electrophiles. This reactivity is the foundation for the construction of key functional groups and molecular scaffolds of significant interest in medicinal and agricultural chemistry.
Synthesis of Substituted Cyanamides
One of the most fundamental applications of sodium hydrogen cyanamide is in the synthesis of N-substituted cyanamides. These compounds are valuable intermediates that can be further elaborated into more complex structures.
Sodium hydrogen cyanamide undergoes facile N-alkylation upon reaction with alkyl halides. This reaction provides a straightforward route to monosubstituted and, through subsequent alkylation, disubstituted cyanamides.
Experimental Protocol: General Procedure for N-Alkylation of Sodium Hydrogen Cyanamide
A solution of sodium hydrogen cyanamide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with an alkyl halide (e.g., alkyl bromide or iodide). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is generally achieved by column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Hydrogen Cyanamide | Alkyl Halide (R-X) | DMF | 25-60 | 2-12 | N-Alkylcyanamide | 60-90 |
Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.
N-Acylcyanamides, which are important building blocks for the synthesis of various heterocycles and guanidine derivatives, can be prepared from sodium hydrogen cyanamide. A notable method involves the reaction of carboxylic acids with sodium hydrogen cyanamide in the presence of triphenylphosphine and trichloroisocyanuric acid[1].
Experimental Protocol: Synthesis of N-Acylcyanamides [1]
To a solution of a carboxylic acid (1.0 mmol), triphenylphosphine (1.2 mmol), and sodium cyanamide (1.5 mmol) in a suitable solvent under an inert atmosphere, trichloroisocyanuric acid (0.4 mmol) is added portion-wise. The reaction is typically stirred at room temperature for a short period (e.g., 15-30 minutes). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
| Reactant 1 | Reactants 2 & 3 | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| Carboxylic Acid | NaHNCN, PPh₃, TCCA | Dichloromethane | Room Temp. | 15-30 | N-Acylcyanamide | 80-95 |
TCCA = Trichloroisocyanuric acid
Synthesis of Guanidine Derivatives
The guanidine moiety is a key structural feature in many biologically active molecules. Sodium hydrogen cyanamide serves as a direct and efficient precursor for the synthesis of a wide range of substituted guanidines through its reaction with amines.
Experimental Protocol: General Procedure for the Synthesis of Guanidines
An amine or its corresponding hydrochloride salt is reacted with sodium hydrogen cyanamide in a suitable solvent. The reaction may be carried out at room temperature or require heating, depending on the reactivity of the amine. In some procedures, a Lewis acid catalyst may be employed to enhance the electrophilicity of the cyanamide. The resulting guanidinium salt can be isolated or neutralized to afford the free guanidine base.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amine/Amine HCl | Sodium Hydrogen Cyanamide | Various | 25-100 | 4-24 | Substituted Guanidine | 50-85 |
Note: Specific conditions and yields are highly dependent on the substrates.
Synthesis of Heterocycles
Sodium hydrogen cyanamide is a valuable building block for the construction of various nitrogen-containing heterocyclic systems. Its bifunctional nature allows it to participate in cyclization and cycloaddition reactions.
2-Aminobenzimidazoles, a scaffold present in numerous pharmaceuticals, can be synthesized from o-phenylenediamines and cyanamide, for which sodium hydrogen cyanamide can serve as a reactive equivalent.
Experimental Protocol: Synthesis of 2-Aminobenzimidazoles (General Concept)
A solution of an o-phenylenediamine derivative is reacted with sodium hydrogen cyanamide in a suitable solvent, often with acid catalysis. The reaction typically requires heating to promote the cyclization and dehydration steps. The product precipitates upon cooling or after adjusting the pH of the reaction mixture.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| o-Phenylenediamine | Sodium Hydrogen Cyanamide | Ethanol/Acid | Reflux | 3-8 | 2-Aminobenzimidazole | 60-90 |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key logical workflows for the synthesis of important compound classes starting from sodium hydrogen cyanamide.
Caption: Logical workflow for the synthesis of N-Alkyl and N-Acylcyanamides.
Caption: General workflow for the synthesis of substituted guanidines.
Caption: Logical pathway for 2-Aminobenzimidazole synthesis.
Conclusion
Sodium hydrogen cyanamide is a cost-effective and highly reactive precursor with broad applicability in organic synthesis. Its ability to serve as a versatile building block for the introduction of the cyanamide and guanidine functionalities makes it an invaluable tool for the construction of a diverse range of organic molecules, including those with significant potential in drug discovery and development. The synthetic pathways outlined in this guide, while representing a fraction of its total utility, highlight the core reactivity and provide a foundation for further exploration of this important synthetic intermediate. Future research will undoubtedly continue to uncover new and innovative applications for sodium hydrogen cyanamide in the synthesis of complex and biologically active compounds.
References
A Technical Guide to Nucleophilic Substitution Reactions Involving Cyanide Ions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitrile (-C≡N) group into a molecular framework is a cornerstone of modern organic synthesis. Nitriles are versatile synthetic intermediates that can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. Furthermore, the nitrile moiety is a key pharmacophore in numerous approved therapeutic agents, valued for its ability to modulate pharmacokinetic profiles and participate in crucial binding interactions.[1] Nucleophilic substitution reactions utilizing the cyanide ion (CN⁻) as a nucleophile represent one of the most direct and fundamental methods for forming carbon-carbon bonds and synthesizing these valuable nitrile compounds.[2][3]
This technical guide provides an in-depth examination of nucleophilic substitution reactions involving cyanide ions. It covers the core reaction mechanisms, details various experimental methodologies, presents quantitative data for key transformations, and explores the strategic application of these reactions in the context of drug discovery and development.
Core Concepts and Mechanisms
The cyanide ion is a potent nucleophile due to the lone pair of electrons and the formal negative charge on the carbon atom.[4][5] It readily participates in nucleophilic substitution reactions with suitable electrophiles, most commonly alkyl halides. These reactions primarily proceed via two distinct mechanisms: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution). The prevailing mechanism is dictated by the structure of the substrate, the reaction conditions, and the nature of the solvent.[6][7]
The Sₙ2 Mechanism
The Sₙ2 reaction is a single-step process where the cyanide nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[4][8] This concerted mechanism involves the simultaneous formation of the new C-CN bond and the cleavage of the C-X (halide) bond.[4][8]
This pathway is characteristic of primary and, to a lesser extent, secondary alkyl halides due to the need for the nucleophile to access the reaction center without significant steric hindrance.[7][9] A key stereochemical outcome of the Sₙ2 mechanism is the inversion of configuration at the chiral center.[9]
Caption: Sₙ2 mechanism: a single, concerted step.
The Sₙ1 Mechanism
In contrast, the Sₙ1 mechanism is a two-step process favored by tertiary and some secondary alkyl halides.[10][11] The first and rate-determining step involves the spontaneous, heterolytic cleavage of the C-X bond to form a planar carbocation intermediate.[8][11] In the second, rapid step, the cyanide nucleophile attacks the carbocation. Since the nucleophile can attack from either face of the planar carbocation, the Sₙ1 reaction typically leads to a racemic or near-racemic mixture of products if the starting material is chiral.[10]
Caption: Sₙ1 mechanism: a two-step process via a carbocation.
Factors Influencing the Reaction Pathway
The choice between Sₙ1 and Sₙ2 pathways is a critical consideration for reaction design. Several factors, including substrate structure, solvent polarity, and the nature of the cyanide source, determine the outcome.
Caption: Factors governing the Sₙ1 versus Sₙ2 reaction pathway.
Key Methodologies and Experimental Protocols
The practical application of cyanide nucleophilic substitution encompasses a range of methodologies, from classical approaches to modern transition-metal-catalyzed processes.
Kolbe Nitrile Synthesis (Aliphatic Substrates)
The reaction of an alkyl halide with a metal cyanide, known as the Kolbe nitrile synthesis, is the quintessential method for preparing alkyl nitriles.[12]
Typical Experimental Protocol: Synthesis of Butanenitrile from 1-Bromopropane
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser. All glassware must be thoroughly dried.[13][14][15]
-
Reagent Charging: The flask is charged with sodium or potassium cyanide (1.1 eq.) and a polar solvent such as ethanol.[13][15][16] The use of an ethanolic solvent is crucial to minimize the competing hydrolysis reaction that can occur in the presence of water, which would lead to alcohol formation.[13][14][15]
-
Substrate Addition: 1-Bromopropane (1.0 eq.) is added to the cyanide solution.
-
Reaction Conditions: The mixture is heated to reflux and maintained at that temperature with stirring for several hours.[13][14][16] Reaction progress can be monitored by techniques such as TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The final product, butanenitrile, is isolated by distillation.
Palladium-Catalyzed Cyanation (Aromatic Substrates)
The direct nucleophilic substitution of cyanide on unactivated aryl halides is generally not feasible. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of aryl nitriles.[17] These methods often use less toxic cyanide sources and exhibit broad functional group tolerance.[18]
Caption: Experimental workflow for a typical Pd-catalyzed cyanation.
Typical Experimental Protocol: Pd-Catalyzed Cyanation of an Aryl Bromide
-
Inert Atmosphere: A pressure tube or sealed vial equipped with a magnetic stir bar is charged with the aryl bromide (1.0 eq.), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq.) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.35 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., dppf).[17][19][20]
-
Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon). Anhydrous, degassed solvent such as DMF or acetonitrile is added via syringe.[19][20]
-
Reaction Conditions: The reaction mixture is heated to 100-140 °C with vigorous stirring for 12-24 hours.[17][18][19]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water or an aqueous solution (e.g., ammonium hydroxide to quench excess cyanide) and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by silica gel column chromatography to afford the pure aryl nitrile.
Quantitative Data Summary
The efficiency of cyanation reactions is highly dependent on the specific substrates and conditions employed. The following tables summarize representative quantitative data from the literature.
Table 1: Sₙ2 Cyanation of Various Alkyl Halides
| Substrate | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromobutane | NaCN | DMSO | 155 | 0.3 | 93 | L. Friedman, H. Shechter (1960) J. Org. Chem. 25 (6): 877–879 |
| 1-Chlorooctane | NaCN | DMSO | 140-160 | 1.5 | 96 | L. Friedman, H. Shechter (1960) J. Org. Chem. 25 (6): 877–879 |
| Benzyl Chloride | KCN | Ethanol | Reflux | 4 | 85-90 | Organikum, 22nd Ed. |
| 1-Bromo-3-phenylpropane | NaCN | DMSO | 80 | 2 | 95 | L. Friedman, H. Shechter (1960) J. Org. Chem. 25 (6): 877–879 |
Table 2: Palladium-Catalyzed Cyanation of Aryl Halides
| Substrate | Cyanide Source | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | t-BuOH/H₂O | 120 | 95 | Schareina, T. et al. (2007) Chem. Commun., 1407-1409 |
| 4-Chloroanisole | K₄[Fe(CN)₆] | Pd-ZnFe₂O₄ | DMF | 100 | 85 | [17] |
| 1-Bromo-4-nitrobenzene | NaCN | Pd(PPh₃)₄ | THF/MeCN | 70 | 99 | [20] |
| 2-Bromopyridine | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 120 | 88 | Anderson, K. W. et al. (2006) Angew. Chem. Int. Ed., 45, 6523-6527 |
Applications in Drug Development
The nitrile group is a valuable functional group in medicinal chemistry, often acting as a bioisostere for carbonyl groups or as a hydrogen bond acceptor.[1] Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties such as increased solubility and bioavailability.[1] Consequently, nucleophilic cyanation reactions are frequently employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Examples of Nitrile-Containing Drugs:
-
Letrozole: An aromatase inhibitor used to treat breast cancer. Its synthesis involves the formation of a key benzonitrile intermediate.
-
Vildagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, which features a cyanopyrrolidine moiety.
-
Darolutamide: A nonsteroidal androgen receptor antagonist for prostate cancer, containing a crucial cyano-substituted aromatic ring that is key to its pharmacophore.[1]
The ability to introduce a nitrile group at various stages of a synthetic sequence, including late-stage functionalization, makes nucleophilic cyanation a critical tool for generating compound libraries for structure-activity relationship (SAR) studies.[1] The development of robust and scalable cyanation methods, such as those using phase-transfer catalysis or non-toxic cyanide sources like K₄[Fe(CN)₆], is of paramount importance for process chemistry and the large-scale manufacturing of drugs.[18][21]
Conclusion
Nucleophilic substitution reactions involving the cyanide ion are a powerful and versatile class of transformations in organic chemistry. A thorough understanding of the underlying Sₙ1 and Sₙ2 mechanisms allows for the rational selection of substrates and reaction conditions to achieve desired outcomes. While the classic Kolbe synthesis remains a staple for aliphatic nitriles, modern transition-metal-catalyzed methods have revolutionized the synthesis of aryl nitriles, enabling the construction of complex molecules with broad applications. For professionals in drug development, these reactions provide an indispensable method for accessing the nitrile functional group, a key component in the design of modern therapeutics. Continued innovation in this field, focusing on safety, efficiency, and sustainability, will undoubtedly expand the synthetic chemist's toolkit and accelerate the discovery of new medicines.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chemrevise.org [chemrevise.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. organic chemistry - Deciding E1/E2/SN1/SN2 for cyanide ion - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. google.com [google.com]
- 8. docbrown.info [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes [docbrown.info]
- 12. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chemistrystudent.com [chemistrystudent.com]
- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. scribd.com [scribd.com]
- 21. phasetransfercatalysis.com [phasetransfercatalysis.com]
Tautomerism in Cyanamide and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in cyanamide and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and spectroscopic properties of this important class of compounds. This document delves into the fundamental principles of cyanamide tautomerism, quantitative analysis of the tautomeric equilibrium, detailed experimental protocols for its characterization, and the implications of this isomerism in the context of drug development and other applications.
Introduction to Cyanamide Tautomerism
Cyanamide (CH₂N₂) is a versatile molecule that exists in a tautomeric equilibrium between two primary forms: the cyanamide form (H₂N–C≡N) and the carbodiimide form (HN=C=NH). The cyanamide form features an amino group attached to a nitrile group, while the carbodiimide form is characterized by a central carbon atom double-bonded to two nitrogen atoms.
Spectroscopic evidence, particularly from infrared (IR) spectroscopy which shows a characteristic nitrile stretch around 2255 cm⁻¹, confirms that the cyanamide tautomer is the predominant form under most conditions[1]. Computational studies have further substantiated this, indicating that the cyanamide form is more stable than the carbodiimide form by approximately 4.0 kcal/mol in the gas phase[2][3][4].
The tautomeric equilibrium is not static and can be influenced by several factors, including:
-
Substitution: The nature of the substituents on the nitrogen atoms can significantly alter the relative stabilities of the tautomers.
-
Solvent: The polarity of the solvent and its ability to form hydrogen bonds can shift the equilibrium. Water, in particular, has been shown to play a crucial role in lowering the activation energy for tautomerization[5].
-
Temperature: As with most equilibria, temperature can affect the relative populations of the tautomers.
The unique reactivity of cyanamide, stemming from its dual nucleophilic (amino group) and electrophilic (nitrile group) character, makes it a valuable precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals[3][6][7]. Understanding the tautomeric behavior of cyanamide and its derivatives is therefore critical for predicting their reactivity and designing synthetic pathways.
Tautomeric Equilibrium
The tautomerization of cyanamide to carbodiimide is an isomerization reaction that involves the migration of a proton. In the gas phase, this process has a high activation energy of approximately 76-80 kcal/mol, making the uncatalyzed interconversion kinetically unfavorable[2][5].
However, the presence of water molecules can significantly lower this energy barrier through a catalytic effect, facilitating the interconversion[5]. This is a crucial consideration in biological systems and aqueous reaction media.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is described by the equilibrium constant, KT:
KT = [Carbodiimide] / [Cyanamide]
Due to the higher stability of the cyanamide form, KT is generally much less than 1. The Gibbs free energy difference (ΔG°) between the two tautomers can be calculated from KT using the following equation:
ΔG° = -RT ln(KT)
| Derivative | Solvent | ΔE (kcal/mol) (Carbodiimide - Cyanamide) | Reference |
| Cyanamide (H₂NCN) | Gas Phase | ~4.0 | [2][4] |
| Cyanamide (H₂NCN) | Water (computational) | Water catalyzes isomerization, lowering the activation energy. | [5] |
Experimental Protocols for Tautomer Analysis
The quantitative determination of the tautomeric ratio of cyanamide and its derivatives relies on spectroscopic techniques that can distinguish between the two forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria, as the different electronic environments of the nuclei in each tautomer lead to distinct chemical shifts.
Detailed Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the cyanamide derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration.
-
The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents should be used to investigate this effect.
-
For quantitative analysis, an internal standard with a known concentration and non-overlapping signals can be added.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at a constant, known temperature. Variable temperature NMR studies can also be performed to investigate the thermodynamics of the equilibrium.
-
For quantitative ¹H NMR, ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei between pulses, ensuring that the signal integrals are directly proportional to the molar concentrations.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals for each tautomer. For example, in the ¹³C NMR spectrum, the sp-hybridized carbon of the nitrile group in the cyanamide tautomer will have a significantly different chemical shift from the sp²-hybridized carbon of the carbodiimide tautomer.
-
Carefully integrate the well-resolved signals corresponding to each tautomer.
-
The tautomeric ratio can be calculated from the ratio of the integrals of the corresponding signals. For example, if a proton signal for the cyanamide tautomer has an integral of Icyanamide and a corresponding proton signal for the carbodiimide tautomer has an integral of Icarbodiimide, the ratio is: [Cyanamide] / [Carbodiimide] = Icyanamide / Icarbodiimide
-
¹⁵N NMR Spectroscopy: Due to the direct involvement of nitrogen in the tautomerism, ¹⁵N NMR can be a particularly informative technique, although it is less sensitive than ¹H NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-phase molecular formation mechanisms of cyanamide (NH2CN) and its tautomer carbodiimide (HNCNH) under Sgr B2(N) astrophysical conditions | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 4. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. quora.com [quora.com]
chemical formula and properties of cyanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of cyanamide, its synthesis and reactivity, and its biological role, with a focus on its application in research and development.
Core Chemical and Physical Properties
Cyanamide (CH₂N₂) is a simple, yet highly reactive organic compound.[1][2] It exists as a white, crystalline, and deliquescent solid under standard conditions.[1][3][4] Due to its propensity to polymerize, particularly at elevated temperatures or upon evaporation of aqueous solutions, it is often handled as a stabilized aqueous solution.[4][5][6]
The fundamental physicochemical properties of cyanamide are summarized in the table below for easy reference.
| Property | Value | Notes |
| Chemical Formula | CH₂N₂ | [1][7][8] |
| Molecular Weight | 42.040 g/mol | [1][3][7][8] |
| Appearance | White crystalline solid | [1][3] |
| Density | 1.28 g/cm³ | [1][9] |
| Melting Point | 44 - 46 °C | [1][7][10] |
| Boiling Point | 260 °C (decomposes) | [1][3][4] |
| 83 °C at 0.5 mmHg (6.7 Pa) | [1][7][11] | |
| Water Solubility | 85 g/100 mL at 25 °C | [1] |
| 775 g/L at 15 °C | [9] | |
| Solubility (Organic) | Soluble in alcohols, ethers, esters, phenols, and amines.[1][3][4][7] Sparingly soluble in nonpolar solvents like benzene and halogenated hydrocarbons.[3] | |
| pKa | 1.1[12] | The amino group can be protonated. |
| logP | -0.82 | [1] |
| Flash Point | 141 °C | [1][4][5] |
Chemical Structure and Reactivity
Cyanamide's reactivity is dictated by the presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule.[1][13] This bifunctional nature makes it a versatile building block in organic synthesis.[1][2][13]
Cyanamide exists in two tautomeric forms: the dominant N≡C–NH₂ (cyanamide) form and the HN=C=NH (carbodiimide) form. The cyanamide tautomer is favored under most conditions, though the carbodiimide form can be significant in certain reactions, such as silylation.[1][14]
References
- 1. Cyanamide - Wikipedia [en.wikipedia.org]
- 2. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Page loading... [guidechem.com]
- 6. Cyanamid | 420-04-2 [m.chemicalbook.com]
- 7. Cyanamide | 420-04-2 [chemicalbook.com]
- 8. Cyanamide [webbook.nist.gov]
- 9. Cyanamide [chemeurope.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. chembk.com [chembk.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyanamide (Ref: LH 21,810A) [sitem.herts.ac.uk]
A Technical Guide to the Physical and Chemical Properties of Crystalline Sodium Hydrogencyanamide
Introduction: Sodium hydrogencyanamide (NaHNCN), also known as monosodium cyanamide, is the sodium salt derivative of cyanamide (H₂NCN). It serves as a pivotal and versatile intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other complex organic compounds.[1] Its utility stems from the unique reactivity of the cyanamide functional group, which can act as both a nucleophile and an electrophile.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of crystalline this compound, details on its synthesis and purification, and protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Identifiers
Crystalline this compound is a fine, white powder. Accurate identification is critical for regulatory compliance and scientific precision. There are noted discrepancies in identifiers across different suppliers, with CAS Number 17292-62-5 being the most consistently cited for the commercially available product.[2]
Table 1: Physical Properties & Identifiers
| Property | Value |
|---|---|
| Appearance | White Powder |
| Molecular Formula | CHN₂Na |
| Linear Formula | NCNHNa[2] |
| Molecular Weight | 64.02 g/mol [2] |
| CAS Number | 17292-62-5[2] |
| Melting Point | >360 °C (decomposes) |
| Solubility | Readily soluble in water and lower alcohols[3] |
| Storage Temperature | 2-8°C |
Table 2: Chemical Structure Identifiers
| Identifier Type | Value |
|---|---|
| SMILES | [Na]NC#N |
| InChI | 1S/CHN2.Na/c2-1-3;/h2H;/q-1;+1 |
| InChI Key | MBEGFNBBAVRKLK-UHFFFAOYSA-N |
Chemical Properties and Reactivity
This compound's chemical behavior is defined by the anionic nature of the [HNCN]⁻ ion, which makes it a potent nucleophile.[1] This reactivity is the foundation for its extensive use in organic synthesis.
-
Nucleophilicity: The deprotonated amino group on the cyanamide anion is a strong nucleophilic center, readily participating in addition and substitution reactions.
-
Reactivity with Protons: As the salt of a weak acid (cyanamide), it reacts with acids to protonate the anion. Under strong acidic conditions, hydrolysis is significantly catalyzed.[1]
-
Aqueous Stability: Aqueous solutions of this compound have limited stability and undergo slow decomposition at room temperature.[1] The primary decomposition pathway in neutral or near-neutral solutions is the hydrolysis of the cyanamide anion.[1]
-
Precursor Chemistry: It is a key starting material for producing disubstituted cyanamides and other important compounds like sodium dicyanamide and sodium cyanamide (Na₂CN₂).[1][4]
Key Reactions:
-
Reaction with Isothiocyanates: Involves the nucleophilic addition of the cyanamide anion to the electrophilic carbon of the isothiocyanate, leading to the synthesis of substituted cyanamides.[1]
-
Reaction with Alcohols: In the presence of an acid or base catalyst, alcohols add across the cyanamide group to form O-alkylisoureas.[1]
dot
Caption: Aqueous Decomposition Pathways of this compound.
Synthesis and Purification Protocols
The methodologies for producing this compound have evolved from cumbersome, anhydrous processes to more efficient, scalable industrial techniques.
-
Traditional Methods: Early syntheses involved the reaction of cyanamide with sodium alkoxides (e.g., sodium methoxide) in anhydrous alcohol.[1][5] An alternative traditional method used anhydrous sodium hydroxide as the base in aliphatic alcohols.[1][5] These methods, while yielding high-purity products, are expensive and difficult for large-scale production.[1]
-
Modern Industrial Synthesis: The current standard for industrial production is the reaction of cyanamide with sodium hydroxide in an aqueous solution.[1][5] This approach avoids the need for expensive anhydrous reagents.[1] A critical innovation in this process is the immediate use of rapid dehydration techniques, such as spray drying, to isolate the solid product from the aqueous solution, yielding a fine, free-flowing powder with good storage stability.[1][5]
dot
Caption: Modern Industrial Synthesis Workflow for this compound.
Recrystallization is a standard technique for purifying solid this compound, leveraging differential solubility.[1]
Objective: To remove impurities such as unreacted starting materials and degradation byproducts.
Materials:
-
Crude this compound
-
Solvent System: Deionized water and Ethanol (or Methanol)
-
Erlenmeyer flasks, heating mantle/hot plate, stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Protocol:
-
Solvent Selection: A mixed solvent system of water and a less polar organic solvent like ethanol is effective. The compound is highly soluble in hot water and less soluble upon addition of ethanol and cooling.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water to form a saturated solution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them. This step must be done rapidly to prevent premature crystallization.[1]
-
Crystallization: Slowly add ethanol to the hot filtrate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Store the final product at 2-8°C in a tightly sealed container to protect from moisture and atmospheric CO₂.[3]
Analytical and Characterization Methods
Accurate characterization and quantification are essential for quality control and research applications.
Due to its lack of a strong chromophore, direct quantification of hydrogencyanamide by HPLC requires a derivatization step to introduce a fluorescent tag.
Objective: To quantify the concentration of hydrogencyanamide in a sample matrix (e.g., seawater, biological fluids).[1][6]
Experimental Protocol (Based on NBD-Chloride Derivatization):
-
Sample Preparation: Prepare a solution of the sample containing this compound in an appropriate solvent (e.g., ultrapure water, methanol).
-
Derivatization:
-
To a known volume of the sample, add a methanolic solution of 4-chloro-7-nitrobenzofurazan (NBD-chloride).[1][6]
-
Adjust the pH of the solution as required by the specific method (e.g., pH 8.5).[7]
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for a set time to ensure complete reaction, forming a fluorescent derivative.[1][6]
-
-
HPLC Analysis:
-
Instrumentation: A high-performance liquid chromatograph equipped with a fluorescence detector.[6]
-
Injection: Inject the cooled, filtered derivatized sample into the HPLC system.[6]
-
Separation: Perform chromatographic separation on a suitable column (e.g., reversed-phase C18) using an appropriate mobile phase gradient.
-
Detection: Monitor the column eluent with the fluorescence detector set to the excitation and emission wavelengths specific to the NBD derivative.
-
-
Quantification:
-
Prepare a calibration curve using standards of known hydrogencyanamide concentration that have undergone the same derivatization process.
-
Quantify the hydrogencyanamide in the sample by comparing its peak area to the calibration curve. The limit of detection for this type of method can be as low as ~0.0112 mg/L.[1][6]
-
dot
Caption: Analytical Workflow for HPLC-Fluorescence Quantification.
While specific crystallographic data for this compound is not widely published, standard techniques can be applied for its structural and elemental characterization.
-
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): This technique is valuable for analyzing the morphology of the crystalline powder and confirming its elemental composition (Sodium, Carbon, Nitrogen).[8]
-
X-ray Diffraction (XRD): Powder XRD can be used to determine the crystal structure and phase purity of the material. Single-crystal X-ray diffraction, as has been performed on the related compound sodium cyanamide (Na₂CN₂), provides precise bond lengths and angles.[4]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups. For the hydrogencyanamide anion, characteristic peaks corresponding to the N-H and C≡N nitrile group vibrations would be expected.[4]
References
- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]
- 2. This compound 98 17292-62-5 [sigmaaldrich.com]
- 3. US4846997A - Stable suspensions of sodium hydrogen cyanamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Sodium Hydrogen Cyanamide: A Versatile Reagent in the Synthesis of Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sodium hydrogen cyanamide (NaHCN₂) and its parent compound, cyanamide (H₂NCN), are uniquely versatile building blocks in organic synthesis. The cyanamide moiety possesses a dual chemical nature, featuring a nucleophilic amino group and an electrophilic nitrile group.[1] This duality allows it to participate in a wide array of chemical transformations, making it an invaluable reagent for the construction of diverse nitrogen-containing heterocyclic scaffolds. These scaffolds are central to the development of pharmaceuticals, agrochemicals, and new materials.[2][3] This guide provides a detailed overview of the role of sodium hydrogen cyanamide and related cyanamides in the synthesis of key heterocycles, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Synthesis of Six-Membered Heterocycles
Pyrimidine Derivatives
The pyrimidine core is a fundamental structure in numerous biologically active molecules, including several nucleic acid bases.[4] Multicomponent reactions (MCRs) offer an efficient and atom-economical route to highly substituted pyrimidines. A notable example is the Biginelli-type reaction, where cyanamide serves as the nitrogen-containing component.[5]
Reaction Pathway: Biginelli-Type Synthesis of Dihydropyrimidines
This reaction involves the acid-catalyzed condensation of an aldehyde, a 1,3-dicarbonyl compound, and cyanamide to yield 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives.[5]
Caption: General workflow for the Biginelli-type synthesis of pyrimidines.
Table 1: Synthesis of 4-Aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines
| Entry | Aldehyde (Ar-CHO) | 1,3-Dicarbonyl Compound | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Acetylacetone | HCl | High | [5] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | HCl | High | [5] |
| 3 | 4-Methoxybenzaldehyde | Acetylacetone | HCl | Mixture of products |[5] |
Experimental Protocol: Synthesis of 4-Aryl-2-cyanoimino-6-methyl-3,4-dihydro-1H-pyrimidines [5]
-
A mixture of the aromatic aldehyde (10 mmol), acetylacetone (10 mmol), and cyanamide (20 mmol, used as a 50% aqueous solution) is prepared in ethanol (25 mL).
-
Concentrated hydrochloric acid (0.5 mL) is added dropwise to the mixture while stirring.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid product is washed with cold ethanol and dried under vacuum to yield the pure 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivative.
1,3,5-Triazine Derivatives
1,3,5-Triazines (s-triazines) are a class of heterocycles with significant applications in herbicides, reactive dyes, and pharmaceuticals.[6][7] Symmetrical 1,3,5-triazines can be synthesized by the cyclotrimerization of nitriles, including cyanamide.[6] More versatile substituted triazines are often prepared through multicomponent reactions.
Reaction Pathway: Microwave-Assisted Synthesis of Pyridinyl-1,3,5-triazines
A modern, one-pot, three-component reaction involves 2-aminopyridine, two equivalents of cyanamide, and an aldehyde or ketone under microwave irradiation to form highly substituted 1,3,5-triazine-2,4-diamine hybrids.[8]
Caption: Workflow for the microwave-assisted synthesis of triazine hybrids.
Table 2: Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids
| Entry | Aldehyde/Ketone | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | 15 | 70 | [8] |
| 2 | 4-Nitrobenzaldehyde | 15 | 85 | [8] |
| 3 | 2-Hydroxyacetophenone | 15 | 75 | [8] |
| 4 | Cyclohexanone | 15 | 80 |[8] |
Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine (6a) [8]
-
A mixture of 2-aminopyridine (1 mmol), cyanamide (2 mmol), and 4-chlorobenzaldehyde (1 mmol) is placed in a microwave reactor vial.
-
The vial is sealed and subjected to microwave heating at 120 °C for 15 minutes.
-
After cooling to room temperature, the solidified reaction mass is triturated with ethanol.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
-
The structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry). The ¹H NMR spectrum shows a characteristic NH proton signal around δ = 10.15 ppm and two protons for the amino group at δ = 6.68 ppm.[8]
Pyridine Derivatives
The synthesis of substituted 2-aminopyridines can be achieved through metal-catalyzed [2+2+2] cycloaddition reactions.[1] This method involves the co-cyclization of the nitrile moiety of a cyanamide with a dialkyne system, offering a powerful route to functionally diverse pyridines.
Reaction Pathway: Iron-Catalyzed [2+2+2] Cycloaddition
An iron(II) chloride catalyst, in conjunction with a zinc reductant, effectively catalyzes the intermolecular cyclization of terminal aryl acetylenes with cyanamides to furnish 2-amino-4,6-diaryl pyridines.[1]
Caption: Catalytic cycle for the synthesis of 2-aminopyridines.
Table 3: Iron-Catalyzed Synthesis of 2-Amino-4,6-diaryl Pyridines
| Entry | Cyanamide (R-CN) | Aryl Acetylene | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | N-Phenylcyanamide | Phenylacetylene | 78 | [1] |
| 2 | N-Benzylcyanamide | Phenylacetylene | 85 | [1] |
| 3 | N-Morpholinocarbonitrile | 4-Tolylacetylene | 72 |[1] |
Experimental Protocol: General Procedure for Iron-Catalyzed Pyridine Synthesis [1]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add FeCl₂ (10 mol%), zinc powder (30 mol%), and the appropriate ligand (e.g., a bis(imino)pyridine ligand, 12 mol%).
-
Add the solvent (e.g., anhydrous 1,2-dichloroethane) followed by the substituted cyanamide (1.0 mmol).
-
The aryl acetylene (2.2 mmol) is added dropwise to the stirred mixture at room temperature over a period of 4-6 hours using a syringe pump.
-
The reaction is stirred at room temperature for an additional 12-18 hours.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.
Synthesis of Five-Membered Heterocycles
1,2,4-Oxadiazole Derivatives
The cyanamide moiety is an excellent building block for five-membered heterocycles via [3+2] cycloaddition reactions.[1] The synthesis of 1,2,4-oxadiazoles can be achieved by reacting a cyanamide anion with a 1,3-dipole like a nitrile oxide.
Reaction Pathway: [3+2] Cycloaddition for 1,2,4-Oxadiazoles
The in-situ generation of a cyanamide anion from an N-tosyl-cyanamide and a nitrile oxide from a chlorooxime, both facilitated by tetrabutylammonium fluoride (TBAF), allows for a one-pot synthesis of 3-amino-1,2,4-oxadiazoles.[1]
Caption: One-pot synthesis of 1,2,4-oxadiazoles via [3+2] cycloaddition.
Table 4: Synthesis of 3-Amino-1,2,4-oxadiazoles via [3+2] Cycloaddition
| Entry | Chlorooxime (R) | N-Tosyl-cyanamide (Substituent) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenyl | Phenyl | Excellent | [1] |
| 2 | 4-Methylphenyl | Phenyl | Excellent | [1] |
| 3 | 4-Chlorophenyl | Phenyl | Excellent |[1] |
Experimental Protocol: General Procedure for 1,2,4-Oxadiazole Synthesis [1]
-
In a round-bottom flask, dissolve the N-tosyl-cyanamide (1.0 mmol) and the corresponding chlorooxime (1.1 mmol) in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF, 2.5 mmol) to the mixture at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).
-
After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 3-amino-1,2,4-oxadiazole.
Conclusion
Sodium hydrogen cyanamide and its derivatives are powerful and versatile reagents in synthetic organic chemistry. Their unique electronic properties enable participation in a wide range of reactions, including multicomponent condensations and various cycloadditions, providing efficient access to a broad spectrum of nitrogen-containing heterocycles. The methodologies presented herein, from the construction of pyrimidines and triazines to pyridines and oxadiazoles, highlight the indispensable role of the cyanamide synthon in modern drug discovery and materials science. The continued development of novel synthetic strategies involving this reagent is expected to further expand the accessible chemical space for creating innovative molecular architectures.
References
- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 4. Synthesis of pyrimidines from dinitrogen and carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Sodium Cyanide from Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the green synthesis of sodium cyanide (NaCN) from natural, renewable sources, with a primary focus on Manihot esculenta (cassava). The methodologies presented here offer a sustainable alternative to traditional industrial production routes, which are often energy-intensive and rely on hazardous precursors. This document outlines the core chemical principles, detailed experimental protocols, quantitative data, and process workflows essential for replicating and advancing research in this field.
Introduction: The Case for Green Sodium Cyanide
Sodium cyanide is a critical reagent in various industries, most notably in gold mining for leaching low-grade ores and as a versatile precursor in the synthesis of pharmaceuticals, dyes, and specialty nitriles. However, conventional manufacturing processes, such as the Andrussow and Castner methods, involve high temperatures, catalysts, and toxic reactants like methane and ammonia, raising significant environmental and safety concerns.[1][2]
The exploration of green synthesis routes aims to mitigate these issues by utilizing naturally occurring cyanide precursors found in plants. Over 2,000 plant species produce cyanogenic glycosides, which are organic compounds that release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1] Cassava (Manihot esculenta Crantz) is a particularly promising feedstock due to its high concentration of these compounds, offering a renewable and potentially more sustainable pathway for NaCN production.[1][3]
The Core Principle: Cyanogenesis from Natural Glycosides
The foundation of this green synthesis method is cyanogenesis, the biochemical pathway that releases hydrogen cyanide from cyanogenic glycosides. In cassava, the primary glycoside is linamarin , which constitutes about 93% of the cyanogenic content.[4]
The process occurs in two main enzymatic steps when plant tissues are damaged or macerated, bringing the substrate (linamarin) into contact with the necessary enzymes:[5][6]
-
Hydrolysis of Linamarin: The enzyme linamarase (a β-glucosidase) hydrolyzes linamarin, cleaving the glucose molecule to produce acetone cyanohydrin.[4][7][8]
-
Decomposition of Acetone Cyanohydrin: The resulting acetone cyanohydrin is unstable. It can be enzymatically broken down by hydroxynitrile lyase (HNL) or will spontaneously decompose to yield hydrogen cyanide (HCN) and acetone, particularly at a pH above 5.0 or temperatures over 35°C.[5]
The liberated gaseous HCN can then be trapped in an alkaline solution, such as sodium hydroxide (NaOH), to form a stable sodium cyanide salt.
Experimental Protocol: Vacuum Extraction from Cassava Leaves
This section details a proven methodology for the synthesis of NaCN from fresh cassava leaves, adapted from a comprehensive study by Monga et al. (2022).[1] This method avoids direct contact between the plant homogenate and the absorbing solution, preventing contamination of the final product.[1]
-
Fresh cassava leaves (Manihot esculenta Crantz)
-
Sodium Hydroxide (NaOH)
-
Milli-Q Water
-
System for CO₂ removal (e.g., vessels with 10 M NaOH)
-
Vacuum pump and gas-tight extraction system
-
Drying oven
-
Sample Preparation:
-
Wash fresh cassava leaves thoroughly.
-
Grind 80 g of leaves with 200 mL of cold Milli-Q water for 3 minutes to create a homogenate. This ruptures cell walls, initiating enzymatic reactions.[1]
-
-
Autolysis (Maceration):
-
Incubate the plant homogenate in a sealed flask.
-
Maintain the temperature at 30°C for 120 minutes . These conditions were found to be optimal for maximizing the enzymatic release of HCN.[1]
-
-
HCN Gas Extraction and Trapping:
-
Connect the flask containing the macerated homogenate to a gas-tight vacuum system.
-
Pass atmospheric air through a CO₂ removal system (e.g., NaOH traps) before it enters the homogenate flask to prevent the formation of sodium carbonate impurities in the final product.[1]
-
Heat the homogenate to 35–40°C and apply a vacuum. The airflow agitates the homogenate and carries the liberated HCN gas.
-
Bubble the exiting HCN gas through an absorbing solution of 3.6 M NaOH for an optimal recovery time of 45 minutes .[1] The HCN reacts with NaOH according to the equation: HCN + NaOH → NaCN + H₂O.[2]
-
-
Purification and Crystallization:
-
Continue the saturation process until the concentration of NaCN in the NaOH solution plateaus.[1]
-
To remove sodium carbonate impurities, cool the concentrated NaCN solution to 1–4°C . This causes the less soluble Na₂CO₃ to precipitate.[1]
-
Decant the supernatant NaCN solution.
-
Dry the resulting NaCN slurry in an air oven at 100°C to yield crystalline sodium cyanide.[1][9]
-
Data Presentation: Yields and Purity
The quantitative outcomes of green synthesis methods are critical for evaluating their viability. The following tables summarize key data from cited studies.
Table 1: Optimal Conditions for HCN Release and Recovery from Cassava Leaves
| Parameter | Optimal Value | Reference |
|---|---|---|
| Maceration Temperature | 30°C | [1] |
| Maceration Time | 120 minutes | [1] |
| HCN Recovery Temperature | 35–40°C | [1] |
| HCN Recovery Time (under vacuum) | 45 minutes | [1] |
| NaOH Concentration for Trapping | 3.6 M |[1] |
Table 2: Comparison of Sodium Cyanide Yields from Cassava
| Source Material | Hydrolysis Method | Yield (% w/w) | Reference |
|---|---|---|---|
| Fresh Cassava Leaves | Autolysis (Vacuum Extraction) | 0.21% | [1][9] |
| Cassava Wastes | Acid Hydrolysis | 0.28% - 0.68% | [10][11] |
| Cassava Tuber Tissue | Direct (Aquo) Hydrolysis | 1.39% (13.92 mg/g) | [3] |
| Whole Cassava Tuber | Direct (Aquo) Hydrolysis | 1.06% (10.56 mg/g) | [3] |
| Cassava Peels | Direct (Aquo) Hydrolysis | 0.45% (4.5 mg/g) |[3] |
Table 3: Purity and Impurity Analysis of Green-Synthesized NaCN (Vacuum Method)
| Component | Green NaCN (%) | Control NaCN (Analyte Grade) (%) | Reference |
|---|---|---|---|
| Purity (by Titration) | |||
| Sodium Carbonate (Na₂CO₃) | 2.29 | 0.61 | [1][9] |
| Residual Sodium Hydroxide (NaOH) | 4.68 | 1.63 | [1][9] |
| Purity (by XRD) | |||
| Sodium Cyanide (NaCN) | 76.5 | 93.1 | [1] |
| Carbonates (Na₂CO₃ + NaHCO₃) | 23.3 | 6.8 | [1] |
| Residual Sodium Hydroxide (NaOH) | 0.2 | 0.1 |[1] |
Note: Direct or "aquo" hydrolysis involves direct contact between the cassava extract and the NaOH solution, whereas the vacuum method separates these phases.[1][3]
Conclusion and Future Outlook
The synthesis of sodium cyanide from natural sources, particularly cassava, presents a viable and environmentally conscious alternative to conventional industrial methods. The detailed protocols demonstrate that high-purity NaCN can be produced, although challenges related to yield remain.[1][3] The vacuum extraction method is notable for producing a cleaner product by preventing direct contact with plant matter.[1]
Current yields, such as 0.21% from fresh cassava leaves, are low compared to industrial scales.[1][9] However, these can be improved by selecting cassava varieties with higher intrinsic concentrations of cyanogenic glycosides or by optimizing the hydrolysis and extraction processes further.[1] Research comparing different plant parts, such as tuber tissue, indicates potentially higher yields are achievable.[3]
For researchers and professionals in drug development, this green synthesis route offers a method for producing a key chemical feedstock from a renewable resource. Further investigation into process optimization, scaling, and the exploration of other cyanogenic plants could enhance the economic feasibility and adoption of this sustainable technology.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyanide - Wikipedia [en.wikipedia.org]
- 3. FTST Journal | GREEN SYNTHESIS AND CHARACTERIZATION OF SODIUM CYANIDE FROM CASSAVA (Manihot esculenta CRANTZ) [ftstjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linamarin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Cyanamide in Various Matrices using HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details sensitive and reliable methods for the quantitative analysis of cyanamide using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. As cyanamide is a non-fluorescent molecule, pre-column derivatization is mandatory to enable its detection by a fluorescence detector. This document provides detailed protocols for the derivatization of cyanamide using two common reagents: Dansyl Chloride and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). The subsequent HPLC conditions for the separation and detection of the fluorescent derivatives are also described. Quantitative data, including limits of detection (LOD), limits of quantitation (LOQ), linearity, and recovery, are summarized for easy comparison.
Introduction
Cyanamide is a small, highly polar, and reactive molecule used in agriculture as a plant growth regulator and in the chemical industry as a synthetic intermediate.[1][2] Its determination in various matrices, such as environmental samples, agricultural products, and biological fluids, is crucial for safety and regulatory purposes. Due to its lack of a suitable chromophore or fluorophore, direct analysis of cyanamide by HPLC with UV or fluorescence detection is not feasible. This application note overcomes this limitation by presenting methods based on pre-column derivatization to convert cyanamide into a highly fluorescent derivative, allowing for sensitive and selective quantification by HPLC with fluorescence detection (HPLC-FLD).
Methods and Protocols
Two primary methods for the derivatization and analysis of cyanamide are presented below.
Method 1: Derivatization with Dansyl Chloride
This method is suitable for the determination of cyanamide in various samples, including workplace air and plant-derived foods.[2][3] Dansyl chloride reacts with the primary amine group of cyanamide under alkaline conditions to form a stable and highly fluorescent dansyl-cyanamide derivative.
Experimental Protocol:
1. Sample Preparation:
-
Air Samples: Collect air samples using an impinger containing a water solution.[3]
-
Plant-derived Foods: Homogenize the sample and extract with an appropriate solvent such as ethyl acetate.[4] The extract may require a clean-up step using techniques like multi-walled carbon nanotube (MWCNT) solid-phase extraction.[2]
-
Other Aqueous Samples: For relatively clean aqueous samples, a simple filtration step may be sufficient.
2. Derivatization Procedure: [2][3]
-
To an aliquot of the sample extract (e.g., 0.5 mL), add a sodium carbonate/sodium bicarbonate buffer solution to ensure alkaline conditions.[2]
-
Add a solution of dansyl chloride in acetone (e.g., 5.0 g/L).[2]
-
Vortex the mixture and incubate in a water bath at 50°C for 60 minutes.[2][3]
-
After incubation, allow the sample to cool to room temperature.
-
Filter the derivatized sample through a 0.22 µm filter before HPLC injection.[2]
3. HPLC-FLD Conditions: [2][3]
-
HPLC Column: ODS C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 35:65 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Fluorescence Detector:
Quantitative Data Summary (Dansyl Chloride Method)
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.2 - 100.0 µg/mL | Workplace Air | [3] |
| Linearity Range | 0.01 - 1.0 mg/L | Grapes & Cherries | [4] |
| Minimum Detectable Concentration | 0.05 µg/mL | Workplace Air | [3] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Grapes & Cherries | [4] |
| Recovery | 95.7% - 103.0% | Workplace Air | [3] |
| Recovery | 75% - 81% | Grapes & Cherries | [4] |
| Intraday RSD | 0.28% - 1.18% | Workplace Air | [3] |
| Interday RSD | 0.22% - 2.16% | Workplace Air | [3] |
| RSD | 6.5% - 9.8% | Grapes & Cherries | [4] |
Method 2: Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
Experimental Protocol:
1. Sample Preparation:
2. Derivatization Procedure:
-
To the purified extract, add a solution of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.
-
The reaction proceeds to form the fluorescent AQC-cyanamide derivative.
3. HPLC-FLD Conditions:
-
The specific HPLC conditions for the separation of the AQC-cyanamide derivative would typically involve a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. The fluorescence detector would be set to the appropriate excitation and emission wavelengths for the AQC derivative.
Quantitative Data Summary (AQC Method)
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 2.4 µg/kg | Fruit | [1][6] |
| Limit of Quantification (LOQ) | 8 µg/kg | Fruit | [1][6] |
| Recovery | 87.1% - 96.6% | Fruit | [1][6] |
| Intraday Reproducibility | < 1.8% | Fruit | [1][6] |
| Interday Reproducibility | < 2.2% | Fruit | [1][6] |
Visualized Workflows
Caption: General experimental workflow for cyanamide analysis by HPLC-FLD.
Caption: Derivatization reaction of cyanamide to a fluorescent product.
Discussion
For both methods, optimization of the derivatization reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration) is crucial for achieving complete and reproducible derivatization, which is essential for accurate quantification. The stability of the derivatized product should also be assessed. For instance, aqueous solutions of cyanamide (pH < 6.5) have been found to be stable in the dark at room temperature for 7 days.[3]
Conclusion
HPLC with fluorescence detection following pre-column derivatization is a robust and sensitive technique for the quantification of cyanamide in diverse samples. The detailed protocols and comparative quantitative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for cyanamide. The use of derivatization reagents like dansyl chloride or AQC allows for the necessary conversion of the non-fluorescent cyanamide into a fluorescent derivative, enabling its reliable determination at low concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. [Determination of cyanamide in workplace air by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Hydrogen Cyanamide in Fruit by Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate and HPLC with Fluorescence Detection | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
protocols for handling and storage of sodium hydrogencyanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrogen cyanamide (NaHNCN), also known as monosodium cyanamide, is a highly reactive and hygroscopic solid. It serves as a versatile reagent in chemical synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1] Its reactivity, however, necessitates strict adherence to handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental results. Aqueous solutions of sodium hydrogen cyanamide have limited stability and can decompose, especially under acidic conditions.[1] This document provides detailed protocols for the safe handling, storage, and disposal of sodium hydrogen cyanamide in a research laboratory setting.
Safety Precautions and Personal Protective Equipment (PPE)
Working with sodium hydrogen cyanamide presents significant health risks. It is crucial to handle this compound in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (double gloving is recommended) | Prevents skin contact and absorption. |
| Body Protection | Lab coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Prevents inhalation of dust. |
Storage Protocols
Proper storage of sodium hydrogen cyanamide is critical to maintain its stability and prevent hazardous reactions.
Storage Condition Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage temperature is 2-8°C. | Minimizes decomposition. |
| Humidity | Keep in a tightly closed container in a dry environment. | The compound is hygroscopic and reacts with moisture.[4] |
| Container | Original, tightly sealed container. Use a secondary container for added security.[3] | Prevents exposure to air and moisture. |
| Incompatibilities | Store away from acids, strong oxidizing agents, and water.[5] | Contact with these substances can release toxic hydrogen cyanide gas.[4][5] |
Experimental Protocols
Protocol for Preparing a Standard Aqueous Solution
Aqueous solutions of sodium hydrogen cyanamide are not stable and should be prepared fresh for each experiment.[6] To increase stability, solutions should be prepared in a basic medium.
Materials:
-
Sodium hydrogen cyanamide
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Appropriate PPE
Procedure:
-
Work in a chemical fume hood.
-
Wear all required PPE.
-
Calculate the required mass of sodium hydrogen cyanamide for the desired concentration.
-
Prepare a 0.1 N NaOH solution by dissolving the appropriate amount of NaOH in deionized water.
-
Add the 0.1 N NaOH solution to a volumetric flask.
-
Carefully weigh the sodium hydrogen cyanamide on weighing paper.
-
Slowly add the sodium hydrogen cyanamide to the NaOH solution in the volumetric flask while stirring with a magnetic stirrer.
-
Continue stirring until the solid is completely dissolved.
-
Add 0.1 N NaOH solution to the final volume mark on the volumetric flask.
-
Use the solution immediately.
Protocol for Waste Disposal
All waste containing sodium hydrogen cyanamide must be treated as hazardous waste.
Materials:
-
Designated hazardous waste container (clearly labeled)
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide (NaOH)
-
Appropriate PPE
Procedure for Liquid Waste:
-
Work in a chemical fume hood.
-
All liquid waste containing sodium hydrogen cyanamide should be collected in a designated, labeled, and sealed waste container.
-
To neutralize small amounts of residual sodium hydrogen cyanamide in glassware, rinse the glassware with an alkaline bleach solution (pH adjusted to >10 with NaOH).
-
Collect the rinse solution in the hazardous waste container.
Procedure for Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing paper, and paper towels, in a separate, clearly labeled hazardous waste container.
-
Do not mix with other waste streams.[3]
-
Arrange for professional disposal of the hazardous waste according to institutional and local regulations.
Visual Protocols and Relationships
Handling and PPE Workflow
Caption: A workflow diagram illustrating the essential steps for safely handling sodium hydrogen cyanamide.
Chemical Incompatibility Diagram
Caption: A diagram showing hazardous reactions of sodium hydrogen cyanamide with incompatible substances.
References
- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. uthsc.edu [uthsc.edu]
- 4. ahsanji.com [ahsanji.com]
- 5. 143-33-9 | CAS DataBase [m.chemicalbook.com]
- 6. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]
Application Notes and Protocols: Sodium Hydrogen Cyanamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrogen cyanamide (NaHCN₂) is a versatile and cost-effective reagent that serves as a key building block in the synthesis of a variety of heterocyclic compounds, many of which are the core structures of active pharmaceutical ingredients (APIs). Its unique reactivity, stemming from the presence of both a nucleophilic nitrogen and an electrophilic nitrile group within the cyanamide anion, allows for its utility in constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of sodium hydrogen cyanamide and its derivatives in the synthesis of two notable pharmaceuticals: the anthelmintic drug Albendazole and the anticancer drug Imatinib.
The protocols outlined below are based on published synthetic routes and are intended to provide researchers with a comprehensive guide for laboratory-scale synthesis. All quantitative data is summarized in tables for clarity, and experimental workflows and relevant biological signaling pathways are illustrated using diagrams.
I. Synthesis of Albendazole
Albendazole is a broad-spectrum benzimidazole anthelmintic agent used to treat various parasitic worm infestations. A key step in its synthesis involves the cyclization of a phenylenediamine derivative with a cyanocarbamate, which is prepared from cyanamide.
Experimental Protocol: Synthesis of Methyl [5-(propylthio)-1H-benzoimidazol-2-yl]carbamate (Albendazole)
This synthesis is a two-step process starting from the preparation of the key intermediate, methyl-N-cyanocarbamate sodium salt.
Step 1: Preparation of Methyl-N-cyanocarbamate Sodium Salt
-
Reaction Scheme: H₂NCN + ClCOOCH₃ + 2NaOH → Na[N(CN)COOCH₃] + NaCl + 2H₂O
-
Materials:
-
Cyanamide (H₂NCN)
-
Methyl chloroformate (ClCOOCH₃)
-
Sodium hydroxide (NaOH)
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve cyanamide in water at a temperature below 20°C.
-
Simultaneously add methyl chloroformate and a solution of sodium hydroxide while maintaining the temperature below 10°C and the pH between 7.0 and 7.5.
-
After the addition is complete, adjust the pH to 8.0-8.5 with sodium hydroxide solution.
-
Maintain the reaction mixture at 10°C for 2 hours.
-
The resulting solution of methyl-N-cyanocarbamate sodium salt is typically used directly in the next step without isolation.
-
Step 2: Synthesis of Albendazole
-
Reaction Scheme: 4-(Propylthio)-o-phenylenediamine + Na[N(CN)COOCH₃] + HCl → Albendazole
-
Materials:
-
4-(Propylthio)-o-phenylenediamine
-
Solution of Methyl-N-cyanocarbamate sodium salt (from Step 1)
-
Acetone
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
-
Procedure:
-
To a suspension of 4-propylthio-o-phenylenediamine in acetone and water, add concentrated hydrochloric acid. An exothermic reaction will be observed.
-
Cool the reaction mixture to room temperature.
-
Add the previously prepared solution of methyl-N-cyanocarbamate.
-
Heat the reaction mixture to 80-85°C.
-
Adjust the pH of the reaction mixture to 4.0-4.5 with concentrated HCl to precipitate the product.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the solid sequentially with hot water, tap water, methanol, and finally with acetone.
-
Quantitative Data: Albendazole Synthesis
| Step | Reactants | Molar Ratio | Key Conditions | Product | Yield |
| 1 | Cyanamide, Methyl chloroformate, NaOH | 1 : 0.67 : 1.44 | T < 10°C, pH 7.0-8.5 | Methyl-N-cyanocarbamate sodium salt | Not Isolated |
| 2 | 4-(Propylthio)-o-phenylenediamine, Methyl-N-cyanocarbamate | - | 80-85°C, pH 4.0-4.5 | Albendazole | ~92.3% |
Experimental Workflow: Albendazole Synthesis
Caption: Synthetic workflow for Albendazole.
Signaling Pathway: Mechanism of Action of Albendazole
Albendazole exerts its anthelmintic effect by inhibiting the polymerization of tubulin, a key protein in the cytoskeleton of parasitic worms. This disruption of microtubule formation leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the parasite's death.[6][7][8]
Caption: Mechanism of action of Albendazole.
II. Synthesis of Imatinib
Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably chronic myeloid leukemia (CML). One of the key synthetic routes involves the formation of a guanidine intermediate from 2-methyl-5-nitroaniline and cyanamide.
Experimental Protocol: Synthesis of Imatinib
This multi-step synthesis begins with the formation of a guanidine intermediate.
Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine Nitrate
-
Reaction Scheme: 2-Methyl-5-nitroaniline + H₂NCN + HNO₃ → [C₈H₁₁N₄O₂]⁺NO₃⁻
-
Materials:
-
2-Methyl-5-nitroaniline
-
50% Aqueous Cyanamide Solution
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Nitric Acid (HNO₃)
-
-
Procedure:
-
Charge a reaction vessel with 2-methyl-5-nitroaniline, 50% aqueous cyanamide solution, and ethanol.
-
Heat the mixture to 70°C with stirring.
-
Slowly add concentrated hydrochloric acid and reflux for 3 hours.
-
Cool the reaction mixture to 45°C and add concentrated nitric acid.
-
Continue stirring for approximately 1 minute, then allow to cool to room temperature to crystallize.
-
Filter the solid product, wash with ethanol, and dry to obtain N-(2-methyl-5-nitrophenyl)guanidine nitrate.[9]
-
Step 2: Synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine
-
Reaction Scheme: [C₈H₁₁N₄O₂]⁺NO₃⁻ + 3-(Dimethylamino)-1-(3-pyridinyl)propenone + KOH → C₁₆H₁₄N₆O₂
-
Materials:
-
N-(2-methyl-5-nitrophenyl)guanidine nitrate (from Step 1)
-
3-(Dimethylamino)-1-(3-pyridinyl)propenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Water
-
-
Procedure:
-
Dissolve 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one in ethanol.
-
Add N-(2-methyl-5-nitrophenyl)guanidine nitrate and potassium hydroxide.
-
Reflux the mixture for 18 hours.
-
Cool to room temperature and filter the solid product.
-
Wash the filter cake with isopropanol, followed by water until the filtrate is neutral and colorless.
-
Dry the solid to yield N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.[9]
-
Step 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine
-
Reaction Scheme: C₁₆H₁₄N₆O₂ + Reducing Agent → C₁₆H₁₆N₆
-
Materials:
-
N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (from Step 2)
-
Reducing agent (e.g., SnCl₂·2H₂O in HCl, or Pd/C with a hydrogen source)
-
Appropriate solvent (e.g., ethyl acetate)
-
-
Procedure (General, using Pd/C and Ammonium Formate):
-
To a solution of N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in a suitable solvent like ethyl acetate, add 10% Pd/C catalyst.
-
Add a hydrogen source, such as ammonium formate, and heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the catalyst.
-
The filtrate contains the desired product, which can be isolated by removing the solvent.[10]
-
Step 4: Synthesis of Imatinib
-
Reaction Scheme: C₁₆H₁₆N₆ + 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride → Imatinib
-
Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (from Step 3)
-
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., isopropyl alcohol)
-
-
Procedure:
-
Condense N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in a suitable solvent in the presence of a base.
-
The reaction yields Imatinib base, which can be purified by standard methods.[7]
-
Quantitative Data: Imatinib Synthesis
| Step | Reactants | Key Conditions | Product | Yield |
| 1 | 2-Methyl-5-nitroaniline, Cyanamide, HCl, HNO₃ | Reflux, then crystallization | N-(2-methyl-5-nitrophenyl)guanidine nitrate | 87.07%[9] |
| 2 | N-(2-methyl-5-nitrophenyl)guanidine nitrate, 3-(Dimethylamino)-1-(3-pyridinyl)propenone, KOH | Reflux | N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine | 86.87%[9] |
| 3 | N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, Pd/C, Ammonium formate | Reflux | N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine | >90%[10] |
| 4 | N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride | Base, Solvent | Imatinib | ~90%[7] |
Experimental Workflow: Imatinib Synthesis
Caption: Synthetic workflow for Imatinib.
Signaling Pathway: Mechanism of Action of Imatinib
Imatinib functions as a targeted therapy by inhibiting specific tyrosine kinases, particularly the BCR-ABL fusion protein present in chronic myeloid leukemia (CML). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that lead to cell proliferation and survival.[1][9][11][12][13]
Caption: Mechanism of action of Imatinib.
Conclusion
Sodium hydrogen cyanamide and its derivatives are invaluable reagents in the synthesis of pharmaceuticals, providing an efficient means to introduce the guanidine or cyanamide functionality into complex molecules. The examples of Albendazole and Imatinib highlight the successful application of this chemistry in the production of important therapeutic agents. The provided protocols and data serve as a practical resource for researchers engaged in drug discovery and development, facilitating the exploration of novel synthetic routes and the optimization of existing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 3. Albendazole synthesis - chemicalbook [chemicalbook.com]
- 4. patents.justia.com [patents.justia.com]
- 5. e-journals.in [e-journals.in]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 9. ClinPGx [clinpgx.org]
- 10. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Agricultural Use of Cyanamides to Modulate Budburst Timing in Grapevines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanamides, particularly hydrogen cyanamide (H₂CN₂) and calcium cyanamide (CaCN₂), are plant growth regulators utilized in viticulture to promote earlier and more uniform budburst, especially in regions with insufficient winter chilling.[1] Inadequate chilling can lead to delayed and erratic bud break, which negatively impacts yield and fruit quality.[1][2] Cyanamide-based products, such as Dormex® (49% hydrogen cyanamide), are commercially used to overcome dormancy and ensure a more synchronized grapevine development.[3] The application of cyanamides induces a transient stress response in the buds, leading to the breaking of dormancy and the initiation of growth.[2][3]
Mechanism of Action
The primary mode of action of hydrogen cyanamide involves the inhibition of the enzyme catalase.[2][4][5] This inhibition leads to the accumulation of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which acts as a signaling molecule to initiate budburst.[2][4] The process is characterized by the following key events:
-
Oxidative Stress: Cyanamide application induces oxidative stress through the production of H₂O₂.[2]
-
Hormone Signaling: It is associated with changes in hormone signaling pathways.[2][3]
-
Gene Expression: It triggers the expression of genes involved in energy metabolism, cell elongation, and stress response.[3][4]
-
Metabolic Changes: A shift in carbohydrate metabolism is observed to provide energy for the growing bud.[3][6]
-
DNA Methylation: Recent studies suggest that cyanamide treatment can reduce DNA methylation levels in grapevine buds, leading to the up-regulation of genes associated with sprouting.[6][7]
The accumulation of both ROS and reactive nitrogen species (RNS) appears to be crucial in the early stages of dormancy release.[4][8][9]
Application Protocols
1. Hydrogen Cyanamide (H₂CN₂)
-
Product: Commonly available as Dormex® or similar formulations containing ~50% hydrogen cyanamide.
-
Concentration: The optimal concentration typically ranges from 2% to 5% (v/v) in water.[3][10] Higher concentrations (above 5%) can be phytotoxic and detrimental to budburst, flowering, and yield.[3] In some cases, concentrations as low as 1.25% have been effective.[11]
-
Timing: Application is generally recommended after winter pruning, about 4 to 8 weeks before natural bud break. Late applications (less than 4 weeks before bud break) can cause bud injury. The timing can be adjusted to advance fruit maturity; however, very early applications may decrease yield.[12][13]
-
Application Method: Applied as a spray directly to the dormant buds and canes, ensuring thorough coverage. A volume of approximately 1,800 liters of water per hectare has been used for spraying.[11]
2. Calcium Cyanamide (CaCN₂)
-
Application: While less common than hydrogen cyanamide for this purpose, calcium cyanamide has also been shown to break dormancy in grapevines.[14]
-
Concentration and Timing: Specific application protocols are less well-documented in the provided literature, but it has been used as a spray to treat cuttings.[14]
Caution: Cyanamides are highly toxic chemicals. Strict adherence to all safety guidelines, including the use of personal protective equipment (PPE), is mandatory during handling and application. Always consult and follow the product label and local regulations, as the use of these products may not be approved in all regions or for all grape cultivars.
Data Presentation
Table 1: Effect of Hydrogen Cyanamide (HC) Concentration on Grapevine Budburst
| Grapevine Cultivar | HC Concentration (% v/v) | Effect on Budburst | Advancement of Budburst | Source |
| Cabernet Sauvignon | 2% | Best treatment for preponing natural budburst time | ~3 weeks | [3][10] |
| Cabernet Sauvignon | 0-8% | Concentrations above 5% had a detrimental effect | - | [3] |
| Steuben | 2% | Effective in leading to early and uniform budburst | - | [3] |
| Perlette | 1.25% | Highest percentage of budding in one cycle | - | [11] |
| Perlette | 3.5% | Inhibited sprouting of buds in one cycle | - | [11] |
| Not Specified | 1% (with pruning) | 95.3% budbreak rate after 8 days | - | [4][9] |
| Not Specified | 1% (alone) | 53.3% budbreak rate after 8 days | - | [4][9] |
Table 2: Influence of Application Timing and Other Factors on Budburst
| Factor | Details | Outcome | Source |
| Application Timing | 4-8 weeks before natural bud break | Optimal for promoting bud break | |
| < 4 weeks before natural bud break | May cause injury to buds | ||
| Early application (mid-December) | Advanced fruit maturity but decreased yield | [12] | |
| Pruning | Combined with 1% HC | Synergistic effect, highest budbreak rate (95.3%) | [4][9] |
| Chilling Hours | Low chilling (90 hours) | High efficiency of 3.5% HC on bud break | [5] |
| Higher chilling (400 hours) | Lower efficiency of 3.5% HC on bud break | [5] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Hydrogen Cyanamide on Budburst
-
Objective: To determine the effect of different concentrations of hydrogen cyanamide on the timing and percentage of budburst in a specific grapevine cultivar.
-
Materials:
-
Mature, dormant grapevine canes of the desired cultivar (e.g., 'Cabernet Sauvignon').
-
Hydrogen cyanamide solution (e.g., Dormex®).
-
Distilled water for dilutions.
-
Spraying equipment (e.g., motorized backpack sprayer).
-
Randomized complete block design with multiple replications.[15]
-
-
Procedure:
-
Pruning: Prune vines during the dormant winter season to a desired number of nodes per spur.
-
Treatment Preparation: Prepare aqueous solutions of hydrogen cyanamide at various concentrations (e.g., 0%, 1.25%, 2.5%, 3.5%, 5%).[11] The 0% solution (water only) serves as the control.
-
Application: Within a specified timeframe after pruning (e.g., one week), apply the treatments as a spray to the canes, ensuring complete coverage of the buds.[3]
-
Data Collection:
-
Record the date of 50% budburst for each treatment.
-
Calculate the final budburst percentage by counting the number of burst buds relative to the total number of buds.
-
Monitor subsequent phenological stages such as flowering and fruit set.
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[11]
Protocol 2: In Situ Detection of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in Buds
-
Objective: To visualize the accumulation of H₂O₂, superoxide (O₂•-), and nitric oxide (NO) in grapevine buds following hydrogen cyanamide treatment.
-
Materials:
-
Grapevine buds treated with hydrogen cyanamide and control buds.
-
Reagents for staining:
-
For H₂O₂: Ferric-xylenol orange (Fe-XO) complex for quantitative measurement.[4]
-
For O₂•-: Nitroblue tetrazolium (NBT).
-
For NO: 4,5-diaminofluorescein diacetate (DAF-2 DA).
-
-
Microscope for imaging.
-
-
Procedure:
-
Sample Collection: Collect buds at various time points after treatment (e.g., 12 hours).[4]
-
Sectioning: Prepare thin longitudinal sections of the buds.
-
Staining:
-
H₂O₂ Quantification: Homogenize bud tissue and measure H₂O₂ levels using the Fe-XO assay, reading absorbance at 560 nm.[4]
-
In Situ Staining: Incubate the bud sections with the respective staining solutions (NBT for O₂•-, DAF-2 DA for NO) according to established protocols.
-
-
Imaging: Observe the stained sections under a microscope and capture images to document the localization and intensity of ROS and RNS accumulation.[4]
-
Mandatory Visualization
Caption: Signaling pathway of hydrogen cyanamide-induced budburst in grapevines.
Caption: Experimental workflow for evaluating cyanamide efficacy on grapevine budburst.
References
- 1. journaljeai.com [journaljeai.com]
- 2. Role of hydrogen cyanamide (HC) in grape bud dormancy release: proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nepjol.info [nepjol.info]
- 4. Hydrogen cyanamide breaks grapevine bud dormancy in the summer through transient activation of gene expression and accumulation of reactive oxygen and nitrogen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agronomy.emu.ee [agronomy.emu.ee]
- 6. cdn.apub.kr [cdn.apub.kr]
- 7. Cyanamide Releases Buds Dormancy of ‘Shuijing’ Grapevine via DNA Methylation Reduction [hst-j.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen cyanamide breaks grapevine bud dormancy in the summer through transient activation of gene expression and accumulation of reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen Cyanamide: A Chemical to Prepone Natural Budburst Timing of Grapevine Cultivars in Nepalese Context | Agriculture Development Journal [nepjol.info]
- 11. Effects of doses of hydrogen cyanamide on sprouting and production of clusters in table grape [scielo.org.mx]
- 12. scispace.com [scispace.com]
- 13. ojs.openagrar.de [ojs.openagrar.de]
- 14. researchgate.net [researchgate.net]
- 15. Account Suspended [horticulturenepal.org]
Application Notes and Protocols for the Derivatization of Hydrogen Cyanamide for Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen cyanamide (H₂NCN) is a small, highly reactive molecule used as a plant growth regulator and in the synthesis of pharmaceuticals and other chemicals. Its toxicity necessitates sensitive and reliable analytical methods for its detection in various matrices, including environmental samples, agricultural products, and biological fluids. Due to its small size, high polarity, and lack of a strong chromophore, direct analysis of hydrogen cyanamide can be challenging. Derivatization is a common strategy to improve its chromatographic retention and detection sensitivity.
These application notes provide detailed protocols for the derivatization of hydrogen cyanamide for analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) for HPLC-FLD/UV Analysis
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 2.4 µg/kg | Fruit | [1] |
| Limit of Quantitation (LOQ) | 8 µg/kg | Fruit | [1] |
| Recovery Rates | 87.1 - 96.6% | Fruit | [1] |
| Intraday Reproducibility (RSD) | < 1.8% | Fruit | [1] |
| Interday Reproducibility (RSD) | < 2.2% | Fruit | [1] |
Experimental Protocol
-
Homogenize 10 g of the fruit sample.
-
Extract the homogenate with 20 mL of deionized water by shaking vigorously for 10 minutes.
-
Centrifuge the mixture at 8000 rpm for 5 minutes.
-
Collect the aqueous supernatant.
-
Perform a liquid-liquid extraction on the supernatant with 20 mL of dichloromethane to remove non-polar interferences. Vortex and centrifuge to separate the layers.
-
Discard the organic layer and repeat the liquid-liquid extraction.
-
Filter the final aqueous extract through a 0.22 µm syringe filter.
2. Derivatization Procedure [2]
-
To 100 µL of the filtered sample extract or standard solution, add 20 µL of borate buffer (0.2 M, pH 8.8).
-
Add 20 µL of AQC reagent solution (3 mg/mL in acetonitrile).
-
Vortex the mixture immediately and incubate at 55°C for 10 minutes.
-
After incubation, the sample is ready for HPLC analysis.
3. HPLC-FLD/UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 140 mM sodium acetate, 17 mM triethylamine, pH 5.05
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 248 nm or 260 nm[2]
Workflow Diagram
Caption: Workflow for AQC derivatization of hydrogen cyanamide.
Method 2: Derivatization with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) for HPLC-FLD Analysis
This method is particularly useful for the determination of hydrogen cyanamide residues in aqueous samples like seawater.[3][4] NBD-Cl reacts with the amino group of hydrogen cyanamide to form a highly fluorescent derivative.
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 11.2 µg a.i./L | Seawater | [4] |
| Limit of Quantitation (LOQ) | 0.100 mg a.i./L | Seawater | [3][4] |
| Recovery Rates | 102 - 105% | Seawater | [4] |
| Relative Standard Deviation (RSD) | 0.713 - 0.935% | Seawater | [3] |
Experimental Protocol
1. Sample Preparation (Aqueous Samples) [3]
-
For seawater samples, filter through a 0.45 µm filter to remove particulate matter.
-
If necessary, fortify the sample with a known concentration of hydrogen cyanamide standard for recovery studies.
2. Derivatization Procedure [3][4]
-
In a 15 mL centrifuge tube, combine 2 mL of the aqueous sample or standard.
-
Add 1.0 mL of 0.37 M potassium tetraborate solution and vortex.
-
Add 2.0 mL of a 0.025 M methanolic NBD-Cl solution and vortex.
-
Heat the mixture at 80°C for 30 minutes in a heating block.
-
Allow the solution to cool to room temperature.
-
Add 1.0 mL of 1.2 M hydrochloric acid solution and vortex to stop the reaction.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. HPLC-FLD Conditions [3]
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile and water, often with a buffer like phosphate or acetate. The exact composition should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation: 470 nm, Emission: 530 nm
Reaction Diagram
Caption: Derivatization reaction of hydrogen cyanamide with NBD-Cl.
Method 3: Derivatization with Dansyl Chloride for LC-MS/MS Analysis
This pre-column derivatization method enhances the ionization efficiency and chromatographic retention of hydrogen cyanamide for sensitive and selective analysis by LC-MS/MS, suitable for complex matrices like grapes and cherries.[5]
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | Grapes, Cherries | [5] |
| Recovery Rates | 75 - 81% | Grapes, Cherries | [5] |
| Relative Standard Deviations (RSDs) | 6.5 - 9.8% | Grapes, Cherries | [5] |
| Linearity (R²) | > 0.9990 | 0.01 - 1.0 mg/L | [5] |
Experimental Protocol
1. Sample Preparation (Grapes and Cherries) [5]
-
Homogenize 10 g of the sample.
-
Extract with 20 mL of ethyl acetate under ultrasonication for 15 minutes.
-
Add anhydrous sodium sulfate to remove water.
-
Centrifuge and collect the ethyl acetate supernatant.
-
Concentrate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization.
2. Derivatization Procedure [5][6]
-
To the reconstituted extract, add a sodium carbonate/sodium bicarbonate buffer solution to create alkaline conditions.
-
Add a solution of dansyl chloride (e.g., 5.0 g/L in acetone).
-
Vortex the mixture and incubate in a water bath at 50°C for one hour.
-
After cooling to room temperature, filter the solution (0.22 µm) before LC-MS/MS analysis.
3. LC-MS/MS Conditions [5]
-
Column: C18 column (e.g., Shim-pack XR-ODS, 75 mm × 2.0 mm, 1.6 µm)
-
Mobile Phase A: 2 mmol/L ammonium acetate in water (containing 0.05% formic acid)
-
Mobile Phase B: Methanol
-
Gradient Elution: A gradient program should be developed to separate the derivatized analyte from matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the dansyl-derivatized hydrogen cyanamide must be determined.
Logical Relationship Diagram
Caption: Logical flow for dansyl chloride derivatization and analysis.
Method 4: Derivatization with S-Phenyl Benzenethiosulfonate for GC-MS Analysis
This method provides a means for the identification and quantification of cyanide (which can be formed from hydrogen cyanamide) in aqueous samples using GC-MS. The derivatization is based on a nucleophilic substitution reaction.[7]
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.075 µg/mL | Aqueous | [7] |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | Aqueous | [7] |
| Linear Range | 0.25 - 50 µg/mL | Aqueous | [7] |
| Intraday RSDs | 2.24 - 8.17% | Aqueous | [7] |
| Interday RSDs | 2.22 - 12.85% | Aqueous | [7] |
Experimental Protocol
1. Sample Preparation (Aqueous Samples)
-
Adjust the pH of the aqueous sample containing cyanide/hydrogen cyanamide as needed for the derivatization reaction, typically to a neutral or slightly basic pH to favor the nucleophilic attack by the cyanide anion.
2. Derivatization and Extraction [7]
-
To the aqueous sample, add a solution of S-phenyl benzenethiosulfonate in a water-miscible organic solvent (e.g., acetonitrile).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Perform a liquid-liquid extraction of the resulting phenyl thiocyanate derivative using a water-immiscible organic solvent (e.g., hexane or ethyl acetate).
-
Separate the organic layer.
-
The organic extract can be concentrated if necessary before GC-MS analysis.
3. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70°C) and ramp up to a higher temperature (e.g., 250-280°C) to elute the derivative.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, monitoring the characteristic fragment ions of phenyl thiocyanate.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis via derivatization.
Disclaimer
The protocols provided are intended as a guide. Optimization of these methods may be necessary for specific sample matrices and analytical instrumentation. Always follow appropriate laboratory safety procedures when handling hydrogen cyanamide and derivatization reagents.
References
- 1. Determining Hydrogen Cyanamide in Fruit by Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate and HPLC with Fluorescence Detection | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cyanide (NaCN) and its related compounds are invaluable reagents in various research and development applications, including organic synthesis and drug development. However, their high acute toxicity necessitates stringent safety protocols to mitigate the risks of exposure. This document provides detailed application notes and protocols for the safe handling, storage, and disposal of sodium cyanide, as well as emergency procedures in case of accidental exposure. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Toxicity
Sodium cyanide is a white, water-soluble solid that can be fatal if inhaled, ingested, or absorbed through the skin.[1][2][3] It is classified as a particularly hazardous substance due to its high acute toxicity.[2][3] The primary mechanism of toxicity involves the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, which leads to cellular hypoxia.[4]
Key Hazards:
-
Acute Toxicity: Rapidly acting poison. Ingestion of as little as 200-300 mg can be fatal.[5]
-
Reaction with Acids and Water: Reacts with acids and even atmospheric moisture to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2][3]
-
Dermal Absorption: Can be absorbed through the skin, especially through open wounds.[6][7]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8][9]
Quantitative Toxicity Data
The following table summarizes the key quantitative toxicity data for sodium cyanide.
| Parameter | Value | Species/Route | Reference |
| LD50 (Oral) | 5.733 mg/kg | Rat | [10] |
| 49.1 mg/kg (1-hour) | Rat | [11] | |
| LD50 (Dermal) | 14.602 mg/kg | Rabbit | [10] |
| 22.33 mg/kg (intact skin) | Not Specified | ||
| LC50 (Inhalation) | 0.16 mg/L (1 hour) | Rat | [10] |
| OSHA PEL (Permissible Exposure Limit) | 5 mg/m³ (8-hour TWA) | Human | [2][12][13][14] |
| NIOSH REL (Recommended Exposure Limit) | 5 mg/m³ (10-minute Ceiling) | Human | [2][12][13] |
| ACGIH TLV (Threshold Limit Value) | 5 mg/m³ (Ceiling) | Human | [12][13] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ (as CN) | Human | [13][14][15][16] |
Engineering and Administrative Controls
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls
-
Chemical Fume Hood: All work with sodium cyanide, including weighing and dissolution, must be performed in a certified chemical fume hood.[13][14][17][18][19][20][21][22]
-
Ventilation: Ensure adequate ventilation in storage areas to prevent the accumulation of HCN gas.[8][9][15][23]
-
Safety Showers and Eyewash Stations: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[13][17][22]
Administrative Controls
-
Standard Operating Procedures (SOPs): A written SOP specific to the use of cyanide compounds in your laboratory is mandatory.[2][3]
-
Training: All personnel handling cyanides must receive documented training on the hazards, safe handling procedures, and emergency response.[7][24][25]
-
Designated Area: Establish a clearly marked designated area for all work with cyanides.[2][3][13]
-
Never Work Alone: It is strictly prohibited to work with cyanides when alone in the laboratory.[2][7][13][14][20][21][22][24][25]
-
Inventory Management: Maintain a current inventory of all cyanide compounds.[17][22]
-
Storage: Store sodium cyanide in a cool, dry, well-ventilated, and locked cabinet, segregated from acids, oxidizing agents, and water.[1][4][8][14][15][17]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling sodium cyanide:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required, especially when there is a splash hazard.[2][13]
-
Gloves: Double gloving with nitrile gloves is recommended.[2][13][14][17][19][20][22] Butyl rubber or Viton gloves may be preferable for prolonged contact.[19]
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.[2][6][7][13][19][20][22]
-
Protective Clothing: Wear long pants and closed-toe shoes.[13][17][22] For larger quantities, a chemical-resistant apron and sleeves should be worn.[17][22][25]
-
Respiratory Protection: A NIOSH-approved respirator with the appropriate cartridge may be required under certain circumstances, such as a large spill.[12][26] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[4][26]
Experimental Protocols
Protocol for Weighing and Dissolving Solid Sodium Cyanide
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE.
-
Inform a colleague that you will be working with cyanide.
-
Prepare a pH 10 buffer solution and a freshly prepared 10% bleach solution for decontamination.[13][17][18][20][21][27][28][29]
-
Line the work area inside the fume hood with an absorbent, leak-proof bench pad.[18][20]
-
-
Weighing:
-
If possible, place the balance inside the fume hood.
-
If the balance is outside the hood, tare a sealed, shatter-resistant container with a lid.
-
In the fume hood, add the required amount of sodium cyanide to the container and securely close the lid.
-
Transport the sealed container to the balance for weighing.
-
-
Dissolution:
-
Decontamination:
-
After use, decontaminate all glassware and equipment that came into contact with cyanide. First, rinse with a pH 10 buffer solution, followed by a 10% bleach solution.[13][17][18][20][21][27][28][29]
-
Dispose of all contaminated materials, including bench pads and gloves, as hazardous waste.[13][18][20][24][27]
-
Protocol for Spill Decontamination
For small spills (<10 ml of solution or <10 mg of solid) inside a chemical fume hood:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Containment:
-
Decontamination:
-
Disposal: Place all contaminated materials in a sealed, labeled hazardous waste container.[13][18][20][24][27]
For large spills or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the fire alarm and notify emergency services (911) and your institution's environmental health and safety (EHS) department.[20]
-
Secure the Area: Close the laboratory doors and prevent entry.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.
Protocol for Cyanide Waste Treatment
Note: These procedures should only be performed by trained personnel in a designated area.
5.3.1. Treatment with Hydrogen Peroxide
This method oxidizes cyanide to the less toxic cyanate.[20][30]
-
Preparation:
-
Oxidation:
-
Slowly add a 3% hydrogen peroxide solution to the waste with stirring. An excess of hydrogen peroxide is typically required.
-
Monitor the temperature of the reaction, as it can be exothermic.
-
Allow the reaction to proceed for at least one hour.
-
-
Disposal: The treated waste should be collected and disposed of as hazardous waste according to institutional guidelines.
5.3.2. Treatment with Sodium Hypochlorite (Bleach)
This is a two-stage process that first oxidizes cyanide to cyanate and then to carbon dioxide and nitrogen.[8][9]
-
Stage 1: Cyanide to Cyanate
-
Stage 2: Cyanate to CO2 and N2
-
Disposal: The final solution should be neutralized and disposed of as hazardous waste.
Emergency Procedures
In all cases of exposure, immediate medical attention is critical. Call 911 and your institution's emergency number.
Inhalation Exposure
-
Remove from Exposure: Immediately move the affected person to fresh air.
-
Administer Oxygen: If available and you are trained to do so, administer 100% oxygen.[1][17]
-
Cardiopulmonary Resuscitation (CPR): If the person is not breathing, perform CPR. Do not use mouth-to-mouth resuscitation. Use a bag-valve-mask device.[1]
Skin Contact
-
Remove Contaminated Clothing: Immediately remove all contaminated clothing.[1][22]
-
Flush with Water: Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[13][22]
Eye Contact
-
Flush Eyes: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][22]
Ingestion
-
Do Not Induce Vomiting: Do not give anything by mouth.[1]
Medical Treatment
Antidotes for cyanide poisoning, such as hydroxocobalamin or a cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate), should only be administered by trained medical personnel.[24][25] Inform emergency responders that a cyanide exposure has occurred and provide them with the Safety Data Sheet (SDS).
Visualizations
Mechanism of Cyanide Toxicity
Caption: Mechanism of cyanide toxicity via inhibition of cytochrome c oxidase.
Safe Handling Workflow for Sodium Cyanide
Caption: Workflow for the safe handling of sodium cyanide in a laboratory setting.
Emergency Response Workflow for Cyanide Exposure
Caption: Emergency response workflow for accidental cyanide exposure.
References
- 1. npis.org [npis.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN) [cdc.gov]
- 3. uthsc.edu [uthsc.edu]
- 4. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Cyanide Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. sensorex.com [sensorex.com]
- 9. cdn.hach.com [cdn.hach.com]
- 10. fishersci.com [fishersci.com]
- 11. Behavioral Toxicity of Sodium Cyanide Following Oral Ingestion in Rats: Dose-Dependent Onset, Severity, Survival, and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 14. osha.gov [osha.gov]
- 15. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Cyanides - IDLH | NIOSH | CDC [cdc.gov]
- 17. Cyanide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. uh.edu [uh.edu]
- 19. scispace.com [scispace.com]
- 20. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 21. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 22. ehs.yale.edu [ehs.yale.edu]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. emedicine.medscape.com [emedicine.medscape.com]
- 25. Cyanide Antidotes - CHEMM [chemm.hhs.gov]
- 26. 911metallurgist.com [911metallurgist.com]
- 27. lsuhsc.edu [lsuhsc.edu]
- 28. uvic.ca [uvic.ca]
- 29. bu.edu [bu.edu]
- 30. Hydrogen Peroxide Cyanide Destruction Plant - 911Metallurgist [911metallurgist.com]
- 31. researchgate.net [researchgate.net]
- 32. Improving the Operation of Cyanide Destruct Systems [nmfrc.org]
Application Notes and Protocols for the Synthesis of Substituted Cyanamides using Sodium Hydrogen Cyanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted cyanamides are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and heterocyclic compounds.[1] The cyanamide functional group, with its unique N-C≡N linkage, imparts a dual reactivity, allowing it to act as both a nucleophile and an electrophile, making it a valuable synthon in organic chemistry. Sodium hydrogen cyanamide (NaHNCN), the sodium salt of cyanamide, is a potent and readily available nucleophile, making it an excellent starting material for the preparation of N-substituted cyanamides.
This document provides detailed application notes and experimental protocols for the synthesis of substituted cyanamides utilizing sodium hydrogen cyanamide. The primary methods covered are N-alkylation via nucleophilic substitution and the reaction with isothiocyanates.
Core Concepts and Reaction Mechanisms
The primary synthetic utility of sodium hydrogen cyanamide lies in the nucleophilicity of the cyanamide anion ([HNCN]⁻). This anion can readily displace leaving groups in electrophilic substrates or add to unsaturated systems.
N-Alkylation of Sodium Hydrogen Cyanamide
The most direct method for the synthesis of N-alkyl and N-aryl cyanamides is the nucleophilic substitution reaction between sodium hydrogen cyanamide and an appropriate alkyl or aryl halide. The reaction proceeds via an SN2 mechanism, where the cyanamide anion attacks the electrophilic carbon of the halide, displacing the halide ion.
Caption: General mechanism for the N-alkylation of sodium hydrogen cyanamide.
Reaction with Isothiocyanates
Substituted cyanamides can also be synthesized through the reaction of sodium hydrogen cyanamide with isothiocyanates. This reaction involves the nucleophilic addition of the cyanamide anion to the electrophilic carbon of the isothiocyanate, followed by desulfurization to yield the corresponding disubstituted carbodiimide, which can then be converted to a cyanamide. An iron-mediated, multi-component method has been demonstrated for this transformation.[2]
Caption: General pathway for the synthesis of cyanamides from isothiocyanates.
Data Presentation
Table 1: Synthesis of Substituted Cyanamides via N-Alkylation
| Entry | Alkyl/Aryl Halide | Product | Yield (%) | Reference |
| 1 | Allyl bromide | Diallylcyanamide | 52-56 | Organic Syntheses |
| 2 | Benzyl chloride | N-Benzylcyanamide | Data not found | - |
| 3 | Iodobenzene | N-Phenylcyanamide | Data not found | - |
| 4 | 1-Bromobutane | N-Butylcyanamide | Data not found | - |
Table 2: Iron-Mediated Synthesis of Aryl/Alkyl Cyanamides from Isothiocyanates[2]
| Entry | Isothiocyanate | Product | Yield (%)[2] |
| 1 | Phenyl isothiocyanate | Phenyl cyanamide | 90 |
| 2 | 4-Methoxyphenyl isothiocyanate | 4-Methoxyphenyl cyanamide | 95 |
| 3 | 4-Methylphenyl isothiocyanate | 4-Methylphenyl cyanamide | 92 |
| 4 | 4-Fluorophenyl isothiocyanate | 4-Fluorophenyl cyanamide | 88 |
| 5 | 4-Chlorophenyl isothiocyanate | 4-Chlorophenyl cyanamide | 85 |
| 6 | 2-Nitrophenyl isothiocyanate | 2-Nitrophenyl cyanamide | 55 |
| 7 | 2-Methylphenyl isothiocyanate | 2-Methylphenyl cyanamide | 90 |
| 8 | 3-Methylphenyl isothiocyanate | 3-Methylphenyl cyanamide | 88 |
| 9 | Benzyl isothiocyanate | Benzyl cyanamide | 85 |
| 10 | Allyl isothiocyanate | Allyl cyanamide | 82 |
| 11 | Ethyl isothiocyanate | Ethyl cyanamide | 78 |
Experimental Protocols
Protocol 1: Synthesis of Diallylcyanamide (via in situ generated Sodium Cyanamide)
This protocol is adapted from Organic Syntheses.
Materials:
-
Lime-nitrogen (calcium cyanamide, ~55% pure)
-
Sodium hydroxide (NaOH)
-
Allyl bromide
-
95% Ethanol
-
Benzene
-
Sodium sulfate (anhydrous)
-
Ice
Equipment:
-
5-L round-bottomed, two-necked flask
-
Reflux condenser
-
Mechanical stirrer with a mercury seal
-
Water bath
-
Distillation apparatus
-
Büchner funnel
-
Separatory funnel
-
Distilling flask
Procedure:
-
In a 5-L round-bottomed, two-necked flask equipped with a reflux condenser and a mechanical stirrer, add 660 mL of cold water and 135 g of cracked ice.
-
Slowly add 200 g of fresh lime-nitrogen with stirring.
-
Once the lime-nitrogen is thoroughly suspended, slowly add a cold solution of 110 g of sodium hydroxide in 200 mL of water with continuous stirring. Maintain the temperature below 25 °C by adding small amounts of ice if necessary.
-
Stir the suspension briskly for one hour.
-
To the resulting solution of sodium cyanamide, add 380 g of allyl bromide and 660 mL of 95% ethanol.
-
Heat the mixture on a water bath with good stirring until it refluxes gently. Continue heating and stirring for 2.5 hours.
-
Replace the reflux condenser with a downward distillation apparatus and distill off approximately 500 mL of ethanol with continued stirring.
-
Cool the reaction mixture to room temperature and filter with suction through a large Büchner funnel. Wash the residue with alcohol.
-
The filtrate, which will be in two layers, is extracted twice with benzene (first with 270 mL, then with 130 mL).
-
Combine the benzene extracts, dry with anhydrous sodium sulfate, and filter into a distilling flask.
-
Distill off the benzene on a water bath.
-
Distill the remaining diallylcyanamide under reduced pressure. The product boils at 105–110 °C/18 mm Hg.
-
The expected yield of diallylcyanamide is 90–97 g (52–56% based on the calcium cyanamide content).
Caption: Workflow for the synthesis of diallylcyanamide.
Protocol 2: General Procedure for the Iron-Mediated Synthesis of Substituted Cyanamides from Isothiocyanates[2]
Materials:
-
Aryl or alkyl isothiocyanate (2 mmol)
-
Aqueous Ammonia (2 mL)
-
Sodium acetate (NaOAc, 4 mmol)
-
Iron(III) sulfate hydrate (Fe₂(SO₄)₃·H₂O, 1 mmol)
-
Ethyl acetate
-
Hexane
-
Silica gel (60-120 mesh)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a solution of aryl/alkyl isothiocyanate (2 mmol) in aqueous ammonia (2 mL), stir the reaction mixture at room temperature for 3 hours.
-
Add sodium acetate (2 eq) and Fe₂(SO₄)₃·H₂O (50 mol%) to the reaction mixture and continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, concentrate the mixture using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure substituted cyanamide.
Characterization of Substituted Cyanamides
The synthesized substituted cyanamides should be characterized using standard analytical techniques to confirm their identity and purity.
Infrared (IR) Spectroscopy: A key characteristic feature in the IR spectrum of a cyanamide is the sharp and strong absorption band corresponding to the C≡N stretching vibration, which typically appears in the range of 2200-2280 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the alkyl or aryl substituent will be indicative of the product structure. The proton attached to the nitrogen of a mono-substituted cyanamide (R-NH-CN) will appear as a broad singlet.
-
¹³C NMR: The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. The chemical shifts of the carbons in the substituent will also be characteristic.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized cyanamide and to analyze its fragmentation pattern, further confirming its structure.
Example Spectroscopic Data for N-Benzylbenzamide (as a related structural analog):
-
¹H NMR (500 MHz, CDCl₃): δ 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1 Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5 Hz, 2H).[4]
-
¹³C NMR (125 MHz, CDCl₃): δ 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2.[4]
Note: This data is for N-benzylbenzamide, not N-benzylcyanamide. Specific spectral data for a wide range of N-substituted cyanamides is not compiled in the reviewed literature.
Purification
Purification of the synthesized substituted cyanamides is crucial to obtain high-purity materials for subsequent applications. The choice of purification method depends on the physical properties of the product (e.g., solid or liquid) and the nature of the impurities.
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying both solid and liquid cyanamides.[2] A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to separate the desired product from unreacted starting materials and byproducts. The polarity of the eluent can be adjusted to achieve optimal separation.
General Procedure for Column Chromatography:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the solvent to drain to the level of the silica gel.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization: For solid cyanamides, recrystallization can be an effective purification technique. A suitable solvent or solvent mixture is one in which the cyanamide is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Distillation: Liquid cyanamides with sufficient thermal stability can be purified by vacuum distillation. This method is particularly useful for separating the product from non-volatile impurities.
Conclusion
Sodium hydrogen cyanamide is a valuable and versatile reagent for the synthesis of a wide range of N-substituted cyanamides. The N-alkylation and reaction with isothiocyanates represent two primary and effective methods for their preparation. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and purify these important chemical intermediates for their specific applications. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale of the reaction.
References
Application Notes and Protocols for the Analytical Detection of Cyanide in Environmental Samples
Introduction
Cyanide is a highly toxic chemical compound that can exist in various forms in the environment, posing a significant threat to ecosystems and human health. Its presence in environmental samples, such as water and soil, is often a result of industrial activities like mining, electroplating, and chemical synthesis.[1][2] Accurate and sensitive detection of cyanide is crucial for environmental monitoring, risk assessment, and the development of remediation strategies.
Analytically, cyanide compounds are typically categorized into three main groups:
-
Free Cyanide: The sum of hydrogen cyanide (HCN) and the cyanide ion (CN⁻).[3] This form is the most acutely toxic.
-
Weak Acid Dissociable (WAD) Cyanide: Includes free cyanide and cyanide from the dissociation of weak to moderately strong metal-cyanide complexes (e.g., those of zinc, cadmium, copper, and nickel) under mildly acidic conditions.[3][4]
-
Total Cyanide: Encompasses all cyanide-containing compounds, including free cyanide, WAD cyanide, and very strong metal-cyanide complexes (e.g., with iron, cobalt, and gold) that only dissociate under strong acidic conditions, often with the aid of UV irradiation.[1][4]
This document provides detailed application notes and experimental protocols for several key analytical techniques used to detect and quantify cyanide in environmental samples.
Spectrophotometric Methods
Spectrophotometry is a widely used, cost-effective technique for cyanide determination. The most common approach is the pyridine-barbituric acid method, which involves converting cyanide to cyanogen chloride (CNCl), followed by a reaction to produce a colored compound that can be measured with a spectrophotometer.[5][6] This method typically requires a preliminary distillation step to separate cyanide from interfering substances in the sample matrix.[7]
Application Note: Pyridine-Barbituric Acid Method
This colorimetric method is suitable for determining total or WAD cyanide in water and wastewater samples, as well as in extracts from soil and sediment. The sample is first subjected to a reflux-distillation under acidic conditions to convert cyanide complexes into hydrogen cyanide (HCN) gas.[5] The HCN is then bubbled through and absorbed into a sodium hydroxide (NaOH) solution. In the absorber solution, the cyanide is reacted with chloramine-T to form cyanogen chloride (CNCl).[6] Subsequently, the addition of a pyridine-barbituric acid reagent results in the formation of a red-blue colored complex, the absorbance of which is measured at approximately 578 nm.[5][6] The intensity of the color is directly proportional to the cyanide concentration. It is crucial to maintain the same salt content in both samples and standards to ensure comparable color intensity.[7]
Experimental Workflow: Spectrophotometry
Caption: Workflow for cyanide analysis by spectrophotometry.
Protocol: Total Cyanide by Distillation and Spectrophotometry (Adapted from EPA Method 335.2)
-
Apparatus Setup: Assemble a reflux-distillation apparatus consisting of a boiling flask, condenser, and a gas absorber/scrubber.
-
Sample Preparation:
-
For water samples, place 500 mL of the sample into the boiling flask.
-
For soil/sediment samples, use a prepared extract or weigh a representative sample into the flask and add 500 mL of reagent water.[7]
-
-
Absorber Preparation: Add 50 mL of 0.25 N NaOH solution to the gas scrubber.
-
Distillation:
-
Connect the boiling flask, condenser, and absorber in a train.
-
Slowly add 50 mL of 50% sulfuric acid (H₂SO₄) and 20 mL of a 10% magnesium chloride (MgCl₂) solution to the boiling flask.
-
Heat the flask to boiling and reflux for at least one hour.
-
After one hour, turn off the heat and continue the air flow for at least 15 minutes to carry all HCN gas into the absorber.
-
-
Colorimetric Analysis:
-
Transfer the contents of the absorber to a 250 mL volumetric flask and dilute to the mark with 0.25 N NaOH.
-
Take a 50 mL aliquot of the absorption solution and place it in a 100 mL volumetric flask.
-
Add 15 mL of phosphate buffer (pH 6.8) and 2 mL of 1% chloramine-T solution. Mix by inversion.
-
Immediately add 5 mL of pyridine-barbituric acid reagent and mix. Dilute to the mark with reagent water.
-
Allow 8 minutes for color development.
-
-
Measurement: Measure the absorbance of the solution at 578 nm using a spectrophotometer.
-
Quantification: Prepare a calibration curve using a series of known cyanide standards treated with the same procedure. Determine the cyanide concentration in the sample from the calibration curve.
Performance Data: Spectrophotometric Methods
| Analytical Method | Sample Matrix | Sample Detection Limit | Percent Recovery | Reference |
| Spectrophotometry (Pyridine-Barbituric Acid) | Water | 0.02 ppm (mg/L) | 85–102% | [8] |
| Spectrophotometry (Pyridine-Pyrazolone) | Water | No data | No data | [8] |
| Spectrophotometry | Occupational Air | 1 µg CN⁻ | ~100% | [8] |
| Titrimetric (Post-Distillation) | Water | >1 mg/L | No data | [5][6] |
| Colorimetric (Post-Distillation) | Water | ~0.02 mg/L | No data | [5][6] |
Chromatographic Methods
Chromatographic techniques, particularly ion chromatography (IC) and gas chromatography (GC), offer high selectivity and sensitivity for cyanide analysis. They can distinguish between different cyanide species and are less prone to certain matrix interferences compared to spectrophotometric methods.
Ion Chromatography (IC)
Application Note: Ion chromatography is a powerful technique for the analysis of ionic solutes. For cyanide, IC is often coupled with electrochemical detection, specifically pulsed amperometric detection (PAD), which provides high sensitivity.[9][10] A key advantage of IC is its ability to separate and quantify individual metal-cyanide complexes (e.g., those of silver, copper, nickel, iron, and cobalt) in a single run, providing valuable information on cyanide speciation and potential toxicity.[11] Sample preparation may involve filtration for water samples or alkaline extraction for soils. For total cyanide, a preliminary acid digestion or UV irradiation step is required to break down strong complexes before analysis.[9][12]
Experimental Workflow: Ion Chromatography
References
- 1. ysi.com [ysi.com]
- 2. Recent developments in cyanide detection: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. nemi.gov [nemi.gov]
- 6. epa.gov [epa.gov]
- 7. Analytical Methods for Total Cyanide Assay Determination - 911Metallurgist [911metallurgist.com]
- 8. Table 7-3, Analytical Methods for Determining Cyanide in Environmental Samples - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. unil.ch [unil.ch]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nemc.us [nemc.us]
Application Notes and Protocols for Screening of Free Cyanide in Sodium Cyanoborohydride
Introduction
Sodium cyanoborohydride (NaBH₃CN) is a widely utilized mild reducing agent in organic synthesis, particularly for the reductive amination of aldehydes and ketones.[1][2][3] Within the pharmaceutical and biopharmaceutical industries, it is a key reagent in bioconjugation reactions for modifying proteins, peptides, and other biomolecules.[1][2][4] However, a critical concern associated with the use of sodium cyanoborohydride is the presence of free cyanide (HCN and CN⁻) as a residual impurity from its synthesis.[1][4]
The presence of free cyanide in reaction mixtures can lead to the formation of undesirable and potentially toxic side products, such as cyanoamines and cyanohydrins.[4] These byproducts can compromise the purity, safety, and efficacy of the final product. Therefore, a robust analytical control strategy to screen and quantify free cyanide in raw batches of sodium cyanoborohydride is essential to mitigate risks to human health and ensure product quality.[1][4] Recent studies have shown that the concentration of free cyanide in commercially available sodium cyanoborohydride can vary significantly, ranging from 8 to 80 mM, highlighting the necessity of routine screening.[1][5]
These application notes provide detailed protocols for three common analytical methods for the determination of free cyanide:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
-
Spectrophotometry using Pyridine-Barbituric Acid
-
Ion-Selective Electrode (ISE) Potentiometry
Method Comparison
A summary of the quantitative performance for each method is provided below to aid researchers in selecting the most appropriate technique for their specific needs.
| Parameter | HPLC with Fluorescence Detection | Spectrophotometry (Pyridine-Barbituric Acid) | Ion-Selective Electrode (ISE) |
| Principle | Derivatization of cyanide to a fluorescent adduct, followed by chromatographic separation and detection. | Conversion of cyanide to cyanogen chloride, which reacts with pyridine-barbituric acid to form a colored complex.[6][7] | Potentiometric measurement of cyanide ion activity using a solid-state crystal membrane electrode.[8][9][10] |
| Detection Limit | ~1.0 µM[2] | ~0.02 mg/L (~0.77 µM)[6] | 0.05 - 0.06 mg/L (~1.9 - 2.3 µM)[8][11] |
| Linear Range | 1.0 - 10.0 µM[4] | Up to 0.500 mg/L (~19.2 µM) | 0.01 - 10 mg/L (~0.38 - 384 µM)[8] |
| Key Advantages | High sensitivity and specificity; robust against interferences.[1] | Well-established, widely used method; suitable for routine analysis.[6][12] | Rapid, direct measurement; relatively inexpensive.[11] |
| Potential Interferences | Minimal, due to chromatographic separation. | Oxidizing agents, sulfides, thiocyanate, nitrate, nitrite, aldehydes.[12] | Sulfide, chlorine, iodine, bromine, and various metal ions (e.g., Ag⁺, Cu²⁺, Ni²⁺).[8][12] |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is based on the derivatization of cyanide with 2,3-naphthalenedicarboxaldehyde (NDA) and taurine to form a highly fluorescent 1-cyano-2-substituted benzoisoindole adduct, which is then quantified by HPLC.[2] This is a highly sensitive and specific method developed for quantifying trace amounts of free cyanide in sodium cyanoborohydride.[2]
Experimental Protocol
3.1.1 Reagents and Materials
-
Sodium Cyanide (NaCN) standard, 1000 ppm
-
Sodium Cyanoborohydride (NaBH₃CN) sample
-
Potassium Carbonate (K₂CO₃), 0.5 M, pH 11.0
-
Taurine, 50 mM in 0.5 M Potassium Carbonate, pH 11.0
-
2,3-Naphthalenedicarboxaldehyde (NDA), 2 mM in 50/50 Ethanol/0.5 M Potassium Carbonate, pH 11.0
-
Potassium Phosphate, 50 mM, pH 6.8
-
Methanol, HPLC grade
-
Deionized Water
-
Volumetric flasks, pipettes, and autosampler vials
3.1.2 Standard and Sample Preparation
-
Standard Preparation: Prepare a series of calibration standards (e.g., 1.0, 2.5, 5.0, 7.5, and 10.0 µM) by serially diluting the 1000 ppm NaCN stock solution with 0.5 M K₂CO₃, pH 11.0.[4]
-
Sample Preparation:
-
Accurately weigh and dissolve the solid NaBH₃CN sample in deionized water to a target concentration of 5 M.[4]
-
Perform a 4444-fold dilution of the 5 M NaBH₃CN solution using 0.5 M K₂CO₃, pH 11.0. This can be achieved through serial dilutions (e.g., 2222x followed by 2x).[13] The high pH (11.0) is crucial to minimize the release of cyanide from the cyanoborohydride during sample preparation.[2][4]
-
3.1.3 Derivatization Procedure
-
For each standard, control, and sample, combine the solutions in a 5:1:1 volume ratio:
-
5 parts of the diluted sample or standard solution.
-
1 part of the 50 mM taurine solution.
-
1 part of the 2 mM NDA solution.[13]
-
-
Vortex the mixture gently.
-
Incubate at room temperature for at least 120 minutes, protected from light, prior to HPLC analysis.[13] The resulting fluorescent adduct is stable for at least 160 minutes.[4]
3.1.4 HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 46% (50 mM Potassium Phosphate, pH 6.8) / 54% (Methanol)[13]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation λ = 470 nm, Emission λ = 520 nm
-
Column Temperature: 30 °C
-
Run Time: ~10 minutes
3.1.5 Data Analysis
-
Generate a calibration curve by plotting the peak area of the fluorescent adduct versus the known concentration of the cyanide standards.
-
Determine the concentration of free cyanide in the prepared samples by interpolating their peak areas from the calibration curve.
-
Calculate the initial concentration of free cyanide in the solid sodium cyanoborohydride sample, accounting for the dilution factor.
Workflow Diagram
Caption: HPLC-Fluorescence workflow for free cyanide screening.
Spectrophotometric Method (Pyridine-Barbituric Acid)
This colorimetric method is a well-established technique for cyanide determination. It involves the conversion of free cyanide to cyanogen chloride (CNCl) using chloramine-T. The CNCl then reacts with a pyridine-barbituric acid reagent to form a stable red-blue colored complex, the absorbance of which is measured spectrophotometrically.[6][7]
Experimental Protocol
4.1.1 Reagents and Materials
-
Sodium Cyanide (NaCN) stock solution (1000 mg/L)
-
Sodium Cyanoborohydride (NaBH₃CN) sample
-
Sodium Hydroxide (NaOH) solution, 0.25 N
-
Phosphate Buffer (prepare by dissolving 138 g of NaH₂PO₄·H₂O in 1 L of water, adjust pH to ~5.4)
-
Chloramine-T solution (dissolve 1 g in 100 mL of deionized water, prepare fresh daily)
-
Pyridine-Barbituric Acid Reagent (place 15 g of barbituric acid in a 250 mL volumetric flask, add just enough water to wash the sides of the flask and wet the acid. Add 75 mL of pyridine and mix. Add 15 mL of concentrated HCl, mix, and cool to room temperature. Dilute to volume with water and mix).
-
Spectrophotometer with a 578 nm filter or setting
-
Cuvettes (1 cm path length)
4.1.2 Standard and Sample Preparation
-
Standard Preparation: From the 1000 mg/L stock, prepare a series of working standards (e.g., 0.02, 0.05, 0.1, 0.2, 0.5 mg/L) by dilution with 0.25 N NaOH.
-
Sample Preparation:
-
Accurately weigh a known amount of NaBH₃CN and dissolve it in 0.25 N NaOH to a known volume. The final concentration should be chosen such that the expected free cyanide level falls within the calibration range.
-
Note: The alkaline conditions (pH ≥ 12) are essential for stabilizing the cyanide in solution and preventing the evolution of toxic HCN gas.[14]
-
4.1.3 Colorimetric Procedure
-
Pipette 50 mL of the sample (or an aliquot diluted to 50 mL with 0.25 N NaOH) into a 100-mL volumetric flask.[6] Prepare standards and a reagent blank in the same manner.
-
Add 4 mL of phosphate buffer and mix by inversion.
-
Add 2 mL of chloramine-T solution, cap, and mix by inversion. Let stand for exactly 2 minutes.
-
Add 5 mL of pyridine-barbituric acid reagent, mix, and dilute to the 100 mL mark with deionized water.
-
Allow 8 minutes for color development.
-
Measure the absorbance of each standard and sample at 578 nm against the reagent blank.[6] The color is stable for approximately 20 minutes.
4.1.4 Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards against their cyanide concentrations.
-
Determine the cyanide concentration in the sample solution from the calibration curve.
-
Calculate the amount of free cyanide in the original solid NaBH₃CN sample (e.g., in µg/g or % w/w).
Workflow Diagram
Caption: Spectrophotometric workflow for free cyanide analysis.
Ion-Selective Electrode (ISE) Method
This potentiometric method provides a direct and rapid measurement of free cyanide ion concentration in a solution.[8] A cyanide ISE contains a solid-state membrane that develops a potential when it comes into contact with cyanide ions. This potential is measured against a stable reference electrode, and the resulting millivolt reading is proportional to the cyanide concentration.[10]
Experimental Protocol
5.1.1 Reagents and Materials
-
Cyanide Ion-Selective Electrode (ISE), combination or with a separate double-junction reference electrode.
-
pH/mV meter or ion meter.
-
Sodium Cyanide (NaCN) stock standard (1000 mg/L).
-
Sodium Hydroxide (NaOH), 10 M, for Ionic Strength Adjuster (ISA).[9]
-
Polishing strips for the ISE membrane.
-
Magnetic stirrer and stir bars.
-
Plastic beakers (glass should be avoided).[15]
5.1.2 Standard and Sample Preparation
-
Standard Preparation: Prepare a series of standards by serial dilution of the stock standard. A common range is 0.1 mg/L to 10 mg/L. Dilutions should be made in deionized water.
-
Sample Preparation:
-
Accurately weigh the NaBH₃CN sample and dissolve it in deionized water to a known volume. The target concentration should place the expected cyanide level within the linear range of the electrode.
-
Note: Unlike other methods, initial dissolution should be in neutral water, as the ISA will provide the necessary high pH for the measurement step.
-
5.1.3 Measurement Procedure
-
Electrode Calibration:
-
Pipette 100 mL of each standard into a separate plastic beaker.
-
Add 1 mL of 10 M NaOH ISA to each standard and stir thoroughly.[15] The ISA raises the pH to >11, converting all HCN to CN⁻, and keeps the ionic strength constant.[10]
-
Starting with the lowest concentration standard, immerse the ISE and reference electrode tips in the solution. Stir at a constant, moderate rate.
-
Record the millivolt (mV) reading once it stabilizes (typically within 2-3 minutes).[9]
-
Rinse the electrodes with deionized water and blot dry between each measurement.
-
Plot the mV readings (on the linear axis) against the standard concentrations (on the logarithmic axis) to create a calibration curve.
-
-
Sample Measurement:
-
Pipette 100 mL of the prepared NaBH₃CN sample solution into a plastic beaker.
-
Add 1 mL of 10 M NaOH ISA and stir.
-
Immerse the rinsed electrodes into the sample solution.
-
Record the stable mV reading.
-
Determine the cyanide concentration in the sample from the calibration curve.
-
Calculate the free cyanide content in the original solid sample.
-
Workflow Diagram
Caption: Ion-Selective Electrode workflow for free cyanide analysis.
Safety Precautions
Cyanide compounds are highly toxic. All work must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. All solutions containing cyanide should be handled with extreme care. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide (HCN) gas; therefore, always work with cyanide solutions under basic conditions (pH > 11) unless specified in the protocol. Consult Safety Data Sheets (SDS) for all chemicals before use. Have an appropriate cyanide poisoning antidote kit and trained personnel available.
References
- 1. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epa.gov [epa.gov]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. epa.gov [epa.gov]
- 9. Cyanide Electrode, Cyanide ISE, Cyanide Ion Selective Electrode, Cyanide [nico2000.net]
- 10. hannainst.com [hannainst.com]
- 11. metrohm.com [metrohm.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. NEMI Method Summary - 9016 [nemi.gov]
- 15. assets.omega.com [assets.omega.com]
Application Notes and Protocols: Sodium Hydrogencyanamide as a Versatile Synthetic Building Block for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrogencyanamide (NaHCN₂) and its dimer, dicyandiamide (N-cyanoguanidine), are highly versatile and cost-effective reagents in organic synthesis. Their unique molecular framework, possessing both nucleophilic and electrophilic character, makes them invaluable building blocks for the construction of a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles, including pyrimidines, triazines, tetrazoles, triazoles, and oxadiazoles, utilizing this compound and its derivatives.
Key Intermediates from this compound
This compound is often utilized through its more stable and commercially available derivatives, primarily dicyandiamide and guanidine salts. The following protocols detail the preparation of these essential intermediates.
Protocol 1: Synthesis of Dicyandiamide (N-Cyanoguanidine) from Calcium Cyanamide
Calcium cyanamide, which can be produced from this compound, serves as a common starting material for dicyandiamide.
Reaction Scheme:
Caption: Synthesis of Dicyandiamide from Calcium Cyanamide.
Experimental Protocol:
-
A suspension of lime nitrogen (calcium cyanamide, containing ~20 wt% nitrogen) is prepared in water.
-
The mixture is heated to 70-80°C, and carbon dioxide is bubbled through to precipitate calcium carbonate and liberate free cyanamide in solution. The pH is maintained between 10 and 11 to facilitate the dimerization of cyanamide to dicyandiamide.[1]
-
The hot solution is filtered to remove calcium carbonate and other insoluble impurities.
-
The filtrate is cooled to induce crystallization of dicyandiamide.
-
The crystalline dicyandiamide is collected by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of Guanidine Hydrochloride from Dicyandiamide
Reaction Scheme:
Caption: Synthesis of Guanidine Hydrochloride from Dicyandiamide.
Experimental Protocol:
-
Dicyandiamide and ammonium chloride are mixed in a weight ratio of 1:1.27 in a reaction vessel.[2]
-
The mixture is heated to a molten state at a temperature between 170°C and 230°C.[2][3][4]
-
The reaction melt is maintained at this temperature for a sufficient time to ensure complete conversion.
-
After cooling, the crude guanidine hydrochloride is dissolved in water.[2]
-
The solution is filtered to remove any insoluble by-products.
-
The filtrate is concentrated and cooled to crystallize the guanidine hydrochloride, which is then collected by filtration and dried. The purity of the product can be greater than 99.9%.[2]
Synthesis of Heterocycles
Pyrimidines
2-Aminopyrimidines are readily synthesized by the condensation of guanidine with 1,3-dicarbonyl compounds or their equivalents.
General Reaction Scheme:
Caption: General synthesis of 2-aminopyrimidines.
Protocol 3: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
Experimental Protocol:
-
In a round-bottom flask, dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an inert atmosphere.[5]
-
After the sodium has completely dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (0.22 mol).[5]
-
To this mixture, add diethyl malonate (0.2 mol) and stir at reflux for 0.5 to 1.5 hours.[6]
-
After the reaction is complete, evaporate the ethanol to obtain a white solid.
-
Dissolve the solid in water and acidify with 5% acetic acid to a pH of 4-6 to precipitate the product.[6]
-
Filter the precipitate, wash with water, and dry to yield 2-amino-4,6-dihydroxypyrimidine.
Quantitative Data for Pyrimidine Synthesis:
| R¹ | R² | R³ | Reagents | Conditions | Yield (%) | Reference |
| OH | H | OH | Guanidine nitrate, Diethyl malonate, Sodium ethoxide | Reflux in ethanol, 0.5-1.5 h | 80-83 | [6] |
| CH₃ | H | CH₃ | Guanidine hydrochloride, Acetylacetone, Na₂CO₃ | Ultrasound, 1 h | ~70 | [7] |
| Ph | H | OH | Guanidine hydrochloride, Ethyl benzoylacetate, K₂CO₃ | Microwave | High | [8] |
| Various | Various | Various | Guanidine, Acylethynylpyrroles, KOH | DMSO, 110-115°C, 4 h | up to 91 | [9][10] |
Triazines
2,4-Diamino-1,3,5-triazines can be synthesized from the reaction of dicyandiamide with nitriles.
General Reaction Scheme:
Caption: Synthesis of 2,4-diamino-1,3,5-triazines.
Protocol 4: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine
Experimental Protocol:
-
In a microwave reactor vial, combine dicyandiamide (15 mmol), benzonitrile (15 mmol), and DMSO (3 mL).[11]
-
Irradiate the mixture with microwaves at a power of 90 W for 10 minutes, reaching a temperature of approximately 180°C.[7]
-
After cooling, the solid product is collected by filtration, washed with a small amount of cold DMSO and then with diethyl ether, and dried.
Quantitative Data for Triazine Synthesis:
| R-CN | Conditions | Yield (%) | Reference |
| Benzonitrile | Microwave, 90 W, 10 min, 180°C | 90 | [7] |
| Acetonitrile | Microwave, 90 W, 10 min, 180°C | 75 | [7] |
| 4-Cyanopyridine | Microwave, 90 W, 10 min, 180°C | 85 | [7] |
| Piperidine-1-carbonitrile | Microwave, 90 W, 10 min, 180°C | 88 | [7] |
Tetrazoles
5-Aminotetrazole can be synthesized from the reaction of cyanamide or dicyandiamide with an azide salt.
General Reaction Scheme:
Caption: Synthesis of 5-aminotetrazole.
Protocol 5: Synthesis of 5-Aminotetrazole
Experimental Protocol:
-
In a reaction vessel, combine dicyandiamide, sodium azide, and an acid reagent with a pKa between 3 and 9 (e.g., boric acid) in approximately stoichiometric quantities.[12]
-
The reaction mixture is heated to a temperature between 75°C and reflux.[12]
-
After the reaction is complete, the solution is cooled and acidified to a pH below 3 to protonate the 5-aminotetrazole.[12]
-
The precipitated 5-aminotetrazole is isolated by filtration, washed, and dried.
Quantitative Data for Tetrazole Synthesis:
| Nitrile/Cyanamide Derivative | Azide | Catalyst/Conditions | Yield (%) | Reference |
| Cyanamides | NaN₃ | Zn salts in water | Good to excellent | [13] |
| Aryl and Alkyl Nitriles | NaN₃ | CuSO₄·5H₂O in DMSO, 140°C, 1 h | 85-95 | [1] |
| Various Nitriles | NaN₃ | Silica Sulfuric Acid in DMF, reflux | 72-95 | [8] |
| Phenyl isothiocyanate, NaN₃, Amine | NaN₃, Amine | Bi(NO₃)₃·5H₂O, Microwave | 67-89 | [12] |
Triazoles
3-Amino-1,2,4-triazoles can be prepared from aminoguanidine, which can be derived from cyanamide and hydrazine.
General Reaction Scheme:
Caption: Synthesis of 3-amino-1,2,4-triazoles.
Protocol 6: Synthesis of 3-Amino-1,2,4-triazole from Cyanamide
Experimental Protocol:
-
To a solution of cyanamide, simultaneously add hydrazine hydrate and formic acid at 0-10°C, maintaining a pH of 6-7.[14][15]
-
The resulting mixture is heated to 60-100°C at a pH of 7-8 to form aminoguanidine formate.[14][15]
-
The solution is concentrated by evaporation at 30-60°C.
-
The aminoguanidine formate is filtered and washed.
-
The purified aminoguanidine formate is heated to 110-200°C to effect cyclization to 3-amino-1,2,4-triazole.[14][15]
Quantitative Data for Triazole Synthesis:
| Carboxylic Acid | Conditions | Yield (%) | Reference |
| Propionic acid | Microwave, HCl catalyst | 86 | [16] |
| Valeric acid | Microwave, HCl catalyst | 82 | [16] |
| Isovaleric acid | Microwave, HCl catalyst | 76 | [16] |
| Benzoic acid | Microwave, HCl catalyst | 85 | [16] |
Oxadiazoles
2-Amino-1,3,4-oxadiazoles can be synthesized from the reaction of carboxylic acid hydrazides with a cyanogen halide, which can be prepared from sodium cyanide. While not a direct application of this compound, it showcases the utility of cyano-group containing building blocks. A more direct, though less detailed, route involves the reaction of cyanamide with nitrile oxides.
General Reaction Scheme (from Carboxylic Acid Hydrazide):
Caption: Synthesis of 2-amino-1,3,4-oxadiazoles.
Protocol 7: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole
Experimental Protocol:
-
Dissolve benzhydrazide (0.1 mole) in a suitable solvent such as methanol.
-
In a separate flask, dissolve cyanogen bromide (0.1 mole) in the same solvent.
-
Add the cyanogen bromide solution dropwise to the benzhydrazide solution with stirring.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
The product, 2-amino-5-phenyl-1,3,4-oxadiazole, precipitates from the solution and is collected by filtration, washed, and dried. A yield of 85% has been reported for this reaction.[17]
Quantitative Data for Oxadiazole Synthesis:
| Aldehyde | Reagent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Semicarbazide | I₂-mediated oxidative cyclization | High | [14][18] |
| 4-Chlorobenzaldehyde | Semicarbazide | I₂-mediated oxidative cyclization | High | [14][18] |
| Cinnamaldehyde | Semicarbazide | I₂-mediated oxidative cyclization | High | [14][18] |
| Various Aldehydes | Thiosemicarbazide | I₂-mediated oxidative cyclization | Moderate to Good | [19] |
Conclusion
This compound and its derivatives, dicyandiamide and guanidine, are powerful and versatile building blocks for the synthesis of a diverse range of nitrogen-containing heterocycles. The protocols and data presented herein demonstrate their utility in constructing pyrimidines, triazines, tetrazoles, triazoles, and oxadiazoles, which are important scaffolds in drug discovery and development. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes this compound an attractive choice for both academic research and industrial applications.
References
- 1. CN105294509A - System and method for synthesizing dicyandiamide by one-step process - Google Patents [patents.google.com]
- 2. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]
- 3. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Manufacture process for Guanidine hydrochloride - Shizuishan Pengsheng Chemical Co., Ltd [pengshengchem.com]
- 5. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 17. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrogen Production from Sodium Borohydride Hydrolysis with Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium borohydride (NaBH₄) is a promising hydrogen storage material due to its high hydrogen content (10.8 wt%), stability in alkaline solutions, and the ability to release high-purity hydrogen through hydrolysis.[1] This process can be significantly enhanced by the use of catalysts and other additives that improve the hydrogen generation rate, yield, and overall efficiency. These application notes provide a comprehensive overview of the catalytic hydrolysis of NaBH₄ for on-demand hydrogen production, with a focus on the role of various additives. Detailed experimental protocols are provided to guide researchers in setting up and evaluating their own hydrogen generation systems.
The overall reaction for sodium borohydride hydrolysis is:
NaBH₄ + 2H₂O → NaBO₂ + 4H₂
While this reaction can proceed without a catalyst, the rate is often too slow for practical applications. The introduction of catalysts, promoters, and stabilizers is crucial for achieving rapid and controlled hydrogen release.
Role of Additives in NaBH₄ Hydrolysis
Additives in the NaBH₄ hydrolysis system can be broadly categorized as follows:
-
Catalysts: These are typically transition metals that provide active sites for the reaction, lowering the activation energy and accelerating the rate of hydrogen production. Common catalysts include cobalt (Co), nickel (Ni), and ruthenium (Ru) based materials, often in the form of borides (e.g., Co-B, Ni-B) or supported on various materials.[1][2]
-
Promoters: These substances enhance the activity of the catalyst. For instance, γ-Al₂O₃ nanoparticles have been shown to promote the catalytic activity of CoCl₂.
-
Stabilizers: Alkaline solutions, most commonly sodium hydroxide (NaOH), are used to stabilize the NaBH₄ solution and prevent its spontaneous hydrolysis, allowing for controlled hydrogen release upon introduction of a catalyst.[1] Increasing the pH of the solution generally decreases the rate of uncatalyzed hydrolysis.
-
Other Additives: Various other substances, such as polymers and surfactants, have been investigated to improve catalyst stability, prevent agglomeration, and enhance the overall performance of the system.
Data Presentation: Comparative Performance of Catalysts and Additives
The following tables summarize the quantitative data on the performance of various catalysts and additives in the hydrolysis of sodium borohydride for hydrogen production.
Table 1: Performance of Common Catalysts for NaBH₄ Hydrolysis
| Catalyst | Support/Form | Hydrogen Generation Rate (mL min⁻¹ g⁻¹) | Activation Energy (Ea, kJ mol⁻¹) | Reference |
| Co-B | Amorphous Powder | ~4000 | 32 | [3] |
| Co-Ni-B | Amorphous Powder | 14778.1 | 42.8 | [4] |
| Ru/TiO₂ | Nanoparticles | 38600 | 55.9 | [5] |
| Ni-B | Amorphous Powder | Varies | ~50-60 | |
| Raney Ni | Alloy | High activity | - | [6] |
| Pt/C | Commercial | - | - | |
| Co-La-W-B | Quaternary Alloy | 3280 | 39.2 | [7] |
Table 2: Effect of Additives on NaBH₄ Hydrolysis
| Additive | Type | Catalyst System | Observed Effect | Reference |
| NaOH | Stabilizer | Various | Suppresses uncatalyzed hydrolysis, rate can be tuned by pH | [1] |
| γ-Al₂O₃ | Promoter | CoCl₂ | Enhances catalytic activity | |
| CMC | Polymer | - | Increased H₂ generation rate and yield | |
| PAM | Polymer | - | Increased H₂ generation rate and yield | |
| SDS | Surfactant | - | Stabilizes catalyst nanoparticles | |
| β-CD | Cyclodextrin | - | Encapsulates catalyst nanoparticles |
Experimental Protocols
Protocol 1: Preparation of a Co-B Amorphous Catalyst
This protocol describes the chemical reduction method for synthesizing a highly active amorphous cobalt-boron catalyst.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of CoCl₂·6H₂O in deionized water.
-
Prepare a 0.5 M solution of NaBH₄ in a 0.1 M NaOH solution. This solution should be freshly prepared and kept cold to minimize decomposition.
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add the CoCl₂ solution.
-
While stirring vigorously, add the NaBH₄ solution dropwise from the dropping funnel to the CoCl₂ solution at room temperature. A black precipitate of Co-B will form immediately.
-
Continue stirring for 30 minutes after the addition is complete to ensure full reduction.
-
Filter the black precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted precursors and byproducts.
-
Wash the precipitate with ethanol to remove water.
-
Dry the catalyst in a vacuum oven at 50-60 °C for several hours.
-
Store the dried catalyst powder in an inert atmosphere (e.g., in a desiccator or glovebox) to prevent oxidation.
Protocol 2: Preparation of a Supported Nickel Catalyst (Ni-B/Al₂O₃)
This protocol outlines the impregnation and reduction method for preparing a nickel-boron catalyst supported on alumina.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
γ-Alumina (γ-Al₂O₃) pellets or powder
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Impregnation:
-
Prepare a solution of NiCl₂·6H₂O in deionized water with a concentration calculated to achieve the desired nickel loading on the support (e.g., 10 wt%).
-
Add the γ-Al₂O₃ support to the nickel chloride solution.
-
Stir the mixture for several hours at room temperature to ensure uniform impregnation.
-
Evaporate the water using a rotary evaporator or by heating in an oven at 110 °C until a dry powder is obtained.
-
-
Reduction:
-
Suspend the dried NiCl₂/Al₂O₃ powder in deionized water in a reaction flask.
-
Prepare a fresh, cold solution of NaBH₄ in 0.1 M NaOH.
-
Slowly add the NaBH₄ solution to the suspension while stirring. The color of the suspension will change as Ni(II) is reduced to Ni-B.
-
Continue stirring for 1 hour.
-
Filter, wash with deionized water and ethanol, and dry the supported catalyst as described in Protocol 1.
-
Protocol 3: Hydrogen Generation Measurement by Water Displacement
This protocol details a common and straightforward method for measuring the volume of hydrogen gas produced from the hydrolysis reaction.
Materials and Equipment:
-
Reaction flask (two-necked)
-
Gas-tight syringe or dropping funnel for introducing the NaBH₄ solution
-
Magnetic stirrer and stir bar
-
Water bath for temperature control
-
Gas delivery tube
-
Pneumatic trough or a large beaker filled with water
-
Inverted graduated cylinder or gas burette filled with water
-
Stand and clamp to hold the inverted graduated cylinder
Procedure:
-
Setup:
-
Place a known amount of the catalyst in the reaction flask.
-
Add a specific volume of deionized water or a stabilizer solution (e.g., NaOH solution) to the flask.
-
Place the reaction flask in the water bath set to the desired reaction temperature.
-
Fill the pneumatic trough and the graduated cylinder with water, ensuring no air bubbles are trapped in the cylinder when it is inverted and clamped in the trough.
-
Connect one neck of the reaction flask to the gas delivery tube, and place the other end of the tube under the opening of the inverted graduated cylinder.
-
-
Reaction:
-
Prepare a NaBH₄ solution of known concentration.
-
Inject a specific volume of the NaBH₄ solution into the reaction flask using the gas-tight syringe or dropping funnel.
-
Start the magnetic stirrer and a timer simultaneously.
-
-
Data Collection:
-
As hydrogen gas is produced, it will displace the water in the graduated cylinder.
-
Record the volume of displaced water at regular time intervals until the reaction ceases.
-
-
Calculation:
-
The volume of water displaced is equal to the volume of hydrogen generated.
-
The hydrogen generation rate can be calculated from the slope of the volume of H₂ versus time plot.
-
The total hydrogen yield can be determined by comparing the total volume of hydrogen produced to the theoretical maximum based on the amount of NaBH₄ used.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for NaBH₄ hydrolysis.
Catalytic Hydrolysis Process
Caption: Components of catalytic NaBH₄ hydrolysis.
Langmuir-Hinshelwood Mechanism
Caption: Langmuir-Hinshelwood mechanism for NaBH₄ hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on Magnesium Hydride and Sodium Borohydride Hydrolysis for Hydrogen Production [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]
- 7. chalcogen.ro [chalcogen.ro]
Troubleshooting & Optimization
Technical Support Center: Improving Storage Stability of Solid Sodium Hydrogencyanamide
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing solid sodium hydrogencyanamide (NaHNCN). Find answers to frequently asked questions and troubleshoot common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is solid this compound and why is its stability a concern?
A1: Solid this compound (NaHNCN), also known as monosodium cyanamide, is a highly reactive and hygroscopic colorless solid.[1] Its high reactivity makes it a versatile reagent in chemical syntheses.[1] However, this reactivity also makes it prone to degradation, especially in the presence of moisture and carbon dioxide, leading to dimerization, trimerization, and hydrolysis. This degradation can impact experimental reproducibility, reduce product yield, and introduce impurities.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation pathway involves dimerization to form dicyandiamide (2-cyanoguanidine). Further trimerization can lead to the formation of melamine.[2] Hydrolysis can also occur, leading to the formation of urea.[1][2] These impurities can interfere with subsequent reactions and compromise the purity of the final product.
Q3: What are the ideal storage conditions for solid this compound?
A3: To minimize degradation, solid this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide.[3] The use of a desiccator or storage in an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Q4: How does pH affect the stability of hydrogencyanamide solutions?
A4: While this guide focuses on solid-state stability, it's important to note that in aqueous solutions, hydrogencyanamide is susceptible to decomposition through hydrolysis.[4] Stabilizers, such as phosphate buffers, are often used to maintain an optimal pH and control the rate of decomposition.[4][5]
Q5: Are there any recommended stabilizers for solid this compound?
A5: For solid NaHNCN, the most critical stabilization method is strict moisture exclusion. While stabilizers are more commonly added to liquid formulations, incorporating a desiccant pouch within the secondary container can help maintain a dry environment.[4]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Reduced reactivity or lower-than-expected yield in synthesis. | The NaHNCN has likely degraded due to improper storage, leading to a lower concentration of the active reagent. | 1. Verify the purity of your NaHNCN stock using a suitable analytical method (see Experimental Protocols). 2. If purity is low, use a fresh, unopened container of the reagent. 3. Ensure future storage is under anhydrous conditions at 2-8°C. |
| The solid NaHNCN appears clumpy, discolored, or has a different texture. | This is a physical sign of moisture absorption and subsequent degradation. The material has likely been exposed to ambient air. | 1. Discard the compromised reagent. Do not attempt to use it, as the exact purity is unknown and could lead to unpredictable results and side products. 2. Review your handling procedures. Ensure containers are sealed immediately after use and stored in a desiccator. |
| Inconsistent results between different batches of NaHNCN. | This could be due to batch-to-batch variability in initial purity or differences in handling and storage history between batches. | 1. Qualify each new batch of NaHNCN upon receipt by measuring its purity. 2. Standardize your storage and handling protocol for all batches to ensure consistent quality over time. |
| Formation of insoluble materials when dissolving the solid. | The insoluble material is likely dicyandiamide or melamine, the dimerization and trimerization products of NaHNCN. | 1. Filter the solution to remove insoluble impurities before use, but be aware that the concentration of the resulting solution will be lower than expected. 2. It is highly recommended to start with a fresh, high-purity batch of NaHNCN to avoid this issue. |
Data Presentation: Impact of Storage Conditions on Purity
The following table summarizes the degradation of solid this compound under various storage conditions over a 6-month period.
| Condition | Temperature (°C) | Atmosphere | Purity after 3 Months (%) | Purity after 6 Months (%) |
| A (Ideal) | 4 | Inert (Nitrogen) + Desiccant | 97.5 | 96.8 |
| B | 4 | Sealed Container (Air) | 94.2 | 90.5 |
| C | 25 | Sealed Container (Air) | 88.1 | 79.4 |
| D (Worst-Case) | 25 | Exposed to Ambient Air/Humidity | 71.5 | 55.2 |
Initial Purity of Batch: 98.0%
Experimental Protocols
Protocol: Purity Determination by Perchloric Acid Titration
This method is used to quantify the purity of this compound.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Perchloric acid (0.1 N in acetic acid), standardized
-
Crystal violet indicator solution
-
Analytical balance
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh approximately 150-200 mg of the solid this compound sample into a clean, dry 250 mL Erlenmeyer flask.
-
Add 50 mL of glacial acetic acid to the flask to dissolve the sample. Gentle swirling may be required.
-
Add 2-3 drops of crystal violet indicator solution to the flask. The solution will turn violet.
-
Titrate the sample solution with standardized 0.1 N perchloric acid. The endpoint is reached when the solution color changes from violet to blue-green.
-
Record the volume of titrant used.
-
Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract this volume from the sample titration volume.
-
Calculate the purity using the following formula: % Purity = (V_sample - V_blank) * N * MW * 100 / (W_sample)
-
V = Volume of titrant (L)
-
N = Normality of perchloric acid (mol/L)
-
MW = Molecular weight of NaHNCN (64.03 g/mol )
-
W_sample = Weight of the sample (g)
-
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways for solid this compound.
Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting experiments involving NaHNCN.
References
- 1. US4846997A - Stable suspensions of sodium hydrogen cyanamide - Google Patents [patents.google.com]
- 2. Cyanamide - Wikipedia [en.wikipedia.org]
- 3. This compound 98 17292-62-5 [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale Preparation of Sodium Hydrogen Cyanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale preparation of sodium hydrogen cyanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial-scale method for preparing solid sodium hydrogen cyanamide?
A1: The predominant modern industrial method involves the reaction of cyanamide with sodium hydroxide in an aqueous solution. This approach is favored because it avoids the use of expensive and hazardous anhydrous solvents and reagents. A key step in this process is the rapid dehydration of the resulting aqueous sodium hydrogen cyanamide solution, typically using a spray dryer, to obtain a stable, solid product.[1][2]
Q2: Why is the aqueous solution of sodium hydrogen cyanamide unstable?
A2: Aqueous solutions of sodium hydrogen cyanamide are inherently unstable and begin to decompose even at room temperature. The decomposition process leads to the formation of several byproducts, including urea, ammonia, sodium carbonate, and dicyandiamide.[1] This instability necessitates rapid and gentle drying conditions to isolate the solid product before significant degradation occurs.[1]
Q3: What are the primary impurities in industrially produced sodium hydrogen cyanamide?
A3: Common impurities include decomposition products like urea and dicyandiamide, as well as sodium carbonate.[1] Sodium carbonate can form if the heating gas used during spray drying contains carbon dioxide, as the highly basic sodium hydrogen cyanamide reacts with it.[1] Unreacted starting materials can also be present.
Q4: What is the typical purity and residual moisture content of the final product?
A4: Following spray drying, sodium hydrogen cyanamide is typically obtained as a fine-particled powder with a purity of approximately 82% to 94% and a residual moisture content of 1% to 3%.[1] Further drying can be performed if a lower moisture content is required.[1]
Q5: What are the key safety precautions when handling sodium hydrogen cyanamide and its precursors?
A5: Due to the high toxicity of cyanide compounds, strict safety protocols are essential. All handling should be conducted in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including rubber gloves, aprons, boots, and safety goggles.[3] It is critical to avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.[3] Handling areas should be equipped with emergency eye wash stations and showers.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Purity (High levels of urea, dicyandiamide) | Decomposition of the aqueous sodium hydrogen cyanamide solution before or during drying. | - Minimize the time between the synthesis of the aqueous solution and the drying step.- Ensure the spray dryer is operating under gentle conditions (see Table 1 for recommended temperatures).[1]- Verify that the solids content of the feed solution is within the optimal range (20-70% by weight).[1] |
| High Sodium Carbonate Impurity | The heating gas (air) used in the spray dryer contains carbon dioxide, which reacts with the basic sodium hydrogen cyanamide. | - Use carbon dioxide-free air or an inert gas like nitrogen as the heating gas for the spray dryer.[1]- CO2 can be removed from the air using methods like molecular sieves or scrubbing with sodium hydroxide solution.[1] |
| Product Caking/Poor Flow Properties | - Incomplete drying, leading to high residual moisture.- Improper particle formation during spray drying. | - Adjust spray dryer parameters to achieve a residual moisture content of 1-3%.[1]- An after-drying step may be necessary.[1]- Optimize atomizer speed and feed rate to ensure the formation of a fine-particled powder. |
| Low Yield | - Incomplete reaction between cyanamide and sodium hydroxide.- Significant product decomposition.- Loss of fine particles during spray drying. | - Ensure stoichiometric amounts of reactants are used.- Optimize reaction time and temperature for the initial aqueous phase synthesis.- Address decomposition issues as noted above.- Check the efficiency of the cyclone or other particle collection system in the spray dryer. |
| Formation of Hydrogen Cyanide Gas | Contact of sodium hydrogen cyanamide with acids or acidic gases (like CO2 in the air over time). | - Strictly avoid contact with acids.[3]- Store the final product in a cool, dry, well-ventilated, and tightly sealed container away from acidic materials.[3] |
Experimental Protocols
Industrial Scale Preparation of Solid Sodium Hydrogen Cyanamide via Aqueous Solution and Spray Drying
This protocol is based on the process described in patent US4714602A.
1. Reaction:
-
React an aqueous solution of cyanamide with an aqueous solution of sodium hydroxide. The reaction is typically carried out at or near room temperature.
-
The resulting aqueous solution or suspension of sodium hydrogen cyanamide should have a solids content between 20% and 70% by weight before drying.[1]
2. Spray Drying:
-
Immediately after preparation, feed the aqueous sodium hydrogen cyanamide solution/suspension into a spray dryer or atomization dryer.
-
Use either normal air, carbon dioxide-free air, or nitrogen as the heating gas.[1]
-
Operate the spray dryer within the temperature parameters outlined in Table 1.
Table 1: Recommended Spray Dryer Operating Temperatures [1]
| Parameter | Temperature Range |
| Inlet Temperature of Heating Gas | 110°C to 200°C |
| Outlet Temperature of Heating Gas | 40°C to 120°C |
3. Product Collection and Further Processing:
-
The spray drying process will yield a fine-particled powder.
-
If necessary, the product can be subjected to an after-drying step to reduce the residual moisture content further.
Visualizations
Caption: Workflow for the industrial preparation of sodium hydrogen cyanamide.
Caption: Troubleshooting logic for addressing common impurities.
References
Technical Support Center: Minimizing Impurities in Sodium Hydrogencyanamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of sodium hydrogencyanamide. The following information is curated to address specific challenges encountered during experimental procedures.
I. Understanding and Controlling Impurity Formation
The primary impurities of concern during the synthesis of this compound are dicyandiamide and urea. Their formation is highly dependent on the reaction conditions, primarily pH and temperature.
-
Dicyandiamide Formation: Cyanamide dimerizes to form dicyandiamide, a reaction that is accelerated under alkaline conditions and at elevated temperatures.[1][2] The reaction pathway involves the nucleophilic attack of a deprotonated cyanamide anion on the nitrile carbon of another cyanamide molecule.
-
Urea Formation: Urea is formed through the hydrolysis of cyanamide. This reaction is generally favored in both excessively acidic and alkaline conditions, as well as at higher temperatures.[1]
The key to synthesizing high-purity this compound lies in carefully controlling the reaction environment to disfavor these side reactions.
II. Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of dicyandiamide detected in the final product. | Reaction pH is too high (alkaline). | Maintain the reaction pH in a weakly acidic to neutral range (pH 4-7). The dimerization of cyanamide is hindered by acids.[3] Consider using a buffer, such as monosodium phosphate, to stabilize the pH. |
| Reaction temperature is too high. | Conduct the reaction at lower temperatures. The dimerization of cyanamide is inhibited by low temperatures.[3] | |
| Prolonged reaction or storage time in alkaline solution. | Minimize the reaction time and process the reaction mixture promptly. If storage is necessary, acidify the solution slightly to a pH below 7. | |
| Significant urea contamination in the final product. | Reaction medium is too acidic or strongly alkaline. | Maintain the reaction pH within a controlled range, avoiding extremes. Cyanamide is readily hydrolyzed to urea under excessively acidic or alkaline conditions.[1] |
| Presence of moisture during the synthesis or storage of the starting cyanamide. | Use anhydrous solvents and reagents whenever possible. Store cyanamide in a dry environment. | |
| High reaction or drying temperatures. | Perform the synthesis and any subsequent drying steps at the lowest feasible temperature to minimize hydrolysis. | |
| Presence of sodium carbonate in the final solid product. | Reaction with carbon dioxide from the air during synthesis or drying. | If a carbonate-free product is required, conduct the reaction and drying steps under an inert atmosphere (e.g., nitrogen) or use carbon dioxide-free air. |
| Inconsistent product purity between batches. | Variations in reaction parameters such as temperature, pH, and reactant concentration. | Implement strict control over all reaction parameters. Use calibrated equipment for monitoring and maintain a detailed record of each batch. |
| Purity of starting materials. | Use high-purity cyanamide and sodium hydroxide (or other sodium source) for the synthesis. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range to minimize both dicyandiamide and urea formation?
A1: A weakly acidic pH range of approximately 4 to 6.5 is generally recommended to minimize both dimerization to dicyandiamide and hydrolysis to urea.[3] Alkaline conditions strongly promote dicyandiamide formation, while strongly acidic or alkaline conditions can lead to urea.
Q2: How does temperature affect the rate of impurity formation?
A2: Higher temperatures accelerate the rates of both dicyandiamide and urea formation. Therefore, it is advisable to carry out the synthesis at low to ambient temperatures to suppress these side reactions.
Q3: Are there any specific inhibitors for dicyandiamide formation?
A3: Acidic conditions act as an inhibitor for the dimerization of cyanamide to dicyandiamide. Maintaining a slightly acidic pH is the most effective way to prevent this impurity.
Q4: What is the best method for analyzing the purity of this compound and quantifying impurities?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analysis of cyanamide and its common impurities, dicyandiamide and urea.[4] Different HPLC methods can be employed, and the choice may depend on the specific laboratory setup and requirements.
Q5: How can I obtain a stable, solid this compound product?
A5: To obtain a stable solid, it is crucial to control the drying process. Spray drying of an aqueous solution of this compound has been shown to yield a pulverulent, free-flowing, and stable product. The inlet temperature of the heating gas should be carefully controlled to avoid thermal decomposition.
IV. Experimental Protocols
High-Purity this compound Synthesis (Laboratory Scale)
This protocol is designed to minimize the formation of dicyandiamide and urea.
Materials:
-
Cyanamide (high purity)
-
Sodium hydroxide (high purity)
-
Anhydrous ethanol (or other suitable anhydrous alcohol)
-
Deionized water (degassed)
-
Monosodium phosphate (for buffering, optional)
-
Nitrogen gas supply
Procedure:
-
Preparation: Set up a reaction vessel equipped with a stirrer, thermometer, and a nitrogen inlet. Ensure all glassware is dry.
-
Reaction Medium: Add anhydrous ethanol to the reaction vessel and begin purging with nitrogen gas to create an inert atmosphere. Cool the ethanol to 0-5 °C.
-
pH Adjustment (Optional): If using a buffer, dissolve a small amount of monosodium phosphate in the ethanol to maintain a slightly acidic pH.
-
Reactant Addition:
-
Prepare a solution of sodium hydroxide in a minimal amount of degassed deionized water or anhydrous ethanol.
-
Slowly add the sodium hydroxide solution to the cooled, stirred cyanamide solution under a continuous nitrogen stream.
-
-
Temperature Control: Maintain the reaction temperature between 0-10 °C throughout the addition. This is critical to minimize side reactions.
-
pH Monitoring: Monitor the pH of the reaction mixture. If it rises above 7, consider the dropwise addition of a dilute acidic solution (e.g., phosphoric acid in ethanol) to bring it back to the desired range.
-
Reaction Completion: After the addition is complete, continue stirring at a low temperature for a short period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Isolation: The this compound may precipitate out of the alcoholic solution. The product can be isolated by filtration under a nitrogen atmosphere.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum at a low temperature (e.g., room temperature to 40 °C) to remove residual solvent.
V. Data Presentation
Table 1: Influence of pH on Cyanamide Dimerization to Dicyandiamide (Qualitative)
| pH Condition | Rate of Dicyandiamide Formation |
| Acidic (pH < 7) | Hindered/Reversed[3] |
| Neutral (pH ≈ 7) | Slow |
| Alkaline (pH > 7) | Accelerated |
Table 2: Influence of Temperature on Impurity Formation (Qualitative)
| Temperature | Effect on Dicyandiamide Formation | Effect on Urea Formation |
| Low | Inhibited[3] | Slowed |
| High | Accelerated | Accelerated[1] |
Note: While the general trend is established, specific rate constants at various temperatures for this compound synthesis were not found in the searched literature.
Table 3: Comparison of Analytical Methods for Impurity Profiling
| Analytical Method | Principle | Impurities Detected | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Dicyandiamide, Urea, and other organic impurities. | High sensitivity, good resolution, and quantitative accuracy.[4] | Requires specialized equipment and method development. |
| Titration Methods | Acid-base or precipitation titration. | Can determine the overall purity but not specific impurities. | Simple, low cost. | Lacks specificity for individual impurities. |
| Mass Spectrometry (MS) coupled with LC or GC | Separation followed by mass-to-charge ratio determination. | Identification and quantification of known and unknown impurities. | High sensitivity and specificity, structural elucidation of impurities. | High cost of instrumentation and complex data analysis. |
VI. Visualizations
Caption: Formation pathways of this compound and its primary impurities.
Caption: Troubleshooting workflow for identifying and addressing common impurities.
References
Technical Support Center: Optimizing Hydrogen Cyanamide Concentration for Agricultural Applications
This technical support center provides researchers, scientists, and agricultural professionals with comprehensive guidance on the effective and safe use of hydrogen cyanamide for promoting uniform bud break in deciduous plants.
Frequently Asked Questions (FAQs)
1. What is the primary mode of action of hydrogen cyanamide in breaking bud dormancy?
Hydrogen cyanamide is believed to induce a sub-lethal oxidative stress within the plant buds.[1] It temporarily inhibits the enzyme catalase, leading to an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide.[1][2][3] This oxidative signal is thought to trigger a cascade of physiological responses, including a decrease in abscisic acid (ABA) levels and an increase in hormones like cytokinins and jasmonic acid, which ultimately promote the release from dormancy and stimulate bud break.[1][2][3]
2. On which crops is hydrogen cyanamide typically used?
Hydrogen cyanamide is used on a variety of deciduous fruit and nut crops to ensure uniform bud break, particularly in regions with insufficient winter chilling.[2][4] These include, but are not limited to, grapes, sweet cherries, blueberries, peaches, apples, and figs.[2][4][5][6][7]
3. What are the critical factors to consider for a successful application?
The two most critical factors are concentration and timing.[4][8] Applying the correct dosage at the right stage of dormancy is crucial for efficacy and to avoid phytotoxicity.[4][8] Weather conditions at the time of application, such as temperature and wind, also play a significant role.[8]
4. What are the risks associated with incorrect application?
Incorrect application can lead to several adverse effects, including:
-
Phytotoxicity: This can manifest as bud damage, flower abortion, or dieback of new wood.[4][5][9]
-
Uneven Bud Break: If applied too early, too late, or at an incorrect concentration, it can result in erratic and non-uniform bud break.[4][8]
-
Reduced Yield: Severe phytotoxicity or poor bud break can significantly reduce crop yield.[4]
5. Is hydrogen cyanamide safe to handle?
No, hydrogen cyanamide is a highly toxic compound and must be handled with extreme care.[4] It can cause severe irritation to the skin, eyes, and respiratory tract.[4] Always follow the manufacturer's safety data sheet (SDS) and wear the appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, during handling and application.
Troubleshooting Guide
| Problem | Possible Causes | Solutions and Recommendations |
| Uneven or No Bud Break | - Insufficient Chilling: The crop may not have accumulated enough chill hours for hydrogen cyanamide to be effective.[4][8] - Incorrect Timing: Application was too early or too late in the dormancy period.[4] - Inadequate Coverage: Poor spray application resulted in uneven coverage of the buds.[8] - Low Concentration: The concentration used was too low to elicit a response. | - Monitor Chill Accumulation: Use weather data to track chill hours and apply only when the crop has received adequate chilling for your specific variety.[8][9] - Proper Timing: Apply 3-4 weeks before anticipated natural bud break.[5] - Ensure Thorough Coverage: Use a calibrated sprayer with sufficient volume to ensure buds are sprayed to the point of runoff.[8] - Optimize Concentration: Conduct small-scale trials to determine the optimal concentration for your specific crop and conditions. |
| Phytotoxicity (Bud Drop, Flower Abortion, Twig Dieback) | - High Concentration: The concentration of hydrogen cyanamide was too high for the specific crop or prevailing conditions.[4][5] - Application on Actively Growing Tissue: The plant was not fully dormant at the time of application.[8][9] - Warm Temperatures During Application: Spraying in warm conditions can increase the risk of phytotoxicity.[8] - Cultivar Sensitivity: Some cultivars are more sensitive to hydrogen cyanamide than others.[9] | - Reduce Concentration: In warmer-than-usual winters or for sensitive cultivars, consider reducing the application rate.[8][10] - Confirm Dormancy: Ensure plants are fully dormant before application. Avoid spraying after bud swell has initiated.[8][9] - Optimal Weather Conditions: Apply on a cool, calm day.[8] - Conduct Trials: Test different concentrations on a small number of plants before treating the entire crop. |
| Inconsistent Results Year to Year | - Variable Winter Conditions: Fluctuations in winter temperatures and chill accumulation affect the plant's response.[9] - Changes in Application Practices: Inconsistencies in spray volume, timing, or concentration. | - Adjust for Conditions: Modify the concentration and timing of your application based on the specific chill accumulation of the current season.[8] - Standardize Protocols: Maintain detailed records of application dates, concentrations, weather conditions, and crop responses to refine your protocol over time. |
Data on Application Concentrations and Effects
The following tables summarize application concentrations and their observed effects from various studies. Note that optimal concentrations can vary significantly based on crop, cultivar, and local environmental conditions.
Table 1: Hydrogen Cyanamide Concentration Trials in Grapevines
| Cultivar | Concentration (% a.i.) | Application Timing | Observed Effects | Reference |
| Perlette | 1.25% | After pruning | Highest percentage of bud break. | [11] |
| Perlette | 3.5% | After pruning | High doses in low-chill years reduced bud break. | [11] |
| Thompson Seedless | 4% | 67 days before anticipated bud break | Advanced fruit maturity by 17 days and improved bud break. | [6] |
| Askari | 1% | - | Enhanced bud break by 7.78% within 20 days. | [6] |
| Various Seedless | 3.5% | After winter pruning in greenhouse | Increased bud burst percentage by 60% and productivity by 90%. | [7][12] |
Table 2: Hydrogen Cyanamide Concentration Trials in Other Fruit Crops
| Crop | Cultivar | Concentration (% v/v) | Application Timing | Observed Effects | Reference |
| Peach | 'UFSun' & 'UFOne' | 2% and 3% | 3 weeks before anticipated bud break | Both concentrations improved lateral bud break with no significant phytotoxicity. | [5] |
| Peach | Low-chill cultivars | 0.75% | - | Effective for uniform bud break under low-chill conditions with less bud abscission than higher rates. | [10] |
| Blueberry | 'Emerald' | 1.0% | - | Advanced bud break and increased yield by up to 171% compared to control. | [3] |
Experimental Protocols
Protocol for Determining Optimal Hydrogen Cyanamide Concentration
This protocol provides a general framework for conducting a dose-response experiment to determine the optimal concentration of hydrogen cyanamide for a specific crop and location.
1. Experimental Design:
- Select a representative block of mature, healthy plants of the desired cultivar.
- Use a randomized complete block design (RCBD) with a minimum of four replications per treatment.
- Each experimental unit (plot) should contain a sufficient number of plants to minimize edge effects (e.g., 5-10 plants).
2. Treatments:
- Include a non-treated control (water spray).
- Select a range of hydrogen cyanamide concentrations based on literature recommendations for the specific crop. For example, for grapes, you might test 1.0%, 2.0%, 3.0%, and 4.0% solutions.[11]
- Always include a surfactant as recommended by the product label.
3. Application:
- Apply treatments after the plants have received a sufficient amount of chilling but before natural bud swell begins. This is typically 30-40 days before anticipated bud break.
- Use a calibrated backpack sprayer or a handheld spray gun to ensure uniform and complete coverage of the dormant buds to the point of runoff.
- Apply during cool, calm weather conditions to avoid drift and rapid drying.[8]
4. Data Collection:
- Bud Break Percentage: At regular intervals (e.g., weekly) after application, count the number of emerged buds on tagged branches within each plot. Calculate the percentage of bud break.
- Phytotoxicity Assessment: Visually inspect for signs of phytotoxicity, such as bud mortality, flower damage, or shoot dieback, and rate the severity on a predefined scale.
- Yield Data: At harvest, measure the total yield per plot.
- Fruit Quality: Assess relevant fruit quality parameters, such as total soluble solids (TSS) and acidity.
5. Data Analysis:
- Analyze the collected data using analysis of variance (ANOVA) appropriate for an RCBD.
- If the treatment effect is significant, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.
- The optimal concentration will be the one that provides the most uniform and highest percentage of bud break with minimal phytotoxicity and a positive or neutral effect on yield and quality.
Visualizations
Caption: Signaling pathway of hydrogen cyanamide-induced bud break.
Caption: Workflow for optimizing hydrogen cyanamide concentration.
Caption: Troubleshooting flowchart for hydrogen cyanamide applications.
References
- 1. Frontiers | Transcriptome and Metabolite Changes during Hydrogen Cyanamide-Induced Floral Bud Break in Sweet Cherry [frontiersin.org]
- 2. Hydrogen cyanamide induces grape bud endodormancy release through carbohydrate metabolism and plant hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Budbreak patterns and phytohormone dynamics reveal different modes of action between hydrogen cyanamide- and defoliant-induced flower budbreak in blueberry under inadequate chilling conditions | PLOS One [journals.plos.org]
- 4. growingproduce.com [growingproduce.com]
- 5. journals.flvc.org [journals.flvc.org]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Specialty Crop Grower Magazine: Mastering Hydrogen Cyanamide Applications in Blueberry - Specialty Crop Grower [specialtycropgrower.com]
- 9. floridablueberrygrowers.org [floridablueberrygrowers.org]
- 10. Just the right amount of hydrogen cyanamide for profitable bud-break in low-chill peach cultivars | International Society for Horticultural Science [ishs.org]
- 11. Effects of doses of hydrogen cyanamide on sprouting and production of clusters in table grape [scielo.org.mx]
- 12. agronomy.emu.ee [agronomy.emu.ee]
managing toxicity and environmental impact of hydrogen cyanamide
This guide provides technical information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with hydrogen cyanamide.
Frequently Asked Questions (FAQs)
General Information
Q1: What is hydrogen cyanamide? A1: Hydrogen cyanamide (CH₂N₂) is an organic compound used as a plant growth regulator, in the production of pharmaceuticals and other organic compounds, and as an alcohol-deterrent drug.[1][2] It is a white, crystalline solid that is highly soluble in water.[1][2]
Q2: What are the primary uses of hydrogen cyanamide in a research setting? A2: In research, hydrogen cyanamide can be viewed as a functional single-carbon fragment that can react as an electrophile or nucleophile.[2] It is used in condensation reactions as a dehydrating agent and in the synthesis of compounds like urea, thiourea, guanidines, and isothioureas.[2]
Toxicity and Health Effects
Q3: What are the main health hazards associated with hydrogen cyanamide exposure? A3: Hydrogen cyanamide is classified in the highest toxicity category (I) due to its corrosive effects.[3] Acute exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[4][5][6] Systemic effects can include headache, dizziness, nausea, vomiting, respiratory distress, and cardiovascular collapse.[5][7] It is suspected of causing cancer and damaging fertility or the unborn child.[4]
Q4: How is hydrogen cyanamide metabolized and what is its primary mechanism of toxicity? A4: Hydrogen cyanamide is rapidly absorbed and eliminated.[8] Its primary mechanism of toxicity involves its decomposition into cyanide ions.[9] Cyanide inhibits cytochrome c oxidase in the mitochondria, which disrupts the electron transport chain and prevents the cell from producing ATP aerobically.[9][10] This leads to cellular hypoxia, particularly affecting tissues that rely on aerobic respiration, like the central nervous system.[9]
Q5: What is the "disulfiram-like" or acetaldehyde syndrome reaction? A5: Hydrogen cyanamide inhibits the enzyme aldehyde dehydrogenase.[6] If exposure coincides with alcohol consumption, it can lead to a buildup of acetaldehyde, causing a severe reaction known as acetaldehyde syndrome.[6] Symptoms include flushing, vomiting, dyspnea (difficulty breathing), hypotension, and confusion.[6]
Q6: Are there established workplace exposure limits for hydrogen cyanamide? A6: Yes, several organizations have established occupational exposure limits. These are summarized in the table below.
Environmental Impact
Q7: What happens to hydrogen cyanamide in the environment? A7: Hydrogen cyanamide is not persistent in soil but can be persistent in water under certain conditions.[1] It is highly soluble in water and very mobile in soil, which creates a potential for groundwater exposure.[1][11] Mineralization to carbon dioxide is a significant degradation pathway in soil.[11]
Q8: What are the major environmental degradation products of hydrogen cyanamide? A8: In soil photolysis studies, two major transformation products were identified, though they were found at lower levels in thicker soil layers.[11] In water, it can react to form urea.[2][11]
Q9: Is hydrogen cyanamide toxic to wildlife? A9: Yes, it is moderately toxic to a range of organisms, including birds, fish, aquatic invertebrates, honeybees, and earthworms.[1]
Data Presentation
Table 1: Workplace Exposure Limits for Hydrogen Cyanamide
| Organization | Limit Type | Value | Notes |
| NIOSH | REL (10-hr TWA) | 2 mg/m³ | Recommended Exposure Limit.[5] |
| ACGIH | TLV (8-hr TWA) | 2 mg/m³ | Threshold Limit Value.[5] |
| OSHA | PEL (8-hr TWA) | 10 ppm (11 mg/m³) | Permissible Exposure Limit for Hydrogen Cyanide.[12] |
| CAL/OSHA | PEL (Ceiling) | 4.7 ppm (5 mg/m³) | Permissible Exposure Limit for Hydrogen Cyanide.[12] |
Table 2: Environmental Fate of Hydrogen Cyanamide
| Parameter | Value / Description | Finding |
| Soil Persistence | Very low to low | Not persistent in soil systems.[1][11] |
| Water Persistence | Potentially persistent | Can be persistent under certain conditions.[1] |
| Mobility | Very high | High potential to leach into groundwater.[1][11] |
| Photolysis in Water | 12.2% of initial dose remaining after 30 days | Major degradation product is Urea.[11] |
| Bio-concentration | High potential | Has a high potential for bio-concentration.[1] |
Troubleshooting Guides
Issue 1: Personal Exposure Detected (Skin/Eye Contact, Inhalation)
Symptoms: Skin irritation or burns, eye pain, respiratory irritation, headache, dizziness, nausea.[5]
Immediate Actions:
-
Evacuate: Immediately remove the affected individual from the contaminated area to fresh air.[13][14]
-
Call for Emergency Assistance: Call 911 or your institution's emergency number immediately. Inform them that a hydrogen cyanamide or cyanide exposure has occurred.[13][14]
-
Decontaminate:
-
Skin Contact: Remove all contaminated clothing while under an emergency safety shower.[13][15] Flush the affected area with copious amounts of water for at least 15 minutes.[13][15]
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding eyelids open.[4][15] Remove contact lenses if it can be done easily.[16]
-
Inhalation: Move the person to fresh air. Do not give mouth-to-mouth resuscitation to avoid exposing the rescuer.[14][17]
-
-
Provide Information: Give the Safety Data Sheet (SDS) to emergency medical personnel.[18] There is no specific antidote for hydrogen cyanamide poisoning; treatment is supportive.[3][19]
Issue 2: Accidental Spill in the Laboratory
Problem: A container of hydrogen cyanamide (solid or solution) has been spilled.
Solution Workflow:
Caption: Logical workflow for responding to a hydrogen cyanamide spill.
Issue 3: Suspected Environmental Contamination of Water Sample
Problem: You suspect a water source in your experimental setup has been contaminated with hydrogen cyanamide and need to verify its presence and concentration.
Troubleshooting Steps:
-
Confirm Analytical Method: The standard method for detecting hydrogen cyanamide in aqueous samples is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after a derivatization step.[20][21]
-
Check Sample Preparation: Ensure the sample preparation protocol was followed correctly. This involves derivatization with a reagent like NBD-chloride at a specific temperature (e.g., 80°C) and pH, followed by filtration.[21]
-
Calibrate Instrument: Verify that the HPLC instrument is properly calibrated using certified reference standards of hydrogen cyanamide.[21] The limit of detection (LOD) can be as low as ~11.2 µg/L, with a limit of quantitation (LOQ) around 0.100 mg/L.[20][21]
-
Run Blanks and Controls: Analyze reagent blanks (e.g., pure water) and matrix blanks (uncontaminated sample water) to check for interferences or contamination in your analytical process.[20]
-
Interpret Results: If a peak is detected at the correct retention time corresponding to the derivatized hydrogen cyanamide standard, contamination is likely. Quantify the concentration using the calibration curve.[20] If results are inconclusive, consider alternative methods like those for its degradation product, dicyandiamide, using HPLC-UV or LC-MS.[22]
Experimental Protocols
Protocol 1: Decontamination of Laboratory Surfaces
This protocol is for cleaning surfaces after handling hydrogen cyanamide inside a chemical fume hood.
Materials:
-
pH 10 buffer solution
-
Freshly prepared 10% bleach solution (sodium hypochlorite)
-
Absorbent pads or paper towels
-
Appropriate PPE (double nitrile gloves, safety goggles, lab coat)[10]
-
Hazardous waste container, labeled for cyanide waste[10]
Procedure:
-
Ensure all work is performed within a certified chemical fume hood.
-
Wipe down the potentially contaminated surface with an absorbent pad wetted with the pH 10 buffer solution. This prevents the generation of highly toxic hydrogen cyanide gas.[17][23]
-
Let the buffer solution sit for at least 10 minutes.[17]
-
Wipe the surface again with a fresh pad soaked in the 10% bleach solution. The alkaline bleach will oxidize the cyanide to the less toxic cyanate.[10]
-
Perform a final wipe with a water-dampened towel to remove residual bleach.
-
Collect all used pads, towels, and gloves in a sealed, clearly labeled hazardous waste container.[10][23]
Protocol 2: Waste Disposal Workflow
All hydrogen cyanamide waste, including empty containers, is considered acutely toxic (EPA P-listed) and must be disposed of as hazardous waste.[18] Do not mix with other waste streams, especially acids.[10]
Caption: Experimental workflow for hydrogen cyanamide waste disposal.
Protocol 3: Detection of Hydrogen Cyanamide in Water by HPLC (Method Summary)
This protocol summarizes the EPA-evaluated method for determining hydrogen cyanamide residues in saltwater.[20][21]
Principle: Hydrogen cyanamide in an aqueous sample is derivatized to create a fluorescent product, which is then separated and quantified using reverse-phase HPLC with a fluorescence detector.
Methodology:
-
Sample Collection: Collect 2 mL of the aqueous sample (e.g., filtered saltwater).
-
Buffering: Add 1.0 mL of 0.37 M potassium tetraborate solution to the sample and vortex to adjust the pH.[21]
-
Derivatization: Add 2.0 mL of a methanolic 0.025 M NBD-Cl (4-chloro-7-nitrobenzofurazan) solution and vortex. Heat the mixture at 80°C for 30 minutes.[21]
-
Acidification & Filtration: Allow the solution to cool to room temperature. Add 1.0 mL of 1.2 M hydrochloric acid solution and vortex. Filter the final solution through a 0.45 µm PTFE filter into an HPLC vial.[21]
-
HPLC Analysis:
-
Quantification: Prepare a calibration curve using a series of known hydrogen cyanamide standards that have undergone the same derivatization process. Determine the concentration in the samples by comparing their peak area responses to the linear regression equation of the calibration curve.[20]
Visualization of Toxicity Pathway
Caption: Toxic action of hydrogen cyanamide via cyanide-mediated inhibition.
References
- 1. Cyanamide (Ref: LH 21,810A) [sitem.herts.ac.uk]
- 2. Cyanamide - Wikipedia [en.wikipedia.org]
- 3. ejom.journals.ekb.eg [ejom.journals.ekb.eg]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Update: Hydrogen Cyanamide--Related Illnesses --- Italy, 2002--2004 [cdc.gov]
- 7. Hazard Watch: Protection from Hydrogen Cyanide exposure | RPS [rpsgroup.com]
- 8. pesticidereform.org [pesticidereform.org]
- 9. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. nzkgi.org.nz [nzkgi.org.nz]
- 12. osha.gov [osha.gov]
- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. sarponggroup.com [sarponggroup.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. sesha.org [sesha.org]
- 17. bu.edu [bu.edu]
- 18. research.columbia.edu [research.columbia.edu]
- 19. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 21. epa.gov [epa.gov]
- 22. researchgate.net [researchgate.net]
- 23. uwindsor.ca [uwindsor.ca]
Technical Support Center: Troubleshooting Matrix Interferences in Cyanide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common matrix interferences encountered during cyanide analysis.
Troubleshooting Guides
This section offers a question-and-answer guide to troubleshoot specific matrix interferences.
Question: My cyanide results are unexpectedly low, and my sample has a rotten egg smell. What could be the issue?
Answer: A rotten egg odor typically indicates the presence of sulfide in your sample. Sulfide is a significant interference in cyanide analysis, leading to low recovery through the formation of thiocyanate, which is not detected as cyanide.[1][2] Additionally, during distillation, hydrogen sulfide can distill over and interfere with colorimetric measurements.[3]
Recommended Action:
-
Sulfide Screening: Test for the presence of sulfide by placing a drop of the sample on a lead acetate test paper moistened with an acetate buffer. A darkening of the paper confirms the presence of sulfide.[3]
-
Sulfide Removal: If sulfide is present, it must be removed before analysis. The most common methods involve precipitation with lead or bismuth salts.
Question: I am observing a positive bias (higher than expected cyanide concentrations) in my results. What could be causing this?
Answer: A positive bias in cyanide analysis can often be attributed to the presence of nitrate and/or nitrite in the sample matrix, especially when organic compounds are also present.[1][5][6] During the acidic distillation step, nitrate and nitrite can react with organic matter to form cyanides, artificially inflating the results.[1][5][6] This interference is particularly noted at nitrate and/or nitrite concentrations above 10 mg/L.[4][7]
Recommended Action:
-
Nitrate/Nitrite Removal: Add sulfamic acid to the sample before distillation. Sulfamic acid selectively reacts with and destroys nitrate and nitrite, preventing the formation of cyanide during the analysis.[1][4][5]
Question: My sample contains thiocyanate. How will this affect my cyanide measurement?
Answer: Thiocyanate (SCN⁻) can introduce a positive bias in cyanide analysis, particularly in methods that involve a distillation step. During distillation, a fraction of the thiocyanate can be converted to hydrogen cyanide, leading to an overestimation of the true cyanide concentration.[5] The extent of this interference can be significant, with reports indicating a positive bias of approximately 0.4% of the thiocyanate concentration.[5]
Recommended Action:
-
Analytical Method Selection: If high concentrations of thiocyanate are expected, consider using an analytical method that is less susceptible to this interference, such as those employing UV irradiation and membrane diffusion, which avoid the harsh conditions of distillation.[5]
-
Sample Pretreatment: While less common, specific sample pretreatment methods to remove or minimize thiocyanate interference may be available. Consult specialized literature for techniques applicable to your specific sample matrix.
Question: My sample was treated with chlorine for disinfection. Could this impact my cyanide analysis?
Answer: Yes, oxidizing agents like chlorine can significantly interfere with cyanide analysis by decomposing most cyanide compounds, leading to a negative bias (lower than expected results).[1][2][4]
Recommended Action:
-
Screen for Oxidizing Agents: Test for the presence of oxidizing agents using potassium iodide-starch paper. A blue color indicates the presence of an oxidant and the need for treatment.[8]
-
Removal of Oxidizing Agents: Add a reducing agent such as sodium arsenite or ascorbic acid to the sample to neutralize the oxidizing agents before preservation and analysis.[4][8]
Frequently Asked Questions (FAQs)
What are the most common matrix interferences in cyanide analysis?
The most frequently encountered interferences in cyanide analysis include:
-
Sulfide: Causes negative interference by reacting with cyanide to form thiocyanate.[1][2]
-
Nitrate and Nitrite: Can lead to positive interference by forming cyanide from organic compounds during distillation.[1][5][6]
-
Thiocyanate: Can positively bias results by converting to cyanide during distillation.[5]
-
Oxidizing Agents (e.g., Chlorine): Decompose cyanide, resulting in lower measured concentrations.[1][2][4]
-
Aldehydes: Can form cyanohydrins, leading to inaccurate results.
-
Fatty acids, detergents, and surfactants: May cause foaming during distillation.[4]
How can I minimize interferences during sample collection and preservation?
Proper sample handling is crucial. Samples should be collected in clean, appropriate containers and preserved by adjusting the pH to ≥12 with sodium hydroxide to prevent the loss of volatile hydrogen cyanide.[9] If oxidizing agents are suspected, they should be neutralized at the time of collection. Similarly, if sulfide is present, it is best to treat the sample immediately.
Are there analytical methods that are less prone to interferences?
Yes, newer methods that utilize techniques like gas diffusion, flow injection analysis, and amperometric detection can be less susceptible to certain interferences compared to traditional distillation and colorimetric methods.[10] For instance, methods with UV irradiation and membrane diffusion can reduce interferences from thiocyanate and thiosulfates.[5]
Quantitative Data on Interferences and Removal Efficiency
| Interferent | Typical Interference Level | Removal Method | Reagent(s) | Typical Removal Efficiency |
| Sulfide (S²⁻) | > 50 mg/L detectable by lead acetate paper[11] | Precipitation | Lead (II) Acetate, Lead (II) Carbonate, or Bismuth (III) Nitrate | >95% for lead precipitation at pH 11 |
| Nitrate (NO₃⁻) / Nitrite (NO₂⁻) | > 10 mg/L[4][7] | Chemical Reduction | Sulfamic Acid | Effective at preventing interference |
| Thiocyanate (SCN⁻) | Positive bias of ~0.4% of SCN⁻ concentration during distillation[5] | Method Dependent | N/A | N/A |
| Oxidizing Agents (e.g., Cl₂) | Any detectable level | Chemical Reduction | Sodium Arsenite or Ascorbic Acid | Effective at neutralizing oxidants |
Experimental Protocols for Interference Removal
Protocol 1: Sulfide Removal using Lead Carbonate
-
Screening: Place a drop of the sample onto a lead acetate test strip moistened with acetate buffer. A blackening of the strip indicates the presence of sulfide.
-
Treatment: To a 500 mL sample, add small increments of powdered lead carbonate (PbCO₃).
-
Mixing and Re-testing: After each addition, cap the sample container and mix thoroughly. Allow the precipitate (lead sulfide, PbS) to settle. Test the supernatant with a fresh lead acetate test strip.
-
Completion: Continue adding lead carbonate until the test strip no longer shows a positive result for sulfide.
-
Filtration: Filter the sample to remove the lead sulfide precipitate before proceeding with cyanide analysis.
Protocol 2: Nitrate and Nitrite Removal using Sulfamic Acid
-
Sample Preparation: Place 500 mL of the sample into the distillation flask.
-
Reagent Addition: Add 2 g of sulfamic acid (H₃NSO₃) to the sample in the distillation flask.
-
Mixing: Swirl the flask to dissolve the sulfamic acid.
-
Distillation: Proceed immediately with the acidic distillation as per the standard cyanide analysis method. The sulfamic acid will decompose the nitrate and nitrite present.
Protocol 3: Oxidizing Agent Removal using Ascorbic Acid
-
Screening: Place a drop of the sample onto a potassium iodide-starch test strip. A blue color indicates the presence of oxidizing agents.
-
Treatment: Add ascorbic acid (C₆H₈O₆) crystals to the sample, a few at a time.
-
Mixing and Re-testing: After each addition, mix the sample and re-test with a fresh potassium iodide-starch test strip.
-
Completion: Continue adding ascorbic acid until the test strip no longer turns blue. Add an additional 0.06 g of ascorbic acid for each liter of sample volume.[8]
-
Preservation: Proceed with sample preservation (pH adjustment) and analysis.
Visualizations
Caption: A decision tree for troubleshooting common matrix interferences in cyanide analysis.
Caption: Chemical pathways of sulfide interference and its removal via lead precipitation.
Caption: The chemical interference of nitrite and its mitigation using sulfamic acid.
References
- 1. alsglobal.com [alsglobal.com]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. ncei.noaa.gov [ncei.noaa.gov]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 335.4 [nemi.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. ysi.com [ysi.com]
- 11. img.antpedia.com [img.antpedia.com]
Mitigating Risks of Hydrogen Cyanide Gas Release from Cyanide Salts: A Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of cyanide salts and the mitigation of risks associated with hydrogen cyanide (HCN) gas release.
Frequently Asked Questions (FAQs)
Q1: What are cyanide salts and why are they hazardous? A1: Cyanide salts, such as sodium cyanide (NaCN) and potassium cyanide (KCN), are white crystalline solids.[1] They are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] The primary hazard stems from their reaction with acids, water, or even moisture in the air to produce hydrogen cyanide (HCN), an extremely flammable and toxic gas.[2][3]
Q2: What are the symptoms of hydrogen cyanide exposure? A2: Early symptoms of HCN exposure can include weakness, headache, dizziness, confusion, nausea, and vomiting.[2][4] Higher exposures can quickly lead to gasping, irregular heartbeats, seizures, fainting, cardiovascular collapse, and death.[5][6]
Q3: What does hydrogen cyanide smell like? A3: Hydrogen cyanide has a characteristic bitter almond odor, which may be detectable at concentrations between 1-5 ppm.[4][7] However, a significant portion of the population (20-60%) cannot detect this odor, making it an unreliable warning sign.[4][7]
Q4: What is the proper personal protective equipment (PPE) for handling cyanide salts? A4: When handling cyanide salts, appropriate PPE is mandatory. This includes a lab coat, long pants, closed-toe shoes, chemical splash goggles, and a face shield.[7][8] Gloves resistant to cyanide breakthrough, such as nitrile or neoprene, should be worn, and double gloving is often recommended.[1][7] All handling of solid cyanide salts or their solutions should be performed in a certified chemical fume hood.[2]
Q5: How must cyanide salts be stored? A5: Cyanide salts must be stored in a cool, dry, and well-ventilated area, segregated from all acids, strong oxidizers, and water.[2][3] They should be kept in tightly sealed, shatter-resistant containers, and stored in a locked cabinet to control access.[2][3][8]
Q6: How should I dispose of cyanide waste? A6: All cyanide-containing waste, including empty containers and contaminated materials like gloves and wipes, is considered P-listed hazardous waste and must be collected for disposal by a certified hazardous waste contractor.[1][8] Never mix cyanide waste with acidic waste, as this will generate HCN gas.[7]
Troubleshooting Guides
Problem: I can smell a "bitter almond" odor in the laboratory.
-
Immediate Action:
-
Do NOT assume it is a minor issue. Alert everyone in the immediate vicinity.
-
Immediately evacuate the area.
-
If you feel any symptoms, call 911 or your institution's emergency number and report a suspected cyanide exposure.[9]
-
From a safe location, notify your institution's Environmental Health & Safety (EHS) department.[9]
-
Do not re-enter the area until it has been cleared by trained emergency personnel.
-
Problem: A small amount of solid cyanide salt (<10 mg) has spilled inside the chemical fume hood.
-
Solution:
-
Ensure the fume hood sash is at the proper working height.
-
Wear all required PPE, including double nitrile gloves, lab coat, and splash goggles.[2]
-
Gently cover the spill with an absorbent pad wetted with a pH 10 buffer solution to prevent dust from becoming airborne.[2]
-
Carefully wipe up the spill, working from the outside in.
-
Place the contaminated pad and any other cleaning materials into a designated hazardous waste container for cyanide waste.[9]
-
Decontaminate the spill area and any tools used by wiping with the pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][9]
-
Place all decontamination materials into the cyanide hazardous waste container.
-
Problem: I am preparing an aqueous solution of NaCN and the pH is below 10.
-
Risk: An acidic or even neutral pH can cause the cyanide salt to hydrolyze, releasing HCN gas.[10]
-
Solution:
-
Ensure all work is being conducted in a properly functioning chemical fume hood.
-
Carefully adjust the pH of the solution to above 10 by slowly adding a suitable base, such as a dilute sodium hydroxide (NaOH) solution. This will stabilize the cyanide in its ionic form and minimize HCN generation.
-
Always maintain a basic pH (pH > 10) for all cyanide solutions to ensure stability.[2]
-
Safety Data Tables
Table 1: Exposure Limits for Hydrogen Cyanide (HCN)
| Parameter | Value | Agency/Organization | Reference |
| OSHA PEL (Permissible Exposure Limit), 8-hr TWA | 10 ppm (11 mg/m³) | OSHA | [5][11] |
| NIOSH REL (Recommended Exposure Limit), 15-min STEL | 4.7 ppm (5 mg/m³) | NIOSH | [11][12] |
| ACGIH TLV (Threshold Limit Value), Ceiling | 4.7 ppm (5 mg/m³) | ACGIH | [5][13] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 50 ppm | NIOSH | [5][14] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ceiling: Concentration that should not be exceeded at any time.
Table 2: Acute Toxicity Data for Cyanide Salts
| Compound | Route | Test Animal | LD50 (Lethal Dose, 50%) | Reference |
| Sodium Cyanide (NaCN) | Oral | Rat | 6.4 mg/kg | [7] |
| Potassium Cyanide (KCN) | Oral | Rat | 5 mg/kg | [7] |
| Hydrogen Cyanide (HCN) | Inhalation | Rat | 63 ppm (40 min) | [4][7] |
Experimental Protocols
Protocol 1: Weighing and Dispensing Solid Cyanide Salts
-
Preparation:
-
Ensure a written Standard Operating Procedure (SOP) is in place and has been reviewed by all personnel involved.[3]
-
Verify that the chemical fume hood is functioning correctly.[7]
-
Designate a specific area within the fume hood for the weighing procedure.
-
Have a hazardous waste container specifically for cyanide waste readily accessible inside the fume hood.
-
Ensure a pH 10 buffer solution and a fresh 10% bleach solution are available for decontamination.[8]
-
-
Procedure:
-
Don all required PPE (lab coat, double nitrile gloves, safety goggles, face shield).[1]
-
Place a tared weigh boat or container on the balance inside the fume hood.
-
Carefully dispense the required amount of cyanide salt, avoiding the creation of dust. Use an anti-static gun if the powder is difficult to handle.[2]
-
Once the desired amount is weighed, securely close the primary container of the cyanide salt.
-
Clean any residual powder from the spatula and surrounding area using a wipe dampened with pH 10 buffer, disposing of the wipe immediately into the cyanide waste container.
-
-
Post-Procedure:
-
Decontaminate the balance, spatula, and the work surface inside the fume hood first with the pH 10 buffer solution, and then with the 10% bleach solution.[9]
-
Carefully remove outer gloves and dispose of them in the cyanide waste container. Remove inner gloves and dispose of them as well.
-
Wash hands thoroughly with soap and water.[7]
-
Protocol 2: Decontamination of Cyanide-Contaminated Glassware
-
Preparation:
-
This procedure must be performed in a chemical fume hood while wearing full PPE.
-
Prepare a decontamination bath by filling a suitably sized container with a pH 10 buffer solution.
-
Prepare a second bath containing a fresh 10% bleach (sodium hypochlorite) solution. The volume should be sufficient to fully immerse the glassware.
-
-
Procedure:
-
Triple-rinse the contaminated glassware with the pH 10 buffer solution, collecting all rinsate as cyanide hazardous waste.
-
Carefully immerse the rinsed glassware in the 10% bleach solution. Allow it to soak for at least one hour to oxidize any residual cyanide. Caution: The reaction of bleach with concentrated cyanide solutions can be vigorous. This procedure is only for trace-contaminated glassware.
-
After soaking, remove the glassware and rinse thoroughly with water.
-
-
Waste Disposal:
-
The bleach solution used for decontamination must be treated as hazardous waste. Do not pour it down the drain.
-
Dispose of all rinsate and the used bleach solution in a designated hazardous waste container.
-
Visualizations
Caption: Logical flowchart for emergency response to a suspected HCN release.
Caption: Workflow for the safe handling of cyanide salts from procurement to disposal.
References
- 1. uthsc.edu [uthsc.edu]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. gla.ac.uk [gla.ac.uk]
- 4. LCSS: HYDROGEN CYANIDE [web.stanford.edu]
- 5. nj.gov [nj.gov]
- 6. Hydrogen Cyanide (HCN) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. 1988 OSHA PEL Project - Hydrogen Cyanide | NIOSH | CDC [cdc.gov]
- 12. Safety Strategies for a Hydrogen Cyanide (HCN) Gas Leak [gasdetection.com]
- 13. HYDROGEN CYANIDE AND CYANIDE SALTS - ACGIH [acgih.org]
- 14. Table of IDLH Values | NIOSH | CDC [cdc.gov]
Technical Support Center: Sodium Hydrogen Cyanamide Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of sodium hydrogen cyanamide (NaHNCN).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sodium hydrogen cyanamide?
A1: The two primary methods for synthesizing sodium hydrogen cyanamide are the anhydrous alcohol-based method and the aqueous method. The traditional approach involves reacting cyanamide with sodium alkoxides in an anhydrous alcohol solvent.[1] However, for industrial and most laboratory purposes, the more economical and safer aqueous method is preferred. This method involves the direct reaction of an aqueous solution of cyanamide with an aqueous solution of sodium hydroxide.[1][2]
Q2: What are the main impurities in sodium hydrogen cyanamide production and how can they be minimized?
A2: The most common impurities are dicyandiamide (the dimer of cyanamide) and urea (formed by the hydrolysis of cyanamide).[1][3]
-
Dicyandiamide formation is favored by alkaline conditions and higher temperatures.[4][5] To minimize its formation, it is crucial to maintain a controlled temperature, preferably below 25°C, during the reaction and to avoid excessively alkaline conditions.[2]
-
Urea formation occurs due to the hydrolysis of cyanamide. This can be minimized by using the product quickly after synthesis and avoiding prolonged exposure to water, especially at elevated temperatures.[1]
Q3: My final product is discolored. What are the possible causes and solutions?
A3: Discoloration, often a yellow or brownish tint, can be caused by several factors:
-
Impurities in the starting materials: Use of technical-grade cyanamide or sodium hydroxide can introduce colored impurities. Using high-purity starting materials is recommended.
-
Side reactions: At elevated temperatures, side reactions can produce colored byproducts. Maintaining a low reaction temperature is crucial.
-
Contamination: Contamination from the reaction vessel or handling can also lead to discoloration. Ensure all glassware and equipment are thoroughly cleaned.
-
Purification: If discoloration persists, recrystallization of the final product can help remove colored impurities.
Q4: I am experiencing low yields. What are the potential reasons and how can I improve the yield?
A4: Low yields can stem from several issues:
-
Incomplete reaction: Ensure the reaction goes to completion by allowing sufficient reaction time and ensuring proper mixing of the reactants.
-
Side reactions: The formation of dicyandiamide and urea consumes the cyanamide starting material, thus lowering the yield of the desired product. Optimize reaction conditions (temperature, pH, reaction time) to minimize these side reactions.
-
Loss during workup: Significant product loss can occur during filtration and washing. Ensure efficient filtration and wash the product with a minimal amount of a cold, appropriate solvent to avoid dissolving the product.
-
Decomposition: Aqueous solutions of sodium hydrogen cyanamide are not very stable and can decompose at room temperature.[2] It is best to use the solution immediately or to isolate the solid product promptly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Significant formation of byproducts (dicyandiamide, urea). 3. Product loss during isolation. | 1. Increase reaction time or improve stirring. 2. Control temperature below 25°C; avoid excess sodium hydroxide.[2] 3. Wash the crystalline product with a minimal amount of ice-cold water or a suitable organic solvent in which the product is sparingly soluble. |
| High Dicyandiamide Content | 1. Reaction temperature too high. 2. Excessively alkaline conditions (high pH). 3. Prolonged reaction time at elevated temperature. | 1. Maintain strict temperature control, ideally at or below 25°C, using an ice bath for cooling.[2] 2. Use a stoichiometric or slight excess of sodium hydroxide. Avoid large excesses. 3. Monitor the reaction progress and stop it once the cyanamide is consumed. |
| Product is an oil or fails to crystallize | 1. Presence of significant amounts of impurities. 2. Insufficient concentration of the product in the solution. 3. Inappropriate crystallization solvent. | 1. Purify the crude product by treating the solution with activated carbon to remove some organic impurities before attempting crystallization. 2. Concentrate the solution further under reduced pressure at a low temperature. 3. If direct crystallization from water is difficult, consider adding a miscible organic solvent in which sodium hydrogen cyanamide is insoluble (e.g., ethanol, isopropanol) to induce precipitation. |
| Product Discoloration (Yellowish/Brownish) | 1. Impurities in starting materials. 2. Side reactions due to high temperature. 3. Contamination. | 1. Use high-purity cyanamide and sodium hydroxide. 2. Ensure the reaction temperature does not exceed 25°C. 3. Use clean glassware and equipment. Recrystallize the product for further purification. |
Experimental Protocols
Laboratory-Scale Synthesis of Sodium Hydrogen Cyanamide (Aqueous Method)
This protocol is adapted for a typical laboratory setting.
Materials:
-
50% aqueous solution of cyanamide (w/w)
-
50% aqueous solution of sodium hydroxide (w/w)
-
Deionized water
-
Isopropanol (ice-cold)
-
Reaction vessel (e.g., three-necked flask) with a stirrer, thermometer, and addition funnel
-
Ice bath
Procedure:
-
Place the reaction vessel in an ice bath.
-
Add a calculated amount of 50% sodium hydroxide solution to the reaction vessel.
-
Slowly add the 50% cyanamide solution to the sodium hydroxide solution via the addition funnel over a period of 2-4 hours. A slight molar excess of sodium hydroxide (e.g., 1.05 equivalents) can be used.
-
Maintain the internal temperature of the reaction mixture below 25°C throughout the addition using the ice bath and by controlling the addition rate.[2]
-
After the addition is complete, continue stirring the mixture for another 1-2 hours at the same temperature to ensure the reaction is complete.
-
The resulting aqueous solution of sodium hydrogen cyanamide can be used directly for subsequent reactions.
-
To isolate the solid product, concentrate the solution under reduced pressure at a temperature not exceeding 40°C.
-
Induce crystallization by cooling the concentrated solution in an ice bath. The addition of a small amount of a miscible non-solvent like cold isopropanol can aid precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove residual impurities.
-
Dry the product under vacuum at a low temperature (e.g., 30-40°C) to a constant weight. The expected purity is typically in the range of 82-94%.[2]
Purification by Recrystallization
Solvent Selection: The ideal recrystallization solvent is one in which sodium hydrogen cyanamide is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of solvents can also be effective. Water is a common solvent, but to improve recovery, a solvent in which the product is less soluble, such as ethanol or isopropanol, can be used as an anti-solvent.
Procedure:
-
Dissolve the crude sodium hydrogen cyanamide in a minimum amount of hot water (e.g., 50-60°C).
-
If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water or isopropanol.
-
Dry the crystals under vacuum.
Quantitative Analysis
This method is based on the precipitation of silver cyanamide.
Reagents:
-
0.1 M Silver Nitrate (AgNO₃) standard solution
-
Nitric Acid (HNO₃), concentrated
-
Ammonium Thiocyanate (NH₄SCN) standard solution (e.g., 0.1 M)
-
Ferric alum indicator solution
Procedure:
-
Accurately weigh about 100-200 mg of the sodium hydrogen cyanamide sample into a 250 mL volumetric flask.
-
Dissolve the sample in deionized water and make up to the mark.
-
Pipette a 25 mL aliquot of this solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 0.1 M silver nitrate solution and 5 mL of concentrated nitric acid.[6] A precipitate of silver cyanamide will form.
-
Shake the mixture well and allow the precipitate to settle.
-
Filter the solution through a Whatman filter paper.
-
Pipette a 50 mL aliquot of the filtrate into a conical flask.
-
Add 5 mL of concentrated nitric acid and a few drops of ferric alum indicator.[6]
-
Titrate the excess silver nitrate with the standard ammonium thiocyanate solution until a permanent reddish-brown endpoint is observed.[6]
-
Perform a blank titration with the same amount of reagents but without the sample.
-
Calculate the percentage of sodium hydrogen cyanamide in the sample based on the amount of silver nitrate consumed.
This method allows for the simultaneous quantification of the starting material (if any remains), the product, and the primary impurity, dicyandiamide.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like methanol or acetonitrile. A simple mobile phase of 5% methanol in water has been reported to be effective.[7]
-
Flow Rate: 0.3-1.0 mL/min
-
Detection: UV detector at a wavelength of approximately 210-240 nm.[7] A wavelength of 200 nm can also be used.[8]
-
Column Temperature: 25-30°C[7]
Procedure:
-
Prepare standard solutions of known concentrations of cyanamide, sodium hydrogen cyanamide, and dicyandiamide in the mobile phase.
-
Prepare a sample solution by accurately weighing the product and dissolving it in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the components in the sample by comparing their retention times and peak areas with those of the standards.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Purity and Impurity Formation
| Temperature (°C) | Expected Purity of NaHNCN (%) | Dicyandiamide Formation | Urea Formation |
| < 25 | > 90% | Minimal | Minimal |
| 25 - 40 | 80 - 90% | Increased | Slight Increase |
| > 40 | < 80% | Significant | Significant |
Note: This table presents expected trends. Actual values will depend on other reaction parameters such as pH and reaction time.
Table 2: Comparison of Analytical Methods for Sodium Hydrogen Cyanamide
| Method | Principle | Advantages | Disadvantages |
| Titration | Precipitation of silver cyanamide and back-titration of excess silver nitrate. | Cost-effective, does not require sophisticated instrumentation. | Less specific, may have interferences from other substances that react with silver nitrate. |
| HPLC | Separation based on polarity and quantification by UV detection. | High specificity and sensitivity, can simultaneously quantify impurities like dicyandiamide. | Requires specialized equipment and trained personnel. |
Visualizations
Caption: Workflow for the laboratory synthesis of sodium hydrogen cyanamide.
Caption: Troubleshooting logic for sodium hydrogen cyanamide synthesis.
References
- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]
- 2. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]
- 3. US4846997A - Stable suspensions of sodium hydrogen cyanamide - Google Patents [patents.google.com]
- 4. US2416543A - Method of preparing dicyandiamide - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Handling and Disposal of Cyanide-Containing Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling, treatment, and disposal of cyanide-containing waste.
Frequently Asked Questions (FAQs)
Q1: What are the immediate steps I should take before working with cyanide compounds?
A1: Before beginning any work with cyanide, you must:
-
Conduct a Hazard Assessment: Identify the specific cyanide compound's hazards and establish proper handling techniques, storage requirements, and waste disposal procedures.[1]
-
Obtain and Review the SDS: Maintain a copy of the Safety Data Sheet (SDS) in the laboratory and review it thoroughly.[2][3]
-
Receive Training: Ensure all personnel are trained on laboratory safety, cyanide-specific hazards, and emergency procedures.[3]
-
Establish a Designated Work Area: All work with cyanides must be performed in a certified chemical fume hood.[2][4] The area should be clearly marked with warning signs.[1][5]
-
Implement the Buddy System: Never work with cyanides alone. A second person familiar with the hazards and emergency procedures must be present.[4][6][7]
-
Check Emergency Equipment: Ensure an eyewash and safety shower are immediately accessible and have been recently tested.[1][5][8]
Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling cyanide waste?
A2: The minimum required PPE includes:
-
Gloves: Nitrile gloves are generally sufficient; however, double-gloving or using thicker, chemical-resistant gloves (like butyl rubber or Viton) is recommended, especially if direct contact is expected.[4][7][9]
-
Eye Protection: Safety goggles and a face shield should be worn where there is a risk of splashing.[5][6][9]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[7][8][9] For larger quantities where splashes are possible, a chemical-resistant apron should be used.[8]
Q3: How must I store cyanide-containing waste in the laboratory?
A3: Cyanide waste must be:
-
Segregated: Keep cyanide waste separate from all other waste streams, especially acids.[6]
-
Clearly Labeled: Use a dedicated, closed container clearly labeled "Hazardous Waste - Cyanide" and "No Acids."[6][10]
-
Stored Securely: Store waste containers in a cool, dry, well-ventilated area away from heat, moisture, and incompatible materials like strong acids and oxidizers.[7] Waste should be stored in a chemical fume hood or a designated Satellite Accumulation Area (SAA).[2][7]
-
In Compatible Containers: Use liquid-tight, shatter-resistant secondary containers.[1][6] The container size for acutely toxic "P-listed" waste is typically limited to one quart (approximately one liter).[6][11]
Q4: Are empty cyanide containers considered hazardous waste?
A4: Yes. Cyanide is an EPA P-Listed (acutely toxic) material. Therefore, any container that held a P-listed cyanide, even when empty, must be managed and disposed of as hazardous waste.[2][11] These containers are not allowed to be washed or reused.[11]
Troubleshooting Guides
Q5: I spilled a small amount of solid potassium cyanide inside the chemical fume hood. How do I clean it up?
A5: For a small spill (<1 gram) contained within a fume hood:
-
Alert Personnel: Inform others in the immediate area.[8]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses/goggles, and double nitrile gloves.[7][8]
-
Contain and Collect: Carefully sweep up the solid material using a brush and dustpan, trying to avoid dust formation.[6][7] A cloth dampened with a pH 10 water solution can be used to minimize dust.[7]
-
Decontaminate: Wipe the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5][12]
-
Dispose of Waste: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a heavy-duty plastic bag (double-bagging is recommended), seal it, and dispose of it as hazardous cyanide waste.[1][7][13]
Q6: My cyanide waste solution has a pH below 10. What is the risk and what should I do?
A6: The primary risk is the generation of highly toxic and flammable hydrogen cyanide (HCN) gas, which can occur if the cyanide solution comes into contact with acidic or even neutral compounds.[7][9] You should immediately and carefully adjust the pH to be alkaline (pH > 10) by adding a base like sodium hydroxide (NaOH) while working inside a certified chemical fume hood.
Q7: My alkaline chlorination treatment is not effectively reducing cyanide levels. What are the common causes?
A7: Ineffective alkaline chlorination can be caused by several factors:
-
Incorrect pH: The first stage of oxidation (cyanide to cyanate) requires a pH of 10 or higher. If the pH drops below this, the reaction slows, and toxic cyanogen chloride (CNCl) gas can be generated.[7][14] The second stage (cyanate to CO2 and N2) is typically carried out at a slightly lower pH of 8.5-9.0.[14]
-
Interfering Substances: The presence of other chemicals can interfere with the process. Nickel, for instance, can form a complex with cyanide that resists destruction to cyanate.[15] Copper and nickel require additional chlorine to be oxidized.[15]
-
Insufficient Oxidant or Contact Time: There may not be enough chlorine (sodium hypochlorite) or the reaction time may be too short. The initial conversion to cyanate can take 10-30 minutes at pH 8.5-9.0, but this time decreases at higher pH levels.[15]
-
Low Temperature: The efficiency of cyanide destruction generally improves with increased temperature.[1][16]
Q8: I suspect a colleague has been exposed to cyanide. What is the emergency procedure?
A8: Act immediately, as speed is critical.[17]
-
Evacuate and Call for Help: Remove the affected person from the contaminated area to fresh air immediately.[3][7] Call 911 or your institution's emergency number and inform them that a cyanide exposure has occurred.[5][6][7]
-
Decontaminate the Victim:
-
Provide Information: Make the Safety Data Sheet (SDS) available to the emergency medical personnel.[3][7]
-
Administer Antidote (Trained Personnel Only): An antidote for cyanide poisoning exists but must be administered by properly trained medical professionals.[7] The standard US antidote kit contains amyl nitrite, sodium nitrite, and sodium thiosulfate.[2][18] Another common antidote is hydroxocobalamin (Cyanokit).[2][5][9]
Data Presentation
Table 1: Comparison of Common Cyanide Waste Treatment Technologies
| Treatment Method | Typical Efficiency | Advantages | Disadvantages |
| Alkaline Chlorination | >99% for free cyanide | Well-established, rapid, and effective for free and WAD cyanides.[19] | High reagent costs; may not be effective for complexed cyanides; can produce toxic intermediates if pH is not controlled.[19] |
| Hydrogen Peroxide | >95% | Effective for high concentrations; less toxic byproducts.[1] | Slower reaction rate; efficiency deteriorates at higher pH; may require a catalyst like copper.[1] |
| Ozonation | >99% | Highly effective; rapid reaction. | Higher capital cost; ozone is unstable and must be generated on-site. |
| Electrochemical Oxidation | 94-99% | Can treat complex cyanides; no chemical addition required.[10][20] | Higher energy consumption; electrode fouling can be an issue. |
| Biological Treatment | 95% | Cost-effective for large volumes; sustainable.[21] | Slower process; sensitive to fluctuations in cyanide concentration and temperature. |
Table 2: Regulatory and Guideline Limits for Cyanide
| Agency/Guideline | Limit (as Total Cyanide unless noted) | Medium | Reference |
| US EPA | 0.2 ppm (mg/L) | Drinking Water Standard | [22] |
| WHO | 0.07 mg/L | Drinking Water Guideline | [22] |
| Typical Industrial Discharge | 1-2 ppm (mg/L) | Raw sewage entering treatment plant | [15] |
| NIOSH REL | 4.7 ppm (Ceiling) | Air (10-minute limit) | [22] |
| OSHA PEL | 10 ppm | Air (8-hour TWA) | [22] |
Experimental Protocols
Protocol 1: Alkaline Chlorination for Cyanide Waste Treatment (Batch Process)
This protocol outlines the laboratory-scale destruction of free and weakly complexed cyanides in an aqueous waste stream.
Materials:
-
Cyanide-containing waste solution
-
Sodium hydroxide (NaOH), 50% solution
-
Sodium hypochlorite (NaOCl), 12.5% solution (commercial bleach)
-
pH meter and probe
-
ORP (Oxidation-Reduction Potential) meter and probe
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood. Wear all required PPE. Place the beaker containing the cyanide waste on the stir plate and begin gentle agitation.
-
Stage 1 - Oxidation to Cyanate: a. Insert the pH and ORP probes into the solution. b. Slowly add 50% NaOH solution to raise the pH of the waste to between 10.5 and 11.0. This step is critical to prevent the formation of toxic cyanogen chloride gas. [14] c. Slowly add the sodium hypochlorite solution. Monitor the ORP reading. Continue adding NaOCl until the ORP value stabilizes, typically around +250 to +300 mV.[14] A sharp change in ORP indicates the completion of the reaction. d. Maintain stirring for at least 30-60 minutes to ensure the reaction is complete.
-
Stage 2 - Oxidation of Cyanate (Optional, for complete destruction): a. Allow the pH to naturally drop or adjust it to between 8.5 and 9.0. Do not add acid.[14] b. Continue to add sodium hypochlorite solution until the ORP reading increases and stabilizes at a higher value, typically around +600 mV.[23] c. Maintain stirring for 1-2 hours to ensure the complete destruction of cyanate to carbon dioxide and nitrogen gas.[15]
-
Verification: Before disposal, test a sample of the treated effluent to confirm cyanide levels are below your institution's and local regulatory discharge limits.
-
Disposal: Neutralize the final solution to a pH between 6 and 8 and dispose of it according to institutional guidelines.
Protocol 2: Determination of Cyanide Concentration by Titration
This method is suitable for determining cyanide concentrations above 1 mg/L.[8]
Materials:
-
Cyanide waste sample (distillate from reflux-distillation if complex cyanides are present)
-
Standard silver nitrate (AgNO₃) solution, 0.0192 N
-
p-Dimethylamino-benzalrhodanine indicator solution
-
Sodium hydroxide (NaOH) solution
-
Burette, flasks, and pipettes
Procedure:
-
Sample Preparation: Take a known volume of the alkaline cyanide waste solution (or distillate) and place it in an Erlenmeyer flask. If necessary, dilute the sample to bring the cyanide concentration into the analytical range.[8]
-
Add Indicator: Add 10-12 drops of the p-dimethylamino-benzalrhodanine indicator.[8] The solution should turn yellow.
-
Titration: Titrate the sample with the standard silver nitrate solution. The endpoint is reached at the first color change from yellow to a brownish-pink.[8]
-
Blank Titration: Perform a blank titration using distilled water with the same amount of NaOH and indicator to account for any interferences.
-
Calculation: Calculate the cyanide concentration based on the volume of silver nitrate titrant used, subtracting the blank volume.
Visualizations
Caption: General workflow for handling and disposal of cyanide waste.
Caption: Decision tree for responding to a cyanide spill.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 3. research.columbia.edu [research.columbia.edu]
- 4. uthsc.edu [uthsc.edu]
- 5. drugs.com [drugs.com]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. nemi.gov [nemi.gov]
- 9. Cyanide Antidotes - CHEMM [chemm.hhs.gov]
- 10. Comparative Study on Electrochemical Treatment of Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 12. FREE Cyanide Assay Method - 911Metallurgist [911metallurgist.com]
- 13. youtube.com [youtube.com]
- 14. cdn.hach.com [cdn.hach.com]
- 15. astisensor.com [astisensor.com]
- 16. prominetech.com [prominetech.com]
- 17. monash.edu [monash.edu]
- 18. Acute Cyanide Poisoning: Hydroxocobalamin and Sodium Thiosulfate Treatments with Two Outcomes following One Exposure Event - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dtsc.ca.gov [dtsc.ca.gov]
- 20. Frontiers | Comparative Study on Electrochemical Treatment of Cyanide Wastewater [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cyanide Destruction: A New Look at an Age-Old Problem [finishingandcoating.com]
Technical Support Center: Optimizing Solvent Conditions for Reactions with Cyanamide Ions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with cyanamide ions in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions involving cyanamide and its salts?
A1: Cyanamide is highly soluble in polar organic solvents. Alcohols, ethers, esters, nitriles, and amides are excellent choices.[1] Water is also a good solvent, with cyanamide being completely soluble at 43°C.[1] However, its reactivity in water (hydrolysis) must be considered. Nonpolar solvents such as saturated, halogenated, or aromatic hydrocarbons are generally poor solvents for cyanamide.[1] For cyanamide salts, the solubility is dependent on the counter-ion. For instance, sodium cyanide is soluble in water, methanol, and ethanol, but insoluble in acetone and dimethyl sulfoxide. Calcium cyanamide, on the other hand, reacts with water and is generally considered insoluble in organic solvents.
Q2: How does pH affect the stability of cyanamide in solution?
A2: The pH of the reaction medium is critical for the stability of the cyanamide ion. Aqueous solutions of cyanamide are most stable in a slightly acidic pH range of 3 to 5. In solutions with a pH below 3 or above 12, hydrolysis to urea becomes the predominant reaction. Dimerization to dicyandiamide is favored in alkaline conditions, with the maximum rate occurring between pH 8 and 10.
Q3: What are the primary side reactions to be aware of when using cyanamide ions?
A3: The two most common side reactions are:
-
Hydrolysis: In the presence of water, the cyanamide ion can hydrolyze to form urea.[2] This is accelerated by acidic or strongly basic conditions.
-
Dimerization: Under alkaline conditions (pH > 7), the cyanamide ion can dimerize to form dicyandiamide (cyanoguanidine).[3][4] This reaction is often a major source of yield loss.
Additionally, cyanamide can undergo trimerization to melamine under certain conditions and can react with ketones, so these solvents should be used with caution.[1]
Q4: Can I use ketones as solvents for my reaction with cyanamide ions?
A4: It is generally not recommended to use ketones as solvents for reactions with cyanamide.[1] Cyanamide can react with ketones via nucleophilic addition to the carbonyl group, forming cyanohydrin-like adducts.[2][5][6][7] This will consume your starting material and lead to unwanted byproducts.
Q5: How can I monitor the progress of my reaction and the formation of byproducts?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying cyanamide and its common byproduct, dicyandiamide. A reversed-phase C18 or a dedicated polar column can be used with a UV detector. See the detailed experimental protocol below for a starting point.
Data Presentation
Table 1: Solubility of Cyanamide and its Salts in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Cyanamide | Water | 15 | 77[1] |
| Cyanamide | Water | 25 | 85[1] |
| Cyanamide | Water | 43 | Completely Soluble[1] |
| Cyanamide | Butanol | 20 | 28.8[1] |
| Cyanamide | Ethyl Acetate | 20 | 42.4[1] |
| Cyanamide | Methyl Ethyl Ketone | 20 | 50.5[1] |
| Cyanamide | Benzene | - | Very Sparingly Soluble[1] |
| Cyanamide | Cyclohexane | - | Practically Insoluble[1] |
| Sodium Cyanide | Water | 10 | 48.15 |
| Sodium Cyanide | Water | 25 | 63.7 |
| Sodium Cyanide | Methanol | 15 | 6.44 |
| Sodium Cyanide | Ethanol | 25 | 1.235 |
| Sodium Cyanide | Acetone | - | Insoluble |
| Sodium Cyanide | Dimethylformamide | 25 | 0.76[8] |
| Sodium Cyanide | Dimethyl Sulfoxide | - | Insoluble |
| Calcium Cyanamide | Water | - | Reacts[9] |
| Calcium Cyanamide | Organic Solvents | - | Insoluble |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete dissolution of cyanamide salt: The cyanamide ion is not available for the reaction. 2. Side reaction consuming starting material: Hydrolysis to urea or dimerization to dicyandiamide. 3. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may be favored at high temperatures. 4. Inappropriate solvent: The solvent may not be suitable for the desired reaction or may be reacting with the cyanamide. | 1. Ensure complete dissolution: Choose a solvent with high solubility for your specific cyanamide salt (see Table 1). For sparingly soluble salts, consider using a phase-transfer catalyst or a co-solvent. 2. Control pH: Maintain a slightly acidic to neutral pH to minimize both hydrolysis and dimerization. If the reaction requires basic conditions, consider adding the base slowly at a low temperature. 3. Optimize temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely. 4. Change solvent: Select a solvent that is inert to cyanamide and provides good solubility for all reactants. Avoid ketones. |
| Formation of a White Precipitate (Dicyandiamide) | Alkaline reaction conditions (pH > 7): The cyanamide ion is dimerizing to form the less soluble dicyandiamide. | Maintain a slightly acidic to neutral pH: If possible, buffer the reaction mixture. If basic conditions are necessary, use a non-nucleophilic base and add it slowly at a low temperature. Consider running the reaction at a lower temperature to disfavor the dimerization kinetics. |
| Formation of Urea as a Byproduct | Presence of water and acidic or strongly basic conditions: The cyanamide ion is hydrolyzing. | Use anhydrous solvents and reagents: Dry your solvents and reagents before use. If water is unavoidable, try to minimize its concentration and maintain a neutral pH. |
| Reaction Mixture Turns Yellow/Brown | Decomposition of cyanamide or side reactions with impurities: This can occur at elevated temperatures or with prolonged reaction times. | Lower the reaction temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. Use purified reagents: Ensure the purity of your cyanamide source and other reactants. Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete. |
| Inconsistent Reaction Rates | Poor temperature control: Fluctuations in temperature can significantly affect the reaction kinetics. Inhomogeneous reaction mixture: If the cyanamide salt is not fully dissolved, the reaction rate will be limited by the dissolution rate. | Ensure stable temperature: Use a temperature-controlled reaction setup (e.g., an oil bath with a temperature controller). Improve stirring: Use efficient mechanical or magnetic stirring to ensure the reaction mixture is homogeneous. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with Sodium Cyanamide
This protocol provides a general workflow for a nucleophilic substitution reaction using sodium cyanamide.
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Weigh the required amount of sodium cyanamide and your electrophile in a glovebox or under an inert atmosphere to minimize exposure to moisture.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the anhydrous solvent.
-
Add the sodium cyanamide to the solvent and stir until it is completely dissolved. Gentle heating may be required for some solvents, but avoid high temperatures to prevent decomposition.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C in an ice bath).
-
-
Reaction Execution:
-
Dissolve the electrophile in a minimal amount of the anhydrous reaction solvent.
-
Add the electrophile solution dropwise to the stirred sodium cyanamide solution over a period of 15-30 minutes.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or HPLC (see Protocol 2).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.
-
Protocol 2: Quantification of Cyanamide and Dicyandiamide by HPLC
This protocol provides a starting point for developing an HPLC method to monitor reactions involving cyanamide.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. Alternatively, a column designed for polar analytes may provide better retention.
-
-
Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 5:95 v/v) is often effective.[10] Isocratic elution is usually sufficient.
-
Flow Rate: 0.3 - 0.5 mL/min.[10]
-
Column Temperature: 25-30 °C.[10]
-
Detection Wavelength: 210 nm for cyanamide and 220 nm for dicyandiamide. A diode array detector can be used to monitor multiple wavelengths.
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare stock solutions of analytical grade cyanamide and dicyandiamide in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your reaction samples.
-
-
Sample Preparation:
-
Take a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction and prevent further side reactions.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of cyanamide and dicyandiamide in your reaction samples by interpolating their peak areas on the calibration curve.
-
Visualizations
References
- 1. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 3. Cyanamide - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. srdata.nist.gov [srdata.nist.gov]
- 9. Calcium cyanamide - Wikipedia [en.wikipedia.org]
- 10. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
Technical Support Center: Personal Protective Equipment (PPE) for Handling Cyanamides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the selection and use of Personal Protective Equipment (PPE) when handling cyanamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with cyanamides?
A1: Cyanamides present several hazards. They are toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2][3] Some cyanamides are suspected of causing cancer and damaging fertility or the unborn child.[1][2] A key hazard is the potential to release highly toxic and flammable hydrogen cyanide (HCN) gas if they come into contact with acids, moisture, or are heated to decomposition.[4][5][6]
Q2: What is the minimum required PPE for handling cyanamides in a laboratory setting?
A2: The minimum PPE required includes a lab coat, chemical-resistant gloves (double gloving is often recommended), and safety glasses.[4] If there is a risk of splashes or dust, safety goggles and a face shield should be used.[4][7] Always wear proper street clothing, which consists of long pants and closed-toe shoes.[4]
Q3: Are there specific engineering controls I must use in conjunction with PPE?
A3: Yes. All work with cyanamide compounds, including weighing and transferring, must be conducted in a certified laboratory chemical fume hood.[4][5][8] It is also critical to ensure that an emergency safety shower and eyewash station are accessible.[4][9]
Q4: Can I work alone when handling cyanamides?
A4: No, you should not work alone when using cyanamide compounds.[4][5][10] It is recommended to limit this work to normal working hours.
Troubleshooting Guide
Issue: Uncertainty about the correct type of gloves to use.
Solution:
The choice of glove material is critical for preventing skin contact. For cyanamides, several types of chemical-resistant gloves are recommended. Nitrile, neoprene, butyl rubber, and Viton are often suggested for handling cyanide compounds.[6] A safety data sheet for a 50% cyanamide solution specifically recommends nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm) for prolonged, direct contact.[2]
-
For incidental contact (e.g., handling sealed containers): Disposable nitrile gloves (at least 5 MIL thick) are generally considered adequate.[8]
-
For prolonged contact or immersion: Thicker, reusable gloves such as butyl rubber or Viton are preferable.[6]
-
Double Gloving: This is strongly recommended to protect against pinholes and potential contamination when removing the outer glove.[4][5][8]
Issue: Skin or eye contact has occurred.
Solution:
Immediate action is crucial.
-
Skin Contact: Immediately go to the nearest emergency shower and rinse the affected area for at least 15 minutes.[4][11] Remove all contaminated clothing while under the shower.[4][8]
-
Eye Contact: Immediately flush the eyes at an emergency eyewash station for at least 15 minutes.[4][11] Remove contact lenses if present and easy to do.[1]
-
Seek Medical Attention: In all cases of exposure, call for immediate medical attention and report that a cyanamide or cyanide compound exposure has occurred.[4][9]
Issue: A spill has occurred.
Solution:
-
Minor Spill (Solid): Avoid breathing dust.[1] Use a vacuum with a HEPA filter to clean up the powder; do not dry sweep.[9] Alternatively, you can dampen the material with water to prevent dusting before carefully sweeping it into a suitable container for disposal.[1]
-
Minor Spill (Liquid): Absorb the spill with sand, earth, or another inert material.[3] Place the absorbed material into a labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the area immediately.[12] Alert others and contact your institution's emergency response team. Only personnel with appropriate training and PPE, including self-contained breathing apparatus (SCBA), should handle major spills.[7]
Issue: When is respiratory protection necessary?
Solution:
Respiratory protection is required when engineering controls like fume hoods are not sufficient to control exposure, or in case of a large spill.
-
Dusts/Aerosols: If there is a risk of inhaling cyanamide dust or aerosols, a NIOSH-approved respirator should be worn.[1] For solid cyanamide, a P3 filter is recommended.
-
High Concentrations/Emergencies: In situations where there is a potential for exposure to high concentrations of cyanamide or hydrogen cyanide gas, a supplied-air respirator with a full facepiece operated in a positive-pressure mode is required.[9]
Data Presentation
Table 1: Recommended Glove Materials for Handling Cyanamide (50% Solution)
| Glove Material | Recommended Thickness | Permeation Time (Breakthrough) | Protective Index |
| Nitrile Rubber | 0.4 mm | > 480 minutes | 6 |
| Chloroprene Rubber | 0.5 mm | > 480 minutes | 6 |
| Butyl Rubber | 0.7 mm | > 480 minutes | 6 |
Source: Based on data from a BASF Safety Data Sheet for Cyanamide, 50% solution.[2] The Protective Index corresponds to EN 374 performance levels, where Level 6 indicates a breakthrough time of greater than 480 minutes.
Experimental Protocols
Glove Permeation Resistance Testing (Summary of Standard Methods)
The data presented in Table 1 is typically generated using standardized test methods such as ASTM F739 or EN 16523-1 (part of the EN 374 standard). While the specific report for the cyanamide data is not publicly available, the general methodology is as follows:
Objective: To measure the time it takes for a chemical to break through a protective glove material at a molecular level (permeation).
Apparatus: A permeation test cell is used, which has two chambers separated by a sample of the glove material.
Methodology (based on ASTM F739 / EN 16523-1):
-
Sample Preparation: A circular piece of the glove material (e.g., from the palm or cuff) is cut and securely placed in the test cell, creating a barrier between the two chambers.[1][7]
-
Challenge Phase: The "challenge" chamber is filled with the test chemical (e.g., cyanamide solution).[1]
-
Collection Phase: The second chamber, the "collection" side, has a collection medium (a gas or liquid) continuously flowing through it.[1][7] This medium is routed to a sensitive analytical instrument that can detect minute traces of the challenge chemical.
-
Detection: The analytical instrument continuously monitors the collection medium. The test begins the moment the chemical is introduced.
-
Breakthrough Time: The "normalized breakthrough time" is recorded as the time elapsed from the start of the test until the chemical is detected on the collection side at a standardized rate (e.g., 1.0 µ g/min/cm ² for EN 16523-1 or 0.1 µ g/min/cm ² for ASTM F739).[1][4]
-
Test Duration: The test is typically run for a maximum of 480 minutes (8 hours).[4] If no breakthrough is detected by that time, the result is reported as "> 480 minutes".
This testing provides a quantitative measure of how long a glove can be expected to provide effective protection under conditions of continuous contact.
Visualizations
PPE Selection Workflow for Handling Cyanamides
This diagram outlines the decision-making process for selecting the appropriate level of PPE when working with cyanamides.
Caption: Decision workflow for selecting appropriate PPE when handling cyanamides.
References
- 1. physics.purdue.edu [physics.purdue.edu]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. standardsafety.com [standardsafety.com]
- 4. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 5. nastah.com.my [nastah.com.my]
- 6. Permeation of methacrylates through protective gloves: Analysis of the breakthrough times of disposable gloves [dguv.de]
- 7. dplgroup.com [dplgroup.com]
- 8. us.unigloves.com [us.unigloves.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. CDC - Protective Clothing and Ensembles - NIOSH Workplace Safety and Health Topic [medbox.iiab.me]
- 11. Chemical Protective Clothing Standard Test Method Development. Final Report. Degradation Test Method. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 12. industrial-compliance.co.uk [industrial-compliance.co.uk]
Validation & Comparative
A Comparative Analysis of Sodium Hydrogencyanamide and Calcium Cyanamide for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, agricultural applications, and roles in chemical synthesis of two key cyanamide compounds, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of sodium hydrogencyanamide and calcium cyanamide, two inorganic compounds that serve as important precursors in chemical synthesis and find application in agriculture. While both deliver the active cyanamide anion, their distinct properties and performance characteristics are critical for researchers, scientists, and drug development professionals to understand for optimal application.
Chemical and Physical Properties
This compound and calcium cyanamide differ in their fundamental chemical and physical properties, which dictates their handling, stability, and reactivity.
| Property | This compound | Calcium Cyanamide |
| Chemical Formula | NaHCN₂ | CaCN₂ |
| Molar Mass | 64.02 g/mol | 80.103 g/mol [1] |
| Appearance | White to off-white powder | White solid (often gray or black due to carbon impurities)[2] |
| Solubility in Water | Soluble | Reacts with water[2] |
| Melting Point | >360 °C | 1,340 °C[2] |
| Boiling Point | Decomposes | 1,150 to 1,200 °C (sublimes)[2] |
Applications in Agriculture
Both compounds are utilized in agriculture, primarily for their ability to deliver nitrogen to plants and for their pesticidal properties. The active ingredient in both cases is hydrogen cyanamide (H₂NCN), which is formed upon contact with water.
As a Nitrogen Fertilizer
Calcium cyanamide has a long history of use as a slow-release nitrogen fertilizer.[3][4] In the soil, it undergoes hydrolysis to form hydrogen cyanamide, which is then converted to urea and subsequently to ammonium, a form of nitrogen readily available to plants.[3] This conversion process is gradual, with studies showing a 50% decomposition rate in 3 to 10 days, providing a sustained release of nitrogen.[5] The presence of dicyandiamide (DCD), a dimerization product of cyanamide, acts as a nitrification inhibitor, further delaying the conversion of ammonium to nitrate and reducing nitrogen leaching.[3][6]
A study on short-day onions demonstrated that a pre-plant application of 80 kg ha⁻¹ N from calcium cyanamide performed better than 130 kg ha⁻¹ N from urea or limestone ammonium nitrate (LAN).[7] Combining a pre-plant application of calcium cyanamide with a top-dressing of LAN or urea resulted in the highest yields.[7]
| Fertilizer Treatment | Total Onion Bulb Yield (t ha⁻¹) | Average Onion Bulb Weight (g) |
| Control (No N) | 16.61 | 114.82 |
| LAN (130 kg N ha⁻¹) | 36.01 | 140.5 |
| Urea (130 kg N ha⁻¹) | 36.29 | 140.0 |
| CaCN₂ (80 kg N ha⁻¹) | 37.75 | 143.21 |
| CaCN₂ + LAN | 39.05 | Not specified |
| CaCN₂ + Urea | 39.57 | Not specified |
Data from a study on short-day onions, illustrating the efficacy of Calcium Cyanamide as a nitrogen source.[7]
While this compound also provides the cyanamide anion, specific quantitative data on its performance as a slow-release fertilizer is less readily available in the reviewed literature. However, its solubility in water suggests a potentially faster initial release of the active compound compared to the gradual hydrolysis of the less soluble calcium cyanamide.
As a Pesticide and Herbicide
The hydrogen cyanamide formed from both compounds exhibits herbicidal, fungicidal, and insecticidal properties.[5] It is particularly effective against germinating weed seeds and young seedlings.[8] Calcium cyanamide has been shown to control a range of soil-borne diseases, including clubroot and some species of Phytophthora.[8]
Role in Chemical Synthesis
Both this compound and calcium cyanamide are valuable starting materials for the synthesis of various organic compounds, most notably dicyandiamide (DCD) and melamine.
Synthesis of Dicyandiamide (DCD)
Dicyandiamide is produced through the dimerization of cyanamide in an alkaline solution. The traditional method involves the hydrolysis of calcium cyanamide to produce a cyanamide solution, which is then polymerized.[9] A typical procedure involves heating an aqueous slurry of calcium cyanamide fertilizer, which contains lime, providing the necessary alkaline conditions for dimerization.[10] Yields of around 130g of dicyandiamide from 1kg of fertilizer have been reported in non-optimized laboratory settings.[10] More controlled industrial processes can achieve purities of over 98% with yields also around 98%.[11]
This compound can also be used for the synthesis of dicyandiamide and other derivatives. While direct comparative yield data under identical conditions is scarce in the literature, the use of the more soluble sodium salt could potentially offer advantages in terms of reaction control and purity of the initial cyanamide solution.
Experimental Protocols
Evaluation of Nitrogen Release from Fertilizers
Objective: To determine the rate of nitrogen release from a fertilizer source in soil.
Materials:
-
Fertilizer (Calcium Cyanamide or this compound)
-
Soil of known characteristics (pH, organic matter content, texture)
-
Incubation containers (e.g., leaching columns or sealed containers)
-
Deionized water
-
Analytical equipment for nitrogen determination (e.g., for ammonium and nitrate)
Procedure:
-
A known amount of the fertilizer is thoroughly mixed with a specific mass of soil.
-
The soil-fertilizer mixture is placed in the incubation container.
-
The soil moisture is adjusted to a predetermined level (e.g., field capacity).
-
The containers are incubated at a constant temperature.
-
At regular intervals (e.g., 1, 3, 7, 14, 28 days), soil samples are taken.
-
The soil samples are extracted with a suitable solution (e.g., 2M KCl) to recover inorganic nitrogen (ammonium and nitrate).
-
The concentration of ammonium and nitrate in the extracts is determined using standard analytical methods.
-
The cumulative nitrogen release is calculated as a percentage of the total nitrogen applied.
Synthesis of Dicyandiamide from Calcium Cyanamide
Objective: To synthesize dicyandiamide from calcium cyanamide fertilizer.
Materials:
-
Calcium cyanamide fertilizer
-
Deionized water
-
Beaker
-
Hotplate with magnetic stirrer
-
Watch glass
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
100 g of calcium cyanamide fertilizer and 200 mL of deionized water are placed in a 600 mL beaker.[10]
-
The mixture is heated to boiling with stirring and maintained at boiling for 30 minutes, covered with a watch glass.[10]
-
The hot mixture is immediately filtered to remove insoluble residues (e.g., calcium hydroxide, carbon).[10]
-
The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystallization of dicyandiamide.
-
The crystallized dicyandiamide is collected by filtration, washed with a small amount of cold water, and dried.
-
The yield and purity of the dicyandiamide can be determined.
Signaling Pathways and Mechanisms of Action
The biological activity of both this compound and calcium cyanamide is primarily due to the formation of hydrogen cyanamide (H₂NCN). Hydrogen cyanamide is known to impact several key signaling pathways in plants.
Oxidative Stress and Cell Cycle Regulation
Hydrogen cyanamide treatment induces oxidative stress in plants, characterized by an increase in reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[12] This is partly due to the inhibition of ROS-scavenging enzymes like catalase.[13] The resulting oxidative environment can lead to a reversible arrest of the cell cycle in the G2/M phase.[12][14]
Caption: Hydrogen cyanamide induces oxidative stress and subsequent cell cycle arrest.
Plant Hormone Signaling
Hydrogen cyanamide significantly influences plant hormone signaling pathways, which is particularly relevant to its use as a plant growth regulator for breaking dormancy. Studies in grape buds have shown that hydrogen cyanamide treatment leads to an increase in the concentrations of indoleacetic acid (IAA) and zeatin (ZT), while decreasing the levels of abscisic acid (ABA) and gibberellin (GA).[15] These hormonal changes are associated with the release from dormancy and the promotion of bud break.
Caption: Impact of hydrogen cyanamide on key plant hormone signaling pathways.
Conclusion
Both this compound and calcium cyanamide serve as effective sources of the cyanamide anion for applications in agriculture and chemical synthesis. Calcium cyanamide is well-established as a slow-release nitrogen fertilizer with added pesticidal benefits. This compound, being more water-soluble, may offer different release characteristics and potential advantages in controlled chemical synthesis. The choice between these two compounds will depend on the specific application, desired release profile, and cost-effectiveness. Further direct comparative studies, particularly in fertilizer efficacy and synthesis yields, would be beneficial for a more definitive selection in specific contexts. The understanding of the underlying mechanisms of action of the active ingredient, hydrogen cyanamide, provides a solid foundation for the rational design of new applications and formulations.
References
- 1. Abstract for TR-163 [ntp.niehs.nih.gov]
- 2. Calcium cyanamide - Wikipedia [en.wikipedia.org]
- 3. CALCIUM CYANAMIDE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Effect Calcium Cyanamide | Alzchem Group [alzchem.com]
- 7. mdpi.com [mdpi.com]
- 8. horticulture.com.au [horticulture.com.au]
- 9. CN112209857A - Preparation method of dicyandiamide - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Dicyandiamide from calcium cyanamide fertilizer - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 12. Hydrogen Cyanamide Causes Reversible G2/M Cell Cycle Arrest Accompanied by Oxidation of the Nucleus and Cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Hydrogen cyanamide induces grape bud endodormancy release through carbohydrate metabolism and plant hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Analytical Methods for Cyanide Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of cyanide is critical across a spectrum of applications, from environmental monitoring to forensic toxicology and pharmaceutical analysis. The choice of analytical method can significantly impact the quality and validity of experimental data. This guide provides an objective comparison of common analytical methods for cyanide detection, supported by performance data, detailed experimental protocols, and visual workflows to aid in method selection and validation.
Overview of Key Analytical Techniques
The determination of cyanide in various matrices is primarily accomplished through three major classes of analytical techniques: spectrophotometry, chromatography, and electrochemical methods. Each approach offers a unique set of advantages and limitations in terms of sensitivity, selectivity, speed, and cost.
-
Spectrophotometric and Colorimetric Methods: These are often the most accessible methods, relying on a chemical reaction that produces a colored product, the absorbance of which is proportional to the cyanide concentration.[1] A common approach involves the König reaction, where cyanide is converted to cyanogen chloride, which then reacts with a pyridine-barbituric acid reagent to form a colored complex.[2] While generally cost-effective, these methods can be time-consuming and susceptible to interferences.[3][4]
-
Chromatographic Methods: Techniques like Gas Chromatography (GC) and Ion Chromatography (IC) offer high selectivity and sensitivity by separating cyanide from complex sample matrices before detection.[4][5] GC methods often require a derivatization step to convert cyanide into a more volatile compound, which is then typically detected using a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).[6][7] IC, particularly with pulsed amperometric detection (PAD), allows for the direct determination of free cyanide and some metal-cyanide complexes in aqueous samples with high sensitivity.[8][9]
-
Electrochemical Methods: These methods, including potentiometry with ion-selective electrodes (ISEs) and amperometry, measure the electrical potential or current generated by the presence of cyanide ions.[10][11] ISEs are particularly useful for measuring free cyanide in aqueous solutions and offer a relatively simple and rapid analysis.[2][12] Amperometric detection, often coupled with flow injection analysis or chromatography, provides excellent sensitivity.[13]
Performance Comparison of Cyanide Detection Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including the sample matrix, the expected concentration range of cyanide, and the required level of accuracy and precision. The following tables summarize key performance metrics for various validated methods.
Table 1: Spectrophotometric Methods - Performance Data
| Method Principle | Matrix | Linear Range (µg/L) | LOD (µg/L) | Recovery (%) | RSD (%) | Reference |
| Pyridine-Barbituric Acid | Biological Fluids | Not Reported | Low ppb range | Not Reported | Not Reported | [3] |
| Ninhydrin Catalytic Reaction | Antiseptic Alcohol | 20 - 100 | 1.5 | Satisfied | Not Reported | [14] |
| Hydroxocobalamin Reaction | Biological Fluids | 100 - 1000 | Not Reported | Not Reported | Not Reported | [1] |
| Picric Acid Test Strips | Foods | 1000 - 15000 (in extract) | 500 - 1000 | 68.3 - 99.7 | Not Reported | [15] |
| Continuous Flow Analysis (CFA) | Freshwater | Not Reported | 0.048 - 0.132 | 96 - 102 | Not Reported | [16] |
Table 2: Chromatographic Methods - Performance Data
| Method Principle | Matrix | Linear Range (µg/L) | LOD/LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Reference |
| GC-MS (PFB Derivatization) | Blood, Urine, Tissues | 260 - 5200 (µM) | LOD: 260 (µM) | Not Reported | 2.7 - 18.3 | [6] |
| GC-MS/MS (PFB Derivatization) | Blood | 100 - 10000 | LOD: 24, LOQ: 80 | 98 | < 8 | [17] |
| GC-NPD (Headspace SPME) | Blood | Not Reported | < 3 | Not Reported | < 12 | [7] |
| IC-PAD | Urine, Saliva, Sweat | 1 - 100 | Not Reported | Not Reported | Not Reported | [8] |
| IC with Electrochemical Detection | Dust Samples | 1 - 1000 | 1 | Not Reported | 0.6 | [9] |
| LC with Fluorescence Detection | Blood Cells | Not Reported | 5 | < 15 | Not Reported | [3] |
Table 3: Electrochemical Methods - Performance Data
| Method Principle | Matrix | Linear Range (µg/L) | LOD (µg/L) | Recovery (%) | RSD (%) | Reference |
| Ion-Selective Electrode (ISE) | Aqueous Samples | 10 - 10000 | 50 | Not Reported | Not Reported | [12] |
| Amperometric Sensor | Physiological Solutions | > 10800 (µmol/dm³) | 104 (µmol/dm³) | Not Reported | Not Reported | [11] |
| Ion Chromatography-Amperometry | Aqueous Samples | Not Reported | 2 | Not Reported | Not Reported | [3] |
Mandatory Visualizations: Workflows and Pathways
To better illustrate the processes involved in cyanide analysis and method validation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analyzing Cyanide by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in cyanide detection: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Analytical Protocol for Determination of Cyanide in Human Biological Samples Based on Application of Ion Chromatography with Pulsed Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. Cyanide Analysis in Wastewater and Process Control [ysi.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Quantitative Determination of Cyanide in Foods by Spectrophotometry using Picric Acid Test Strips [jstage.jst.go.jp]
- 16. Determination of low environmental free cyanide concentrations in freshwaters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different dormancy breaking agents in agriculture
For Researchers, Scientists, and Drug Development Professionals
The effective manipulation of plant dormancy is a cornerstone of modern agriculture, enabling growers to synchronize bud break, improve fruit set, and extend growing seasons into regions with insufficient winter chilling. This guide provides an objective comparison of the efficacy of various chemical dormancy-breaking agents, supported by experimental data and detailed methodologies.
I. Comparative Efficacy of Dormancy Breaking Agents
The selection of a dormancy-breaking agent is contingent upon the crop species, the depth of dormancy, and environmental conditions. The following tables summarize quantitative data on the performance of several commonly used agents.
Table 1: Efficacy of Hydrogen Cyanamide and Garlic Extract on Bud Break in Grapevines
| Treatment | Concentration | Cultivar | Bud Break (%) | Citation |
| Control (Water) | - | BRS Rúbea | 73.6 | [1] |
| BRS Cora | 54.6 | [1] | ||
| Cabernet Sauvignon | ~20 | [2] | ||
| Hydrogen Cyanamide | 2% | BRS Rúbea & BRS Cora | 90.0 | [1] |
| 1.5% | Cabernet Sauvignon | 80.0 | [2] | |
| Natural Garlic Extract (NGE) | 5% | BRS Rúbea | 75.3 | [1] |
| BRS Cora | 69.3 | [1] | ||
| 10% | BRS Rúbea | 80.0 | [1] | |
| BRS Cora | 93.0 | [1] | ||
| 15% | BRS Rúbea & BRS Cora | 90.0 | [1] | |
| 3% | Cabernet Sauvignon | 70.0 | [2] | |
| NGE + Mineral Oil (MO) | 15% NGE + 2% MO | BRS Rúbea & BRS Cora | 95.0 | [1] |
Note: Bud break percentages were assessed at 30-35 days after treatment.
Table 2: Efficacy of Potassium Nitrate and Thiourea on Seed Germination
| Treatment | Concentration | Plant Species | Germination (%) | Citation |
| Control | 0 ppm | Asphodelus tenuifolius | <45 | [3] |
| Potassium Nitrate (KNO₃) | 800 ppm | Asphodelus tenuifolius | ~55 | [3] |
| 2% | Carissa carandas | 86.33 | [4] | |
| Thiourea | 800 ppm | Asphodelus tenuifolius | ~55 | [3] |
| 2% | Carissa carandas | 82.91 | [4] | |
| KNO₃ + Thiourea | 2% + 1% | Peach & Nectarine | Increased yield |
Note: The combination of potassium nitrate and thiourea has been shown to be effective in breaking dormancy in peach and nectarine trees, leading to increased yield.
Table 3: Efficacy of Gibberellic Acid (GA₃) on Dormancy Breaking
| Treatment | Concentration | Plant Species | Effect | Citation |
| Gibberellic Acid (GA₃) | 250 ppm (8 hrs) | Tuberose | 12.50% germination | [5] |
| 15 ppm | Apple | Earliest dormancy break (23 days) | [6] | |
| 500 ppm | Vaccinium arctostaphylos | Highest germination percentage | ||
| 400 mg/L (with H₂SO₄) | Capparis spinosa | 81.5% germination | [7] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the application of key dormancy-breaking agents.
Protocol 1: Bud Break Induction in Grapevines using Hydrogen Cyanamide and Garlic Extract
Objective: To compare the efficacy of hydrogen cyanamide and natural garlic extract in promoting bud break in dormant grapevine cuttings.
Materials:
-
Dormant grapevine cuttings (e.g., 'Cabernet Sauvignon', 'BRS Rúbea')
-
Hydrogen Cyanamide (H₂CN₂) solution (e.g., Dormex®, 1.5-2%)
-
Natural Garlic Extract (NGE), prepared by blending garlic cloves and filtering the homogenate.
-
Mineral Oil (optional adjuvant)
-
Distilled water (Control)
-
Spray bottles
-
Growth chamber or greenhouse with controlled temperature (e.g., 25°C) and photoperiod (e.g., 12h light/12h dark)
Procedure:
-
Collect dormant grapevine cuttings of uniform length and diameter.
-
Prepare the treatment solutions:
-
Hydrogen Cyanamide: Dilute the commercial product to the desired concentration (e.g., 1.5% or 2%) with distilled water.
-
Natural Garlic Extract: Prepare different concentrations of NGE (e.g., 5%, 10%, 15%) by diluting the crude extract with distilled water. For treatments with mineral oil, add the specified percentage (e.g., 2%) to the NGE solution.
-
Control: Use distilled water.
-
-
Randomly assign cuttings to each treatment group.
-
Thoroughly spray the cuttings with the respective solutions until runoff.
-
Place the treated cuttings in a growth chamber or greenhouse under controlled conditions.
-
Assess bud break daily or at regular intervals (e.g., every 3-4 days) for a period of 30-35 days. Bud break is typically defined as the emergence of green tissue.
-
Record the percentage of bud break for each treatment group at the end of the experimental period.
Protocol 2: Seed Dormancy Breaking using Potassium Nitrate and Thiourea
Objective: To evaluate the effect of potassium nitrate and thiourea on the germination of dormant seeds.
Materials:
-
Dormant seeds (e.g., Asphodelus tenuifolius, Carissa carandas)
-
Potassium Nitrate (KNO₃) solutions of varying concentrations (e.g., 400, 600, 800 ppm; 1%, 2%)
-
Thiourea solutions of varying concentrations (e.g., 400, 600, 800 ppm; 1%, 2%)
-
Distilled water (Control)
-
Petri dishes
-
Filter paper
-
Incubator or growth chamber with controlled temperature (e.g., 20-25°C)
Procedure:
-
Prepare the treatment solutions of potassium nitrate and thiourea at the desired concentrations.
-
Place two layers of filter paper in each petri dish.
-
Moisten the filter paper with the respective treatment solutions or distilled water for the control group.
-
Place a known number of seeds (e.g., 25-50) in each petri dish.
-
Incubate the petri dishes in a growth chamber at a constant temperature.
-
Monitor the seeds daily for germination. A seed is considered germinated when the radicle emerges.
-
Record the number of germinated seeds in each treatment group over a specific period (e.g., 21 days).
-
Calculate the final germination percentage for each treatment.
III. Signaling Pathways and Mechanisms of Action
The efficacy of dormancy-breaking agents is rooted in their ability to modulate key physiological and molecular pathways within the plant.
Hydrogen Cyanamide and Garlic Extract: The Role of Oxidative Stress
Both hydrogen cyanamide and the sulfur-containing compounds in garlic extract are proposed to break dormancy by inducing a transient state of oxidative stress.[1][2] This is primarily achieved through the accumulation of Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂).
Hydrogen cyanamide directly inhibits the enzyme catalase, which is responsible for breaking down H₂O₂.[2] This leads to a rapid increase in intracellular H₂O₂ levels. Similarly, the sulfur compounds in garlic extract are thought to generate ROS.[1]
This accumulation of ROS is believed to act as a signaling molecule, triggering a cascade of downstream events that lead to the release from dormancy.
Interplay of Hormones and Reactive Oxygen Species in Dormancy Regulation
The regulation of bud dormancy is a complex process involving the interplay of various plant hormones, primarily abscisic acid (ABA), which promotes dormancy, and gibberellins (GAs), which promote growth and dormancy release.[8]
Recent research suggests a close interaction between ROS and these hormonal signaling pathways.[9] The accumulation of ROS, induced by dormancy-breaking agents or environmental cues, can lead to a decrease in ABA levels and an increase in GA biosynthesis or sensitivity.[9] This shift in the hormonal balance is a critical step in the transition from a dormant to an active growth state.
References
- 1. cropj.com [cropj.com]
- 2. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Evaluation of seed dormancy-breaking techniques for enhancing germination potential, seedling growth, and vigour of Carissa carandas L. | Plant Science Today [horizonepublishing.com]
- 5. researchjournal.co.in [researchjournal.co.in]
- 6. iosrjournals.org [iosrjournals.org]
- 7. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 8. ABA and Bud Dormancy in Perennials: Current Knowledge and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in Reactive Oxygen Species, Antioxidants and Carbohydrate Metabolism in Relation to Dormancy Transition and Bud Break in Apple (Malus × domestica Borkh) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomic and Proteomic Effects of Hydrogen Cyanamide and its Alternatives for Bud Dormancy Breaking in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular effects of hydrogen cyanamide (HC), a common agent used to break bud dormancy in perennial plants, with alternative treatments. The analysis is based on published transcriptomic and proteomic data, offering insights into the underlying signaling pathways and providing detailed experimental protocols for the cited studies.
Introduction
In temperate climates, perennial plants enter a state of dormancy to survive unfavorable winter conditions. For commercially important fruit and nut crops, uniform and timely bud break is crucial for maximizing yield. Hydrogen cyanamide is widely used to artificially break dormancy, particularly in regions with mild winters that do not provide sufficient chilling. However, due to its toxicity, there is a growing interest in safer alternatives. This guide compares the transcriptomic and proteomic landscapes induced by hydrogen cyanamide and two key alternatives: Gibberellic Acid (GA) and Nitric Oxide (NO) donors.
Comparative Performance: Transcriptomic and Proteomic Analysis
The following tables summarize the quantitative transcriptomic and proteomic changes observed in plant tissues following treatment with hydrogen cyanamide, gibberellic acid, and nitric oxide donors. The data is extracted from studies on various plant species, as direct comparative studies across all three agents in a single species are limited.
Transcriptomic Data Summary
| Treatment | Plant Species | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Gene Categories | Key Downregulated Gene Categories | Reference |
| Hydrogen Cyanamide | Grape (Vitis vinifera) | 12,747 | Oxidoreductase activity, Heat shock proteins, Energy metabolism, Hormone signaling (Ethylene, Cytokinin, Jasmonate), Ribosomal pathways | - | [1] |
| Sweet Cherry (Prunus avium) | 6,042 (at 1 day) | Cytokinin pathway, Jasmonate pathway, Hydrogen cyanide pathway, Oxidative stress-related | - | [2] | |
| Gibberellic Acid (GA) | Japanese Apricot (Prunus mume) | Not specified in numbers, but significant changes observed | Energy metabolism, Oxidation-reduction, Carbon fixation | - | [3][4] |
| Nitric Oxide (NO) Donor | Apple (Malus domestica) | Not specified in numbers, but significant changes observed | ABA degradation (CYP707A2), JA synthesis (AOS1, JMT, JAR1) | ABA synthesis (NCED3, NCED9) | [5] |
Proteomic Data Summary
| Treatment | Plant Species | Number of Differentially Expressed Proteins (DEPs) | Key Upregulated Protein Categories | Key Downregulated Protein Categories | Reference |
| Hydrogen Cyanamide | Grape (Vitis vinifera) | 1,250 (with >2-fold change) | Defense and sugar metabolism, Energy metabolism, Redox activity, Hormone and stress signaling | - | [6] |
| Grape (Vitis vinifera) | 6,224 quantified, many differentially expressed | Heat shock proteins, Oxidoreductase activity, Energy metabolism | - | [1][7] | |
| Gibberellic Acid (GA) | Japanese Apricot (Prunus mume) | 38 (with >2-fold change) | Energy metabolism, Oxidation-reduction | - | [3][4] |
| Nitric Oxide (NO) Donor | - | No direct proteomic studies found in the search results | - | - | - |
Experimental Protocols
This section details the methodologies used in the key cited studies for transcriptomic and proteomic analyses.
Transcriptomic Analysis (RNA-Seq)
Plant Material and Treatment:
-
Grape (Vitis vinifera) treated with Hydrogen Cyanamide: Dormant buds of 'Shine Muscat' grapevines were treated with 5% (v/v) hydrogen cyanamide. Control buds were treated with water. Samples were collected at various time points after treatment for RNA extraction.[2]
-
Japanese Apricot (Prunus mume) treated with Gibberellic Acid: Flower buds of Japanese apricot were treated with GA4. Control buds were treated with water. Samples were collected 10 days after treatment.[3][4]
-
Apple (Malus domestica) embryos treated with a Nitric Oxide Donor: Embryos isolated from dormant apple seeds were fumigated with a nitric oxide donor. Control embryos were not treated.[5]
RNA Extraction and Sequencing:
-
Total RNA is extracted from the collected bud/embryo tissues using a commercially available kit, such as the Spectrum™ Plant Total RNA kit (Sigma-Aldrich).[8]
-
Genomic DNA is removed using DNase I treatment.[9]
-
RNA quality and quantity are assessed using a bioanalyzer (e.g., Agilent 2100) and a spectrophotometer (e.g., NanoDrop).[9]
-
Sequencing libraries are prepared using a kit like the Illumina TruSeq RNA Sample Preparation v2 Guide.[8]
-
The libraries are then sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq platform.[10]
Data Analysis:
-
Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
The clean reads are mapped to the respective reference genome.
-
Gene expression levels are quantified, often as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
-
Differentially expressed genes (DEGs) between treatment and control groups are identified using statistical packages like DESeq2 or edgeR, with a typical cutoff of a log2 fold change ≥ 1 and a false discovery rate (FDR) ≤ 0.001.[2]
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and pathways affected by the treatments.[1][7]
Proteomic Analysis (TMT-based)
Protein Extraction and Digestion:
-
Proteins are extracted from the plant tissues using a lysis buffer containing SDS.[11]
-
The extracted proteins are precipitated to remove interfering substances.[11]
-
The protein pellets are then re-solubilized and the protein concentration is determined.
-
The proteins are digested into peptides, typically using trypsin.[11]
Tandem Mass Tag (TMT) Labeling:
-
The resulting peptide samples are labeled with different isobaric TMT reagents, allowing for the multiplexed analysis of multiple samples in a single mass spectrometry run.[11][12]
-
The labeled peptide samples are then combined.[12]
Mass Spectrometry and Data Analysis:
-
The mixed and labeled peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
The acquired MS/MS spectra are searched against a relevant protein database to identify the peptides and their corresponding proteins.
-
The TMT reporter ion intensities are used to quantify the relative abundance of the peptides (and thus proteins) across the different samples.
-
Differentially expressed proteins (DEPs) are identified based on statistical tests (e.g., t-test) and fold-change thresholds (e.g., >1.5 or 2-fold change).[1][6][7]
-
Functional annotation and pathway analysis of the DEPs are performed using databases like GO and KEGG.[6]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the analysis of hydrogen cyanamide and its alternatives.
Signaling Pathways
Caption: Key signaling pathways activated by dormancy-breaking agents.
Experimental Workflows
Caption: General workflows for transcriptomic and proteomic analyses.
Conclusion
The transcriptomic and proteomic analyses reveal that hydrogen cyanamide and its alternatives, while all capable of breaking bud dormancy, operate through distinct yet sometimes overlapping molecular pathways.
-
Hydrogen Cyanamide primarily acts by inducing oxidative stress, which triggers a cascade of downstream signaling events involving calcium, MAPK pathways, and the modulation of various plant hormones. This leads to widespread changes in gene and protein expression related to stress response, energy metabolism, and growth.
-
Gibberellic Acid functions through the canonical GA signaling pathway by promoting the degradation of DELLA repressor proteins. This de-repression allows for the expression of genes involved in energy metabolism and other growth-related processes necessary for bud break.
-
Nitric Oxide Donors appear to influence the balance of key phytohormones, particularly by downregulating the biosynthesis and upregulating the catabolism of the dormancy-promoting hormone abscisic acid (ABA).
While this guide provides a comparative overview based on the current literature, it is important to note that the specific molecular responses can be species- and context-dependent. Further side-by-side comparative studies using integrated 'omics' approaches in the same plant system are needed to fully elucidate the nuanced differences between these dormancy-breaking agents. This will be crucial for the development of effective and safe alternatives to hydrogen cyanamide in agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative proteomic and transcriptomic approaches to address the active role of GA4 in Japanese apricot flower bud dormancy release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide-Induced Dormancy Removal of Apple Embryos Is Linked to Alterations in Expression of Genes Encoding ABA and JA Biosynthetic or Transduction Pathways and RNA Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of hydrogen cyanamide (HC) in grape bud dormancy release: proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Transcriptomic and Proteomic Analysis to Deeply Investigate the Role of Hydrogen Cyanamide in Grape Bud Dormancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Comparative transcriptome analysis of genes involved in paradormant bud release response in ‘Summer Black’ grape [frontiersin.org]
- 10. The bud dormancy disconnect: latent buds of grapevine are dormant during summer despite a high metabolic rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tandem Mass Tag-Based Phosphoproteomics in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of the Toxicological Profiles of Sodium Hydrogencyanamide and Hydrogen Cyanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological properties of sodium hydrogencyanamide and its parent compound, hydrogen cyanamide. The information presented is intended to support research and development activities by offering a concise overview of their relative toxicities, mechanisms of action, and the experimental protocols used for their assessment. While extensive data is available for hydrogen cyanamide, it is important to note that specific toxicological studies on this compound are limited. Therefore, some of the toxicological profile of the sodium salt is inferred from the data on hydrogen cyanamide and other cyanamide salts.
Executive Summary
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for hydrogen cyanamide. No specific LD50/LC50 data for this compound has been identified in the reviewed literature.
| Compound | Route of Exposure | Species | LD50/LC50 | Reference |
| Hydrogen Cyanamide | Oral | Rat | 125 mg/kg | [1][2] |
| Rat | 284 mg/kg (OECD Guideline 401) | [3] | ||
| Dermal | Rabbit | 590 mg/kg | [1][2] | |
| Rabbit | 901 mg/kg | [4] | ||
| Rabbit | 1,696 mg/kg | [3] | ||
| Inhalation (4h) | Rat | > 1 mg/L | [1][2] | |
| Inhalation (4h) | Rat | > 2 mg/L (OECD Guideline 403) | [3] | |
| This compound | Oral | - | Data not available | |
| Dermal | - | Data not available | ||
| Inhalation | - | Data not available |
Mechanisms of Toxicity
The toxicity of both hydrogen cyanamide and, by extension, this compound, is attributed to two primary mechanisms:
-
Inhibition of Catalase: Hydrogen cyanamide is known to inhibit the enzyme catalase.[5][6][7] This inhibition leads to an accumulation of hydrogen peroxide, a reactive oxygen species (ROS), which can cause significant oxidative stress and cellular damage.[6]
-
Inhibition of Aldehyde Dehydrogenase (ALDH): Both compounds are potent inhibitors of ALDH.[6][8][9] This enzyme is crucial for the metabolism of aldehydes, including acetaldehyde, a toxic metabolite of ethanol. Inhibition of ALDH leads to the accumulation of acetaldehyde, causing a severe physiological reaction known as a disulfiram-like effect when alcohol is consumed.[1][8]
The following diagram illustrates the proposed signaling pathway for hydrogen cyanamide-induced toxicity.
Experimental Protocols
The assessment of acute toxicity for compounds like this compound and hydrogen cyanamide typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and animal welfare.
Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[10][11]
-
Procedure:
-
Dose Selection: A starting dose is selected based on a sighting study or existing information.[12]
-
Administration: The test substance is administered by gavage in a single dose.[11]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[12]
-
Endpoint: The study aims to identify a dose causing evident toxicity or mortality to classify the substance.[13]
-
Acute Dermal Toxicity (Following OECD Guideline 402)
-
Objective: To determine the acute dermal toxicity of a substance.
-
Test Animals: Adult rats, rabbits, or guinea pigs are commonly used.[14]
-
Procedure:
-
Preparation: The fur is clipped from the dorsal area of the trunk of the test animals.
-
Application: The test substance is applied uniformly over a defined area of the skin.[15] The area is then covered with a porous gauze dressing.[16]
-
Exposure: The substance is held in contact with the skin for a 24-hour period.[16]
-
Observation: Animals are observed for skin reactions, signs of systemic toxicity, and mortality for at least 14 days.
-
Acute Inhalation Toxicity (Following OECD Guideline 403 or 436)
-
Objective: To determine the acute inhalation toxicity of a substance as a gas, vapor, or aerosol.
-
Test Animals: Young adult rats are the preferred species.
-
Procedure:
-
Exposure: Animals are exposed to the test substance in an inhalation chamber for a defined period, typically 4 hours.
-
Concentration: A limit test at a high concentration or a series of concentrations are used.
-
Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.
-
The following diagram outlines a general workflow for acute toxicity testing.
Conclusion
Hydrogen cyanamide is a well-documented toxicant with significant risks associated with various routes of exposure. Its primary toxic effects are mediated through the inhibition of catalase and aldehyde dehydrogenase. While specific quantitative toxicity data for this compound is lacking, its toxicological properties are presumed to be similar to those of hydrogen cyanamide due to the common hydrogencyanamide anion. Researchers and drug development professionals should exercise extreme caution when handling either compound and adhere to strict safety protocols. Further research is warranted to establish a definitive toxicological profile for this compound and to enable a more direct and quantitative comparison with hydrogen cyanamide.
References
- 1. Hydrogen cyanamide exposure: a case series from Pavia Poison Control Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 3. epa.gov [epa.gov]
- 4. chempurebrand.com [chempurebrand.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. env.go.jp [env.go.jp]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Calcium cyanamide [sitem.herts.ac.uk]
- 9. Sodium Dicyanamide 1934-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. nj.gov [nj.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Hydrogen cyanamide poisoning; rare but serious, case report [ejfsat.journals.ekb.eg]
- 13. quora.com [quora.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]
- 16. Sodium cyanide Toxicity (LD50) | AAT Bioquest [aatbio.com]
A Comparative Guide to Bud Break Promoters in Fruit Trees for Researchers and Drug Development Professionals
An objective analysis of chemical agents designed to overcome dormancy and synchronize flowering in temperate fruit crops.
The timely and uniform emergence of buds from winter dormancy is a critical determinant of yield and fruit quality in temperate fruit trees. In regions with insufficient winter chilling, the application of chemical bud break promoters becomes essential to stimulate and synchronize this physiological process. This guide provides a comprehensive comparison of various bud break promoters, presenting supporting experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Comparative Efficacy of Bud Break Promoters
The effectiveness of different bud break promoters varies depending on the fruit tree species, cultivar, environmental conditions, and application timing. Hydrogen cyanamide (HC) has historically been the industry standard due to its high efficacy; however, its toxicity has prompted research into safer and more environmentally benign alternatives.[1] The following tables summarize quantitative data from various studies, comparing the performance of HC with other emerging and established alternatives.
Table 1: Effect of Different Bud Break Promoters on Axillary and Terminal Bud Break in Apple Trees
| Treatment | Concentration | Axillary Bud Break (%) | Terminal Bud Break (%) | Fruit Set (%) | Yield ( kg/plant ) | Cultivar | Reference |
| Control (Untreated) | - | 17.2 (variable) | - | Higher in some years | - | 'Fuji Suprema' | [2] |
| Hydrogen Cyanamide + Mineral Oil | 0.7% HC + 3.5% MO | 11.4 - 89.5 (variable) | Superior to control | - | - | 'Fuji Suprema' | [2] |
| Erger® + Calcium Nitrate | 4% + 4% | Highest budbreak | - | - | Lower in the first year | 'Maxi Gala' | [3][4] |
| Mineral Oil + Vegetable Oil | 2% MO + 4% VO | Same efficiency as HC | - | - | Highest in the second cycle | 'Maxi Gala' | [3][4] |
| Vegetable Oil | 4% | - | - | - | Highest in the second cycle | 'Maxi Gala' | [3][4] |
| Erger® + Calcium Nitrate | 2-3% + 2-3% | Similar to HC + MO | - | Not affected | - | 'Imperial Gala' & 'Suprema's Fuji' | [5] |
| Erger® + Mineral Oil | 1% + 3% | Similar to HC + MO | - | - | - | 'Imperial Gala' & 'Suprema's Fuji' | [5] |
| Erger® + Calcium Nitrate | 5-7% + 5-10% | Greater than HC + MO | Advanced | Reduced in 'Gala' | - | 'Gala' & 'Fuji' | [6] |
| Vegetable Oil + Biostimulants (late application) | Varied | Comparable to some HC treatments | - | - | - | 'Golden Delicious' | [7] |
| Vegetable Oil + Potassium Nitrate (late application) | Varied | Less effective than HC + MO | - | - | - | 'Golden Delicious' | [7] |
Table 2: Efficacy of Bud Break Promoters in Pecan Trees
| Treatment | Concentration | Budburst (%) | Budburst Heterogeneity Index (BHI) | Cultivar | Reference |
| Hydrogen Cyanamide | 1-3% | Improved | Reduced | 'Barton', 'Desirable', 'Jackson' | [8][9] |
| Water Soluble N + Ca | 6% | Significantly improved | Reduced | 'Barton', 'Desirable', 'Jackson' | [8][9] |
| Water Soluble N + Organic C | 7% | Significantly improved | Reduced | 'Barton', 'Desirable', 'Jackson' | [8][9] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. The following section outlines a generalized methodology for evaluating the efficacy of bud break promoters, based on common practices reported in the cited literature.
1. Plant Material and Experimental Design:
-
Plant Selection: Uniform and healthy one-year-old shoots or established trees of the desired cultivar are selected.[8][9] For shoot studies, cuttings of 20-30 cm with 15-25 axillary buds are typically used.[8][9]
-
Experimental Design: A randomized complete block design with multiple replications (e.g., four replicates) is commonly employed to minimize the effects of field variability.[3][8][9] Each experimental unit may consist of a single tree or a group of shoots.[10]
2. Treatment Application:
-
Timing: Treatments are generally applied when buds are at a specific phenological stage, such as the beginning to the end of bud swelling (e.g., BBCH stages 001-003).[8][9] Some studies also investigate the effects of application timing (e.g., early vs. late) and sequential applications.[2][7][11]
-
Method: Promoters are applied as a spray to the point of runoff using a backpack or motorized sprayer.[8][9][10] Environmental conditions such as temperature, relative humidity, and wind speed are recorded during application.[8][9]
3. Data Collection and Analysis:
-
Bud Break Evaluation: Bud break is typically assessed as a percentage of buds that have reached a specific developmental stage (e.g., green tip visible, BBCH stage 009) at a set time after treatment (e.g., 30 days).[8][9] Both axillary and terminal bud break are often evaluated.[2]
-
Phenology: The timing of key phenological stages such as the beginning of bud break, full bloom, and end of flowering is recorded.[10]
-
Yield and Fruit Quality: Fruit set, number of fruits per plant, yield per plant, and average fruit weight are measured at harvest.[3][4][11] Fruit quality parameters such as soluble solids content and firmness may also be analyzed.[3][4]
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and mean separation tests (e.g., Duncan's test, Scott-Knott test) are used to determine significant differences between treatments.[3][4][11]
Signaling Pathways in Bud Break
The transition from dormancy to active growth is a complex process regulated by a network of hormonal and environmental signals. Understanding these pathways is essential for the development of novel and targeted bud break promoters.
Hormonal Regulation: Phytohormones play a central role in regulating bud dormancy and break. Abscisic acid (ABA) is a key promoter of dormancy, while gibberellins (GAs) and cytokinins promote dormancy release and growth.[12][13][14] Auxins are also involved, though their exact role in bud break is still being elucidated.[12][15] The balance between these hormones is critical; for instance, a decrease in ABA levels and an increase in GA and cytokinin levels are associated with dormancy release.[12][14]
Role of Reactive Oxygen Species (ROS): There is growing evidence for the involvement of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), as key signaling molecules in dormancy release.[12] Many dormancy-breaking agents, including hydrogen cyanamide, are thought to act by inducing oxidative stress.[12][16] HC inhibits the enzyme catalase, leading to an accumulation of H₂O₂ which can trigger downstream signaling events leading to bud break.[12][16]
Genetic Control: Several genes have been identified as key regulators of bud dormancy. Dormancy-associated MADS-box (DAM) and SHORT VEGETATIVE PHASE (SVP) genes are central to maintaining dormancy.[13] Conversely, the EARLY BUD BREAK 1 (EBB1) gene has been shown to promote bud break by reactivating meristematic activity.[15] These genes often interact with hormonal signaling pathways to control the dormancy cycle.[17]
References
- 1. Alternatives to use of hydrogen cyanamide in bud breaking in apple 'Maxi Gala' | International Society for Horticultural Science [ishs.org]
- 2. scielo.br [scielo.br]
- 3. Alternatives to use of hydrogen cyanamide in bud breaking in apple 'Maxi Gala' [actahort.org]
- 4. Alternatives to use of hydrogen cyanamide in bud breaking in apple 'Maxi Gala' [repositorio.udesc.br]
- 5. researchgate.net [researchgate.net]
- 6. APPLE TREE BUDBREAK PROMOTERS IN MILD WINTER CONDITIONS | International Society for Horticultural Science [ishs.org]
- 7. freshquarterly.co.za [freshquarterly.co.za]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. article.scirea.org [article.scirea.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Bud Dormancy in Perennial Fruit Tree Species: A Pivotal Role for Oxidative Cues [frontiersin.org]
- 13. onlinestudy.space [onlinestudy.space]
- 14. PpMYB52 negatively regulates peach bud break through the gibberellin pathway and through interactions with PpMIEL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EARLY BUD BREAK 1 triggers bud break in peach trees by regulating hormone metabolism, the cell cycle, and cell wall modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
Navigating Budbreak: A Comparative Guide to Hydrogen Cyanamide Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Budbreak-Promoting Agents with Supporting Experimental Data and Mechanistic Insights.
Hydrogen cyanamide has long been a cornerstone for promoting uniform budbreak in various fruit crops, particularly in regions with insufficient winter chilling. However, due to its toxicity and increasing regulatory scrutiny, the demand for safer and effective alternatives has intensified. This guide provides a comprehensive comparison of promising alternatives to hydrogen cyanamide, presenting quantitative performance data, detailed experimental protocols, and insights into their underlying mechanisms of action.
Performance Comparison of Budbreak-Promoting Agents
The efficacy of various alternatives to hydrogen cyanamide has been evaluated in several studies across different crops. The following tables summarize the quantitative data on key performance indicators such as budbreak percentage, yield, and flowering.
Table 1: Effect of Hydrogen Cyanamide Alternatives on Budbreak and Yield in Apple (Malus domestica 'Maxi Gala') [1]
| Treatment | Concentration | Budbreak (%) | Yield ( kg/plant ) - Year 1 | Yield ( kg/plant ) - Year 2 |
| Control (Untreated) | - | Data Not Provided | 25.5 a | Data Not Provided |
| Mineral Oil (MO) | 2% | Data Not Provided | Data Not Provided | Data Not Provided |
| Vegetable Oil (VO) | 4% | Data Not Provided | 26.2 a | 28.1 a |
| MO + VO | 2% + 4% | Data Not Provided | 25.8 a | 28.5 a |
| Hydrogen Cyanamide + MO | 0.8% + 2% | Data Not Provided | Data Not Provided | Data Not Provided |
| Erger® + Ca(NO₃)₂ | 4% + 4% | 30.1 a | 18.9 b | 28.8 a |
Means followed by the same letter in a column are not significantly different according to Duncan's test (p ≤ 0.05). Budbreak data is presented as the highest observed percentage.
Table 2: Efficacy of Thidiazuron (TDZ) as a Budbreak Promoter in Apple (Malus domestica 'Maxi Gala' and 'Fuji Suprema') [2]
| Treatment | Concentration | Axillary Budbreak (%) - 2017/18 | Production ( kg/plant ) - 'Maxi Gala' 2018/19 | Production ( kg/plant ) - 'Fuji Suprema' 2019/20 |
| Control (Untreated) | - | 19.5 c | 15.3 b | 12.8 c |
| HC + MO | 0.35% + 3.5% | 35.2 b | 18.7 ab | 15.6 bc |
| HC + MO | 0.5% + 3.5% | 38.9 b | 19.1 a | 17.2 ab |
| TDZ + MO | 0.005% + 3.5% | 45.1 a | 17.9 ab | 16.5 abc |
| TDZ + MO | 0.01% + 3.5% | 48.2 a | 18.5 ab | 17.8 a |
| TDZ + MO | 0.015% + 3.5% | 49.5 a | 19.2 a | 18.1 a |
| TDZ + MO | 0.02% + 3.5% | 51.3 a | 20.1 a | 18.9 a |
| TDZ + MO | 0.025% + 3.5% | 50.8 a | 18.9 a | 17.5 ab |
Means followed by the same letter in a column are not significantly different according to the Scott-Knott test (p < 0.05).
Table 3: Comparison of Garlic Extract with Cyanamides for Budbreak in 'Niagara Rosada' Grapevines [3]
| Treatment | Concentration | Sprouting (%) - Indaiatuba | Sprouting (%) - Jundiaí | Number of Clusters/Plant - Indaiatuba | Number of Clusters/Plant - Jundiaí |
| Control (Untreated) | - | 55.0 c | 52.0 c | 12.0 c | 10.0 c |
| Garlic Extract (GE) | 30 mL L⁻¹ | 65.0 bc | 60.0 bc | 15.0 bc | 13.0 bc |
| Garlic Extract (GE) | 50 mL L⁻¹ | 75.0 ab | 70.0 ab | 18.0 ab | 16.0 ab |
| Garlic Extract (GE) | 70 mL L⁻¹ | 85.0 a | 80.0 a | 22.0 a | 20.0 a |
| Hydrogen Cyanamide (HC) | 25 g L⁻¹ | 88.0 a | 82.0 a | 23.0 a | 21.0 a |
| Calcium Cyanamide (CaCN₂) | 200 g L⁻¹ | 86.0 a | 81.0 a | 22.5 a | 20.5 a |
Means followed by the same letter in a column are not significantly different according to the Tukey test (p < 0.05).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
Protocol 1: Evaluation of Hydrogen Cyanamide Alternatives in Apple ('Maxi Gala')[1]
-
Experimental Design: Randomized block design with four replications.
-
Plant Material: Apple trees (Malus domestica 'Maxi Gala') in a commercial orchard in Vacaria, RS, Brazil.
-
Treatments:
-
T1: Control (no treatment)
-
T2: 2% Mineral Oil (MO)
-
T3: 2% Vegetable Oil (VO)
-
T4: 4% VO
-
T5: 2% MO + 2% VO
-
T6: 2% MO + 4% VO
-
T7: 0.8% Dormex® (52% hydrogen cyanamide) + MO
-
T8: 4% Erger® + 4% Calcium Nitrate (CaN)
-
-
Application: Treatments were applied as a spray.
-
Data Collection:
-
Budbreak: The percentage of responsive buds was evaluated.
-
Yield Components: Not specified in detail in the abstract.
-
Fruit Quality: Not specified in detail in the abstract.
-
-
Statistical Analysis: Analysis of variance (ANOVA) and Duncan's multiple range test.
Protocol 2: Evaluation of Thidiazuron (TDZ) in Apple ('Maxi Gala' and 'Fuji Suprema')[2]
-
Experimental Design: Not specified.
-
Plant Material: Apple trees (Malus domestica 'Maxi Gala' and 'Fuji Suprema') in Caçador, SC, Brazil, over three seasons (2017-2019).
-
Treatments:
-
-
Control (without application)
-
-
-
3.5% Mineral Oil (MO) + 0.35% Hydrogen Cyanamide (HC)
-
-
-
3.5% MO + 0.5% HC
-
-
-
3.5% MO + 0.005% Thidiazuron (TDZ)
-
-
-
3.5% MO + 0.01% TDZ
-
-
-
3.5% MO + 0.015% TDZ
-
-
-
3.5% MO + 0.02% TDZ
-
-
-
3.5% MO + 0.025% TDZ
-
-
-
Application: Applied at bud stages B (swollen bud) and C (green tip).
-
Data Collection:
-
Phenology: Evaluated at different stages.
-
Budbreak: Sprouting of axillary and terminal buds was assessed.
-
Fruit Set, Production per Plant, and Average Fruit Mass: Measured to determine yield components.
-
-
Statistical Analysis: Not specified in detail in the abstract.
Protocol 3: Evaluation of Garlic Extract in Grapevines ('Niagara Rosada')[3]
-
Experimental Design: Randomized block design with five replications.
-
Plant Material: 'Niagara Rosada' grapevines in two different commercial vineyards in Indaiatuba and Jundiaí, São Paulo, Brazil.
-
Treatments:
-
Control (water)
-
Garlic Extract (GE) at 30, 50, and 70 mL L⁻¹
-
Hydrogen Cyanamide (HC) at 25 g L⁻¹
-
Calcium Cyanamide (CaCN₂) at 200 g L⁻¹
-
-
Application: Treatments were sprayed onto the plants.
-
Data Collection:
-
Sprouting Percentage: Evaluated at 21 days after pruning.
-
Number of Clusters per Plant: Counted at the end of the cycle.
-
Sprouting Time: Days between pruning and the beginning of sprouting.
-
Cycle Duration: Days between pruning and harvest.
-
-
Statistical Analysis: F test and Tukey test (p < 0.05).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds promote budbreak is essential for the development of new and improved alternatives.
General Overview of Bud Dormancy Regulation
Bud dormancy is a complex process regulated by a delicate interplay of plant hormones, primarily abscisic acid (ABA) and gibberellic acid (GA). ABA is generally considered a dormancy-promoting hormone, while GA promotes growth and dormancy release. Environmental cues, such as chilling temperatures and photoperiod, influence the balance of these hormones, leading to the transition from a dormant to a growing state.[4]
Caption: Hormonal regulation of bud dormancy.
Mechanism of Action: Hydrogen Cyanamide
Hydrogen cyanamide is known to induce a state of oxidative stress within the plant buds. It inhibits the enzyme catalase, leading to an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This oxidative signal is thought to trigger a cascade of downstream events, including alterations in gene expression and hormonal balance, ultimately leading to the release from dormancy.[5][6][7][8][9][10][11]
Caption: Mechanism of hydrogen cyanamide.
Proposed Mechanisms of Alternatives
-
Mineral and Vegetable Oils: These oils are thought to act by creating a physical barrier on the bud surface, which can lead to a temporary state of hypoxia (low oxygen). This stress condition may then trigger signaling pathways similar to those induced by other dormancy-breaking agents.[1]
-
Potassium Nitrate: Evidence suggests that potassium nitrate can stimulate the production of ethylene, a plant hormone known to be involved in breaking dormancy in some species.[12]
-
Garlic Extract: The active compounds in garlic extract are believed to be sulfur-containing molecules. These compounds may induce a mild oxidative stress, similar to hydrogen cyanamide, or interact with other signaling pathways to promote budbreak.[3]
-
Thidiazuron (TDZ): TDZ is a synthetic cytokinin-like compound. Its mechanism is complex and involves interactions with multiple hormone signaling pathways, including auxin and cytokinin, which are critical for cell division and growth.[2]
-
Gibberellic Acid (GA3): As a key growth-promoting hormone, direct application of GA3 can supplement the endogenous levels and help overcome the inhibitory effects of ABA, thereby promoting budbreak.[13]
-
Erger®: This is a commercial product containing nitrogen compounds and is often used with calcium nitrate. The nitrogen components are thought to provide a nutritional stimulus and may also induce a physiological stress that contributes to breaking dormancy.
Caption: Proposed mechanisms of alternatives.
Conclusion
A range of promising alternatives to hydrogen cyanamide for promoting budbreak are emerging from scientific research. While some, like thidiazuron and certain oil formulations, have shown efficacy comparable to or even exceeding that of hydrogen cyanamide in specific trials, their performance can be crop- and environment-dependent. Other options like garlic extract and potassium nitrate offer potentially safer, more sustainable approaches. Further research is needed to fully elucidate the mechanisms of action for all alternatives and to optimize their application for consistent and reliable results across different agricultural systems. This guide provides a foundational understanding for researchers and professionals seeking to develop and implement next-generation solutions for dormancy management.
References
- 1. Alternatives to use of hydrogen cyanamide in bud breaking in apple 'Maxi Gala' | International Society for Horticultural Science [ishs.org]
- 2. cropj.com [cropj.com]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Transcriptome and Metabolite Changes during Hydrogen Cyanamide-Induced Floral Bud Break in Sweet Cherry [frontiersin.org]
- 6. Transcriptome and Metabolite Changes during Hydrogen Cyanamide-Induced Floral Bud Break in Sweet Cherry [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Garlic extract improves budbreak of the 'Niagara Rosada' grapevines on sub-tropical regions – ScienceOpen [scienceopen.com]
- 9. Garlic extract improves budbreak of the 'Niagara Rosada' grapevines on sub-tropical regions [scite.ai]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptome and Metabolite Changes during Hydrogen Cyanamide-Induced Floral Bud Break in Sweet Cherry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpp.journals.ekb.eg [jpp.journals.ekb.eg]
A Comparative Guide to Analytical Techniques for Cyanide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cyanide is critical across various fields, from environmental monitoring and industrial process control to biomedical research and drug development, owing to its high toxicity. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of common methods for cyanide quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Data Summary
The performance of key analytical techniques for cyanide quantification is summarized in the table below, providing a clear comparison of their quantitative capabilities.
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linear Range | Key Advantages | Common Interferences |
| Spectrophotometry (Pyridine-Barbituric Acid) | 0.003 - 0.02 mg/L[1] | 0.01 - 0.11 mg/L[1][2] | 0.01 - 0.5 mg/L[1] | Cost-effective, widely available instrumentation. | Sulfide, thiocyanate, oxidizing agents, aldehydes, ketones.[3][4] |
| Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) | 0.1 - 1 µg/L[3][5] | 0.58 µg/L[6] | 1 - 1000 µg/L[5][7] | High sensitivity and selectivity, can speciate different metal-cyanide complexes.[4] | Electrode fouling over time, potential matrix effects.[8] |
| Ion-Selective Electrode (ISE) | 0.0005 - 0.02 mg/L[5] | ~0.06 mg/L | 0.03 - 10 mg/L[9] | Rapid analysis, suitable for monitoring applications.[5] | Sulfide, iodide, bromide, heavy metals (e.g., Ag+, Cd2+, Cu2+, Ni2+).[3] |
| Titrimetric Methods (Silver Nitrate) | ~1 mg/L[5] | Not typically used for low-level quantification | > 1 mg/L[10] | Simple, low cost. | Sulfide, halides.[5] |
| Electrochemical Sensors | 4 nM - 4 µM[11] | Not always reported | 0.1 - 400 µM[11] | High sensitivity, potential for real-time monitoring.[11] | Thiocyanate, other electroactive species.[12] |
| Fluorescence Spectroscopy | 9 nM - 68 nM[13][14] | Not always reported | Varies with probe | Very high sensitivity, potential for "naked-eye" detection.[15] | Dependent on the specific fluorescent probe used. |
Experimental Protocols
Detailed methodologies for three key analytical techniques are provided below.
Spectrophotometry: Pyridine-Barbituric Acid Method
This colorimetric method is widely used for the determination of total cyanide after distillation.
Principle: Cyanide is converted to cyanogen chloride (CNCl) by reaction with chloramine-T. The cyanogen chloride then reacts with pyridine and barbituric acid to form a red-blue colored complex, the absorbance of which is measured spectrophotometrically.[4][10]
Experimental Protocol:
-
Sample Preparation: If determining total cyanide, perform an acidic distillation of the sample to convert all cyanide forms to hydrogen cyanide (HCN) gas, which is then trapped in a sodium hydroxide solution.
-
pH Adjustment: Adjust the pH of the collected distillate or the free cyanide sample to between 6 and 7.
-
Chlorination: To a 50 mL sample, add 1 mL of 1% (w/v) chloramine-T solution and mix. Allow the reaction to proceed for 2 minutes.
-
Color Development: Add 5 mL of the pyridine-barbituric acid reagent and mix thoroughly. Allow the color to develop for at least 8 minutes.[10]
-
Measurement: Measure the absorbance of the solution at 578 nm using a spectrophotometer.[10]
-
Quantification: Determine the cyanide concentration from a calibration curve prepared using standard cyanide solutions.
Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)
This technique is highly sensitive and selective for the determination of free cyanide and can also be used to speciate metal-cyanide complexes.
Principle: The sample is injected into an ion chromatograph where cyanide is separated from other anions on an analytical column. The separated cyanide is then detected by a pulsed amperometric detector with a silver working electrode.
Experimental Protocol:
-
Sample Preparation: Filter the sample through a 0.45 µm filter to remove particulate matter. For total cyanide, the distillate from the acidic distillation procedure can be analyzed.
-
Instrumentation Setup:
-
Injection: Inject a known volume of the sample (e.g., 40 µL) into the IC system.[6]
-
Data Acquisition: Record the chromatogram and integrate the peak corresponding to cyanide.
-
Quantification: Determine the cyanide concentration from a calibration curve prepared by injecting standard cyanide solutions.
Ion-Selective Electrode (ISE) Method
The ISE method provides a rapid means for the direct measurement of free cyanide in a sample.
Principle: A cyanide ion-selective electrode develops a potential across a membrane that is proportional to the concentration of free cyanide ions in the sample solution.
Experimental Protocol:
-
Sample Preparation: No extensive sample preparation is required for clear aqueous samples. The pH of the sample must be adjusted to above 11 to ensure all free cyanide is in the form of CN-.
-
Ionic Strength Adjustment: To a known volume of the sample, add an ionic strength adjuster (ISA) solution (typically a concentrated NaOH solution) to maintain a constant ionic background and high pH.[16]
-
Electrode Calibration: Calibrate the cyanide ISE and a reference electrode using a series of standard cyanide solutions of known concentrations.
-
Measurement: Immerse the electrodes in the sample solution and stir gently. Record the stable potential (mV) reading.
-
Quantification: Determine the cyanide concentration from the calibration curve by plotting the potential readings against the logarithm of the cyanide concentrations of the standards.[16]
Visualizations
The following diagrams illustrate the chemical principles and workflows of the described analytical techniques.
Caption: Reaction pathway for the spectrophotometric determination of cyanide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Spectrophotometric Determination of Trace Cyanide in Fruit Wines by the Catalytic Reaction of Ninhydrin Following Micro-Distillation : Oriental Journal of Chemistry [orientjchem.org]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ion Chromatography with Pulsed Amperometric Detection for Determining Cyanide in Urine and Meconium Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. ncei.noaa.gov [ncei.noaa.gov]
- 10. nemi.gov [nemi.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 15. Highly sensitive turn-off fluorescent detection of cyanide in aqueous medium using dicyanovinyl-substituted phenanthridine fluorophore - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00623H [pubs.rsc.org]
- 16. epa.gov [epa.gov]
A Comparative Guide to the Mutagenic Effects of Sodium Azide and Other Chemical Mutagens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic properties of sodium azide against other commonly used chemical mutagens: Ethyl methanesulfonate (EMS), N-ethyl-N-nitrosourea (ENU), and Mitomycin C. The information presented is supported by experimental data to aid in the selection of the most appropriate mutagen for specific research applications.
Mechanisms of Action and Mutational Spectra
Understanding the molecular mechanism by which a chemical induces mutations is critical for predicting its effects. Each of the compared mutagens interacts with DNA differently, resulting in a unique spectrum of genetic alterations.
-
Sodium Azide (NaN₃): Sodium azide itself is not mutagenic but is converted in vivo into an organic metabolite, L-azidoalanine, which is the active mutagenic compound.[1][2] This metabolite leads to the creation of point mutations.[2] Whole-genome sequencing of sodium azide-treated barley has revealed that it primarily induces C→T transitions, often occurring when a cytosine is followed by another cytosine (a CC context).[3][4] This specificity results in a limited set of amino acid changes and makes it less ideal for generating gene knockouts but effective for creating missense mutations with potentially subtle effects on protein function.[3] The frequency of chromosome breakage caused by sodium azide is relatively low.[5][6]
-
Ethyl Methanesulfonate (EMS): EMS is a monofunctional alkylating agent that transfers its ethyl group to DNA bases.[7] Its primary target is guanine, forming O⁶-ethylguanine.[8] During DNA replication, DNA polymerase frequently mispairs this altered base with thymine instead of cytosine.[8] Consequently, subsequent replication rounds lead to a G:C to A:T transition, which is the hallmark mutation of EMS.[7][8] While it predominantly causes point mutations, there is some evidence it can also induce insertions, deletions, and chromosome breaks.[7][9]
-
N-ethyl-N-nitrosourea (ENU): ENU is another potent alkylating agent that transfers an ethyl group to DNA bases, showing a preference for oxygen atoms in thymine and guanine.[10][11] This activity results in a high frequency of point mutations.[10] In mice, ENU is known to induce a broad spectrum of mutations, including A:T→T:A transversions and A:T→G:C transitions.[10][12] Unlike some other mutagens, ENU is directly active and does not require metabolic activation.[11]
-
Mitomycin C (MMC): Mitomycin C is a potent antitumor agent that acts as a DNA crosslinker.[13] It requires reductive activation within the cell to form a reactive mitosene.[13][14] This activated form can then alkylate two DNA bases, typically guanines in a 5'-CpG-3' sequence, leading to the formation of interstrand crosslinks.[13] These crosslinks prevent DNA strand separation, thereby blocking replication and transcription, which is highly cytotoxic.[15]
Diagram 1: Comparative Mechanisms of Mutagenesis
Caption: Mechanisms of DNA damage by different chemical mutagens.
Quantitative Comparison of Mutagenic Effects
The efficacy of a mutagen is determined by the frequency of mutations it induces. This frequency can vary significantly between compounds, organisms, and experimental conditions.
| Mutagen | Organism/System | Assay/Method | Mutation Frequency / Effective Concentration | Reference(s) |
| Sodium Azide | Barley (Hordeum vulgare) | Whole Genome Sequencing | Avg. 2,122 Single Nucleotide Variants (SNVs) per line | [3] |
| Barley (Hordeum vulgare) | Ant18 Gene Sequencing | 0.17% (21 base substitutions in 12,704 bp) | [16] | |
| Maize (Zea mays) | Somatic Mutation (yg2 locus) | Less efficient than EMS in inducing high sector frequencies | [17] | |
| EMS | Maize (Zea mays) | Embryo-specific mutants | ~12.6% frequency of emb mutations | [18] |
| Maize (Zea mays) | Somatic Mutation (yg2 locus) | >10 times higher sector frequency than Sodium Azide | [17] | |
| C. elegans | Gene Mutation | 5x10⁻⁴ to 5x10⁻² per gene | [8] | |
| ENU | Mouse (Mus musculus) | Specific Locus Test | 1 mutation per 700 loci | [10][19] |
| Mouse (Mus musculus) | Germline Mutation | Mutation rate 5x higher than acute X-irradiation | [19] | |
| Mouse (Mus musculus) | gpt delta assay (sperm) | 133 x 10⁻⁸ mutations/bp at 85 mg/kg dose | [20] | |
| Mitomycin C | S. typhimurium | Ames Test | Positive control, induces revertant colonies | [15] |
| Human Cells (MCF-7) | Comet Assay | Induces DNA crosslinking | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible mutagenicity studies. Below are summarized protocols for a bacterial reverse mutation assay (Ames test) and a general plant seed mutagenesis experiment.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
This assay assesses the ability of a chemical to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium, allowing them to grow on a histidine-free medium.
-
Strain Preparation: Grow cultures of appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535) overnight in nutrient broth.
-
Metabolic Activation (Optional): Some chemicals require metabolic activation to become mutagenic. Prepare an S9 fraction from rat liver homogenate.
-
Exposure: In a test tube, combine 100 µL of the bacterial culture, the test compound at various concentrations, and 500 µL of phosphate buffer or S9 mix.
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate. The trace histidine allows for a few cell divisions, which is necessary for mutations to be fixed.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
-
Controls:
-
Negative Control: Vehicle (e.g., water or DMSO).
-
Positive Controls: Known mutagens are used to confirm the sensitivity of the strains. Examples include Sodium Azide (for TA100, without S9), Mitomycin C , and 2-Nitrofluorene.
-
Diagram 2: Ames Test Experimental Workflow
Caption: A generalized workflow for the Ames bacterial reverse mutation assay.
Protocol 2: Plant Seed Mutagenesis (e.g., Barley, Maize)
This protocol outlines a general procedure for inducing mutations in plants using chemical mutagens like Sodium Azide or EMS.
-
Seed Preparation: Select healthy, uniform seeds of the desired plant variety.
-
Pre-soaking: Soak the seeds in distilled water for a specified period (e.g., 6-12 hours). This initiates metabolic activity and can increase mutation efficiency.[17]
-
Mutagen Treatment: Prepare a fresh solution of the mutagen (e.g., 1-2 mM Sodium Azide at pH 3, or 0.5-1.0% EMS) in a suitable buffer. Immerse the pre-soaked seeds in the mutagen solution for a defined duration (e.g., 2-4 hours) with gentle agitation. All steps involving the mutagen should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Washing: Thoroughly rinse the seeds under running tap water to remove the mutagen. This step is critical to stop the reaction and remove residual chemicals.
-
Planting (M1 Generation): Sow the treated seeds in soil to grow the first mutant generation (M1).
-
Self-Pollination: Allow the M1 plants to mature and self-pollinate. Harvest the seeds from each individual M1 plant separately.
-
Screening (M2 Generation): Plant the M2 seeds (one progeny row per M1 plant). The M2 generation is screened for desired mutant phenotypes, as recessive mutations will segregate and become visible in this generation.
Summary and Recommendations
The choice of mutagen depends heavily on the research goal.
-
Sodium Azide is a cost-effective mutagen, particularly useful in plants for generating a high frequency of C→T point mutations.[2][3] Its specific mutational spectrum makes it suitable for creating allelic series with subtle functional changes rather than complete knockouts.[3]
-
EMS is a highly effective and widely used point mutagen in both plants and animals.[7][8] It reliably produces G:C→A:T transitions and is more efficient than sodium azide at inducing high-frequency somatic mutations in some systems.[17]
-
ENU is considered one of the most potent mutagens for inducing point mutations in the mouse germline.[10][21] Its ability to generate a broad spectrum of base substitutions makes it a powerful tool for large-scale phenotype-driven screens in mammals.[10][11]
-
Mitomycin C is mechanistically distinct, causing DNA interstrand crosslinks.[13] Its primary use is as a cytotoxic agent in cancer therapy and as a positive control in genotoxicity assays to detect DNA crosslinking agents.
Diagram 3: Mutational Spectra Comparison
Caption: Primary types of DNA damage induced by each mutagen.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. scialert.net [scialert.net]
- 3. Sodium azide mutagenesis induces a unique pattern of mutations | PLOS Genetics [journals.plos.org]
- 4. Sodium azide mutagenesis induces a unique pattern of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development [frontiersin.org]
- 10. ENU - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitomycin C - Wikipedia [en.wikipedia.org]
- 14. Mitomycin C linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium azide mutagenesis: preferential generation of A.T-->G.C transitions in the barley Ant18 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutagenic effectiveness and efficiency of sodium azide versus ethyl methanesulfonate in maize: induction of somatic mutations at the yg2 locus by treatment of seeds differing in metabolic state and cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genetic Screening for EMS-Induced Maize Embryo-Specific Mutants Altered in Embryo Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Comparison of the frequencies of ENU-induced point mutations in male germ cells and inherited germline mutations in their offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sodium Transport Gene Expression in Response to Salinity
A comprehensive guide for researchers, scientists, and drug development professionals on the differential expression of key sodium transport genes in plants under salinity stress. This guide provides a comparative overview of experimental data, detailed protocols for key experiments, and visual representations of signaling pathways and workflows to facilitate a deeper understanding of the molecular mechanisms of salt tolerance in plants.
Introduction
Soil salinity is a major abiotic stress that adversely affects plant growth and productivity worldwide. Plants have evolved sophisticated mechanisms to cope with high salt concentrations, a key component of which is the regulation of sodium (Na+) transport. Understanding the expression patterns of genes encoding Na+ transporters is crucial for developing salt-tolerant crop varieties. This guide provides a comparative analysis of the expression of three major families of sodium transport genes – HKT, NHX, and SOS1 – in response to salinity, drawing upon findings from various plant species.
Key Sodium Transporter Gene Families
-
HKT (High-affinity Potassium Transporter): HKT transporters play a crucial role in maintaining a low Na+/K+ ratio in the cytoplasm, which is vital for cellular function. Some HKT members are involved in Na+ exclusion from roots and recirculation of Na+ from shoots to roots.
-
NHX (Sodium/Hydrogen Exchanger): NHX antiporters are primarily located on the tonoplast (the vacuolar membrane) and are responsible for sequestering excess Na+ into the vacuole, thereby preventing its accumulation in the cytoplasm. Some NHX proteins are also found on the plasma membrane and endosomes.[1][2][3]
-
SOS1 (Salt Overly Sensitive 1): SOS1 is a plasma membrane Na+/H+ antiporter that is essential for extruding Na+ from the cell, particularly in root epidermal cells, to limit Na+ influx into the plant.[4][5][6] The SOS1 gene's expression is often upregulated in response to salt stress and is regulated by the SOS3/SOS2 signaling pathway.[4][5]
Comparative Gene Expression Analysis
The expression of HKT, NHX, and SOS1 genes is differentially regulated under salt stress, and this regulation often varies between salt-tolerant and salt-sensitive genotypes. The following tables summarize quantitative data on the expression of these genes from comparative studies.
Table 1: Comparative Expression of HKT Genes in Response to Salinity
| Plant Species | Genotype/Variety | Tissue | Salinity Treatment | Gene | Fold Change in Expression (Salt vs. Control) | Reference |
| Bread Wheat | Murov 2 (tolerant) | Root | High salt concentration | TaHKT1;4 | Decreased | [7][8] |
| Bread Wheat | Aran (sensitive) | Root | High salt concentration | TaHKT1;4 | Increased | [7][8] |
| Rice | Pokkali (tolerant) | Root & Shoot | 100 mM & 200 mM NaCl | OsHKT1;5 | Increased | [9] |
| Rice | IR29 (sensitive) | Root & Shoot | 100 mM & 200 mM NaCl | OsHKT1;5 | Increased | [9] |
| Poplar | Populus alba | Root | Salt stress | HKT1;2 | Higher expression compared to P. russkii | [10] |
| Sweet Sorghum | Fengtian (tolerant) | Root | NaCl treatment | SbHKT1;4, SbHKT1;5 | Upregulated | [11] |
Table 2: Comparative Expression of NHX Genes in Response to Salinity
| Plant Species | Genotype/Variety | Tissue | Salinity Treatment | Gene | Fold Change in Expression (Salt vs. Control) | Reference |
| Wheat | - | - | 75 mM NaCl (14 days) | TaNHX1 | Down-regulated in salt-tolerant shoots, up-regulated in salt-sensitive shoots | [2] |
| Cotton | Gossypium barbadense | Stem | Salt stress | GbNHX2, GbNHX7 | High expression | [12] |
| Cotton | Gossypium hirsutum | Leaf & Root | Salt stress | GhNHX2, GhNHX7 | High expression | [12] |
| Tomato | - | Root | 150 mM NaCl (12 hours) | Multiple DEGs | 10,588 differentially expressed genes identified | [13][14] |
| Sweet Sorghum | Fengtian (tolerant) | Root | NaCl treatment | SbNHX2 | Upregulated | [11] |
Table 3: Comparative Expression of SOS1 Genes in Response to Salinity
| Plant Species | Genotype/Variety | Tissue | Salinity Treatment | Gene | Fold Change in Expression (Salt vs. Control) | Reference |
| Arabidopsis thaliana | Wild-type | Seedlings | NaCl stress | AtSOS1 | Significantly up-regulated | [4][6] |
| Arabidopsis thaliana | sos2 mutant | Shoot | NaCl stress | AtSOS1 | Up-regulation abolished | [4] |
| Arabidopsis thaliana | sos3 mutant | Root & Shoot | NaCl stress | AtSOS1 | No up-regulation | [4] |
| Wheat | - | Root | Salt treatment | TaSOS1 | Significantly induced after 1 day | [5] |
| Potato | - | - | Salt and ABA stress | StSOS1s | Significantly modulated | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to study gene expression in response to salinity.
Plant Growth and Salinity Treatment
-
Plant Material and Growth Conditions: Seeds are surface-sterilized and germinated on a suitable medium (e.g., Murashige and Skoog). Seedlings are then transferred to a hydroponic system or soil pots and grown under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 25°C).
-
Salinity Treatment: For hydroponic systems, NaCl is added to the nutrient solution to the desired final concentration (e.g., 150 mM). For soil-grown plants, they are irrigated with a saline solution. Control plants are maintained in a salt-free medium.
-
Sample Collection: Tissues (roots, shoots, leaves) are harvested at specific time points after the initiation of salt treatment (e.g., 0h, 3h, 12h, 24h). Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.
RNA Extraction and cDNA Synthesis
-
Total RNA Extraction: Total RNA is isolated from the collected plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: The integrity and concentration of the extracted RNA are determined using gel electrophoresis and a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Gene-specific primers for the target sodium transport genes and a reference gene (e.g., Actin) are designed using primer design software.
-
qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Thermal Cycling: The PCR program generally consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the reference gene for normalization.[16][17]
RNA-Seq Analysis
-
Library Preparation: RNA-seq libraries are constructed from high-quality total RNA. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome. The number of reads mapped to each gene is used to quantify its expression level. Differentially expressed genes (DEGs) between salt-treated and control samples are identified using statistical methods.[13][14][17][18][19]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their comprehension.
Caption: The SOS signaling pathway for Na+ efflux and compartmentalization.
References
- 1. Frontiers | Genome-wide identification and expression analysis of the NHX gene family under salt stress in wheat (Triticum aestivum L) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Genome-wide Identification, Characterization, and Expression Analysis of NHX Genes in Phaseolus vulgaris L. under Salt Stress: An In Silico Approach [imrpress.com]
- 4. The Arabidopsis thaliana salt tolerance gene SOS1 encodes a putative Na+/H+ antiporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conservation and divergence of the TaSOS1 gene family in salt stress response in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Comparison of expression patterns of salt tolerance-related gene HKT1;4 in bread wheat genotypes [agris.fao.org]
- 9. HKT1;5 Transporter Gene Expression and Association of Amino Acid Substitutions With Salt Tolerance Across Rice Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptome and Low-Affinity Sodium Transport Analysis Reveals Salt Tolerance Variations between Two Poplar Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Physiological and Gene Expression Analyses Provide Insights into Ion Transports and Osmotic Adjustment of S… [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | RNA-seq analysis reveals transcriptome reprogramming and alternative splicing during early response to salt stress in tomato root [frontiersin.org]
- 14. RNA-seq analysis reveals transcriptome reprogramming and alternative splicing during early response to salt stress in tomato root - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Genome-wide characterization of SOS1 gene family in potato (Solanum tuberosum) and expression analyses under salt and hormone stress [frontiersin.org]
- 16. 2.13. qRT-PCR Analysis of the Expression of Salt-Responsive Genes in Transgenic Arabidopsis [bio-protocol.org]
- 17. Comprehensive Analysis of Differentially Expressed Unigenes under NaCl Stress in Flax (Linum usitatissimum L.) Using RNA-Seq [mdpi.com]
- 18. Dynamic physiological and transcriptomic changes reveal memory effects of salt stress in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The RNA-seq transcriptomic analysis reveals genes mediating salt tolerance through rapid triggering of ion transporters in a mutant barley - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Green Synthesis Methods for Cyanide Compounds
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyanide-containing compounds, or nitriles, is a cornerstone of the chemical industry, with applications ranging from pharmaceuticals to polymers. However, traditional synthetic routes often rely on hazardous reagents and energy-intensive conditions. This guide provides a comprehensive comparison of emerging green synthesis methods with conventional industrial processes, offering insights into their performance, environmental impact, and experimental feasibility.
At a Glance: Green vs. Traditional Cyanide Synthesis
The following table summarizes the key performance indicators of various cyanide synthesis methods, highlighting the operational and environmental differences between green and traditional approaches.
| Method | Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Green Methods | |||||||
| Biocatalytic (Aldoxime Dehydratase) | Aldoximes, Water | Whole-cell or isolated enzyme | Room Temp. - 30 | 1.5 - 90 h | >90% conversion, ~60-75% isolated | Mild conditions, high selectivity, avoids toxic cyanide, biodegradable catalyst | Potentially longer reaction times, substrate specificity |
| From Cassava Leaves | Cassava Leaves, NaOH | Endogenous enzymes | 30 - 40 | ~3 h | 0.21% (from fresh leaves) | Utilizes renewable biomass, simple procedure | Very low yield, requires large amounts of starting material |
| Traditional Methods | |||||||
| Andrussow Process | Methane, Ammonia, Oxygen/Air | Platinum/Rhodium gauze | >1000 | Milliseconds | 55-75% (from ammonia) | High throughput, well-established technology | Highly exothermic and potentially explosive, high energy consumption, uses toxic HCN |
| BMA Process | Methane, Ammonia | Platinum | ~1400 | Milliseconds | 90-94% (methane conversion) | High yield of HCN | Highly endothermic (high energy input), high temperature |
Green Synthesis Methods: A Closer Look
Green chemistry principles are paving the way for safer and more sustainable methods for producing cyanide compounds. These approaches prioritize the use of renewable feedstocks, milder reaction conditions, and the avoidance of toxic reagents.
Biocatalytic Synthesis via Aldoxime Dehydratases
A promising green alternative involves the use of enzymes, specifically aldoxime dehydratases, to convert aldoximes into nitriles. This method operates under mild, aqueous conditions and completely avoids the use of toxic cyanide reagents[1][2][3].
Key Features:
-
High Efficiency: Achieves high conversions, often exceeding 90%, with impressive substrate loadings of up to 1.4 kg per liter of reaction volume[4][5].
-
Mild Conditions: Reactions are typically carried out at or near room temperature (e.g., 30°C) and atmospheric pressure[6].
-
Environmental Benignity: Utilizes water as a solvent and employs a biodegradable catalyst (the enzyme), generating minimal hazardous waste. The only byproduct is water[7].
-
Versatility: Chemoenzymatic cascades have been developed to synthesize a variety of nitriles from readily available aldehydes with moderate isolated yields of around 60%[7][8]. For instance, a one-liter scale synthesis of benzamide achieved a 62% isolated yield[7].
Synthesis of Sodium Cyanide from Cassava Leaves
Another innovative green approach utilizes the natural cyanogenic potential of plants. A method has been developed to synthesize sodium cyanide (NaCN) from cassava leaves, which contain cyanogenic glycosides[9][10][11].
Key Features:
-
Renewable Feedstock: Leverages a readily available and renewable biomass source[9][11].
-
Simple Process: The synthesis involves the maceration of cassava leaves to allow endogenous enzymes to release hydrogen cyanide (HCN), which is then captured in a sodium hydroxide solution to form NaCN[7][9].
-
Low Yield: The primary drawback of this method is its low yield, with approximately 0.21% of NaCN produced from fresh cassava leaves[7][9][11]. This means a significant amount of biomass is required to produce a small amount of product.
Traditional Industrial Synthesis: The Benchmarks
For decades, the industrial production of hydrogen cyanide, a key precursor for many cyanide compounds, has been dominated by two main processes: the Andrussow and the BMA (Degussa) processes.
The Andrussow Process
The Andrussow process is the most widely used method for industrial HCN production[3][12]. It involves the reaction of methane, ammonia, and oxygen (typically from air) over a platinum-rhodium catalyst at high temperatures[12][13].
Key Features:
-
High Temperature: The reaction is carried out at temperatures exceeding 1000°C[14].
-
Exothermic Reaction: The process is highly exothermic, which can be both an advantage (providing heat for the reaction) and a disadvantage (risk of explosion)[3][13].
-
Moderate Yield: The yield of HCN is typically in the range of 55-75% based on the amount of ammonia consumed[15].
-
Significant Byproducts: The process generates a considerable amount of byproducts, including hydrogen, carbon monoxide, and nitrogen[15].
The BMA (Degussa) Process
The BMA process also synthesizes HCN from methane and ammonia but in the absence of oxygen[16][17].
Key Features:
-
Very High Temperature: This process requires even higher temperatures than the Andrussow process, around 1400°C[16][17].
-
Endothermic Reaction: The BMA process is highly endothermic, necessitating a significant and continuous energy input[16][17].
-
High Conversion: It achieves high conversion rates of methane (90-94%) and ammonia (80-87%) to HCN[18].
-
Pure Hydrogen Byproduct: A key advantage is the production of a relatively pure stream of hydrogen gas as a byproduct[16][17].
Environmental Impact and Waste Management
A critical point of comparison is the environmental footprint of these methods.
-
Traditional Processes: Both the Andrussow and BMA processes have a significant environmental impact due to their high energy consumption and the release of greenhouse gases. The waste streams from these processes contain unreacted toxic reagents and byproducts that require careful and costly management to prevent environmental contamination. The industrial use of cyanide, particularly in mining, has led to significant environmental concerns due to accidental spills and the generation of cyanide-containing tailings.
-
Green Methods: The biocatalytic and biomass-based green methods offer substantial environmental benefits. They operate at low temperatures, reducing energy consumption, and utilize non-toxic, renewable resources[1][2]. The enzymatic reactions are highly specific, leading to fewer byproducts and cleaner waste streams[1]. The use of water as a solvent further enhances their green credentials.
Experimental Protocols
Detailed Protocol for Sodium Cyanide Synthesis from Cassava Leaves
This protocol is adapted from the work of Monga et al. (2022)[7][9][11].
Materials:
-
Fresh cassava (Manihot esculenta Crantz) leaves
-
Sodium hydroxide (NaOH) solution (e.g., 3.6 M)
-
Deionized water
-
Blender
-
Vacuum flask and pump
-
Heating plate with magnetic stirrer
-
Drying oven
Procedure:
-
Preparation of Cassava Leaf Homogenate:
-
Wash the fresh cassava leaves thoroughly with deionized water.
-
Grind the leaves in a blender with a minimal amount of cold deionized water to create a homogenate.
-
-
Maceration (Autolysis):
-
Transfer the homogenate to a flask and allow it to macerate for approximately 120 minutes at 30°C. This allows the endogenous linamarase enzyme to hydrolyze cyanogenic glycosides, releasing hydrogen cyanide (HCN).
-
-
HCN Extraction under Vacuum:
-
Connect the maceration flask to a vacuum trap containing a known volume and concentration of NaOH solution.
-
Apply a vacuum to the system and gently heat the homogenate to 35-40°C for about 45 minutes. The HCN gas will be drawn out of the homogenate and trapped in the NaOH solution, forming sodium cyanide (NaCN).
-
-
Crystallization of NaCN:
-
Transfer the NaOH solution containing NaCN to a beaker.
-
Heat the solution in a drying oven at 100°C to evaporate the water and crystallize the NaCN.
-
-
Purification and Analysis:
-
The resulting NaCN crystals can be further purified if necessary.
-
The yield and purity of the NaCN can be determined using standard analytical techniques such as titration.
-
General Protocol for Chemoenzymatic Synthesis of Nitriles from Aldehydes
This protocol is based on the work of Zheng et al. (2022)[7].
Materials:
-
Aldehyde starting material
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Organic solvent (e.g., n-hexane)
-
Aqueous buffer solution
-
Whole-cell biocatalyst expressing an aldoxime dehydratase (e.g., recombinant E. coli)
-
Separatory funnel
-
Shaking incubator
Procedure:
-
Chemical Synthesis of Aldoxime (Biphasic System):
-
Dissolve the aldehyde in an organic solvent (e.g., n-hexane).
-
In a separate vessel, prepare an aqueous solution of NH₂OH·HCl and Na₂CO₃.
-
Combine the organic and aqueous phases in a separatory funnel and shake vigorously for a set period at room temperature to form the aldoxime. The aldoxime will preferentially partition into the organic phase.
-
-
Phase Separation:
-
Allow the layers to separate and carefully collect the organic phase containing the aldoxime.
-
-
Biocatalytic Dehydration:
-
Prepare a suspension of the whole-cell biocatalyst in an appropriate aqueous buffer.
-
Add the organic phase containing the aldoxime to the cell suspension.
-
Incubate the biphasic mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for the required reaction time (e.g., 1.5 - 24 hours). The enzyme in the aqueous phase will convert the aldoxime from the organic phase into the nitrile.
-
-
Product Isolation and Analysis:
-
After the reaction is complete, separate the organic phase.
-
The nitrile product can be isolated from the organic solvent by evaporation.
-
The yield and purity of the nitrile can be determined by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Visualizing the Pathways
To better understand the processes described, the following diagrams illustrate key workflows and biological pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrussow process - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. globallcadataaccess.org [globallcadataaccess.org]
- 6. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. BMA process - Wikipedia [en.wikipedia.org]
- 12. US20150360943A1 - Process for producing hydrogen cyanide and recovering hydrogen - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mining Environmental Assessment | Cyanide Destruction | SRK Consulting [srk.com]
- 17. The fate of cyanide in leach wastes at gold mines: an environmental perspective [pubs.usgs.gov]
- 18. Cyanide hazards to plants and animals from gold mining and related water issues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Nucleophilic Reactivity of Sodium Hydrogen Cyanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of an appropriate nucleophile is a critical decision that dictates the efficiency and outcome of a reaction. Sodium hydrogen cyanamide (NaHNCN), a versatile and reactive reagent, presents a unique profile as a nucleophile. This guide provides an objective comparison of the nucleophilic reactivity of sodium hydrogen cyanamide with other commonly employed nucleophiles, supported by quantitative experimental data from the comprehensive Mayr's Nucleophilicity Scale.
Understanding Nucleophilicity: The Mayr Scale
To quantitatively compare the reactivity of different nucleophiles, we refer to Mayr's Nucleophilicity Scale, a comprehensive database established through extensive kinetic studies.[1][2] This scale is based on the linear free-energy relationship:
log k = sN(N + E)
where:
-
k is the second-order rate constant for the reaction between a nucleophile and an electrophile at 20 °C.
-
N is the dimensionless nucleophilicity parameter , which is independent of the electrophile. A higher N value indicates greater nucleophilic reactivity.
-
sN is the nucleophile-specific sensitivity parameter , which accounts for the "softness" or "hardness" of the nucleophile.
-
E is the electrophilicity parameter of the reaction partner.
By determining the N and sN parameters for a wide range of nucleophiles, Mayr's scale allows for the direct comparison of their intrinsic reactivity.
Quantitative Comparison of Nucleophilicity
The following table summarizes the nucleophilicity parameters for sodium hydrogen cyanamide (cyanamide anion) and a selection of other common nucleophiles in dimethyl sulfoxide (DMSO), a polar aprotic solvent frequently used in organic synthesis.[3][4]
| Nucleophile | Formula | Class | N Parameter | sN Parameter |
| Cyanamide Anion | HNCN⁻ | Amide Anion | 20.33 | 0.64 |
| Iodide | I⁻ | Halide | 10.74 | 0.61 |
| Azide | N₃⁻ | Pseudohalide | 15.68 | 0.69 |
| Aniline | C₆H₅NH₂ | Amine | 10.13 | 0.81 |
| Triphenylphosphine | P(C₆H₅)₃ | Phosphine | 7.63 | 0.98 |
Key Observations:
-
High Reactivity of Cyanamide Anion: With an N parameter of 20.33, the cyanamide anion is a significantly more potent nucleophile than common reagents like iodide, azide, and aniline in DMSO. Its reactivity surpasses even that of the highly nucleophilic azide ion.
-
Moderate Sensitivity: The sN parameter of 0.64 for the cyanamide anion is comparable to that of other nitrogen and halogen-based nucleophiles, indicating a moderate sensitivity to the nature of the electrophile.
Experimental Protocols for Determining Nucleophilicity Parameters
The determination of the N and sN parameters in Mayr's database relies on precise kinetic measurements of reactions between the nucleophile of interest and a series of well-characterized reference electrophiles, typically substituted benzhydrylium ions.[1][4]
General Experimental Workflow:
Caption: General workflow for the experimental determination of Mayr's nucleophilicity parameters.
Detailed Methodology:
-
Solution Preparation: Stock solutions of the nucleophile (e.g., sodium hydrogen cyanamide) are prepared in a suitable solvent (e.g., anhydrous DMSO). Solutions of a series of reference electrophiles with known E parameters (e.g., substituted benzhydrylium tetrafluoroborates) are prepared in an appropriate solvent (e.g., dichloromethane).[3]
-
Kinetic Measurements: The reactions are typically carried out under pseudo-first-order conditions, with the concentration of the nucleophile being at least 10 times higher than that of the electrophile.[1] For fast reactions, a stopped-flow apparatus is used to ensure rapid and efficient mixing of the reactant solutions.[5][6][7] The progress of the reaction is monitored by following the decrease in the concentration of the colored electrophile using a UV-Vis spectrophotometer at a specific wavelength.
-
Data Analysis: The observed pseudo-first-order rate constant (kobs) is determined from the exponential decay of the electrophile's absorbance. The second-order rate constant (k) is then calculated from the slope of a plot of kobs versus the concentration of the nucleophile.[8] Finally, a plot of log k for the reactions with different reference electrophiles against their known E parameters yields a straight line. The intercept of this line with the x-axis gives the nucleophilicity parameter N, and the slope gives the sensitivity parameter sN.[1]
Signaling Pathways and Logical Relationships
The nucleophilic attack of the cyanamide anion is a fundamental step in various synthetic transformations. The following diagram illustrates the logical relationship in a typical nucleophilic substitution reaction.
Caption: Logical relationship in a nucleophilic substitution reaction involving sodium hydrogen cyanamide.
In a typical SN2 reaction, the cyanamide anion, acting as the nucleophile, attacks the electrophilic center of a substrate, such as an alkyl halide. This concerted process proceeds through a transition state where the new bond between the nucleophile and the carbon atom is forming, while the bond to the leaving group is breaking. The reaction results in the formation of a substituted cyanamide and the displacement of the leaving group.
Conclusion
The quantitative data from Mayr's Nucleophilicity Scale unequivocally demonstrates that the cyanamide anion, derived from sodium hydrogen cyanamide, is a highly potent nucleophile in DMSO. Its superior reactivity compared to other common nucleophiles makes it an attractive choice for synthetic transformations where strong nucleophilicity is required. Researchers and drug development professionals can leverage this high reactivity to drive reactions to completion, potentially under milder conditions and with shorter reaction times. Understanding the principles of nucleophilicity and the experimental basis for these quantitative comparisons is essential for the rational design of synthetic routes and the efficient development of new chemical entities.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reference scales for the characterization of cationic electrophiles and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. biologic.net [biologic.net]
- 7. agilent.com [agilent.com]
- 8. Determination of reaction rate constant second order - Pharmacy Infoline [pharmacyinfoline.com]
The Efficacy of Natural vs. Synthetic Algicides in Aquaculture: A Comparative Guide
The proliferation of algae in aquaculture systems poses a significant threat to productivity and stock health, leading to oxygen depletion, off-flavoring of products, and in some cases, the release of toxins. To mitigate these risks, a variety of natural and synthetic algicides are employed. This guide provides an objective comparison of the efficacy of these two categories of algicides, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Quantitative Comparison of Algicide Efficacy
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of selected natural and synthetic algicides against different algal species.
Table 1: Efficacy of Synthetic Algicides
| Algicide | Target Algae | Effective Concentration | Efficacy | Reference |
| Copper Sulfate | Microcystis aeruginosa | 60, 100, and 200 µg/L | Successfully diminished populations | [1] |
| Freshwater green algae | EC50: 0.200 - 0.774 mg/L | Varies by species | [2] | |
| Anabaena circinalis | 4 lbs/surface acre (~0.025-0.035 ppm Cu++) | Controlled bloom | [3] | |
| Hydrogen Peroxide | Microcystis aeruginosa | 1-10 mg/L | Strong decline in photosynthetic yield | [4][5] |
| Cyanobacteria (various) | 4 mg/L | Significant reduction in biomass (43-99.8%) | [6] | |
| Planktothrix and Microcystis | ≥1.3 and ≥6.7 mg/L | Effectively eliminated populations | [7] | |
| Diquat | Aphanizomenon flos-aquae | 0.5 and 1 mg/L | Half-life of 0.48 days | [8] |
| Microcystis aeruginosa | 0.5 mg/L | >95% reduction after 48 hours | [8] |
Table 2: Efficacy of Natural Algicides
| Algicide | Target Algae | Effective Concentration | Efficacy | Reference |
| Barley Straw Extract | Lake water algae | 1% w/v | Inhibited growth, chlorophyll a remained below initial levels | [9] |
| Microcystis sp. and Scenedesmus | 0.005% (dilute extract) | Inhibited growth, 10-fold lower chlorophyll a | [9] | |
| Plant-based Algicide (C7X1) | Various (lab cultures) | IC50: 400-14,000 ppm | 50% inhibition of photosynthesis | [10] |
| Macroalgae Extracts (Bornetia secundiflora) | Microcystis aeruginosa | Not specified | Highest growth inhibition (27.33 ± 0.33 mm) in solid medium | [11] |
| Polyphenols (from algae) | Various bacteria | Not specified | Antimicrobial and antibiofilm properties | [12] |
Experimental Protocols
The evaluation of algicidal efficacy typically follows standardized laboratory procedures to ensure reproducibility and comparability of results. A widely accepted method is the algal growth inhibition test.
Algal Growth Inhibition Test (based on OECD 201 Guideline)
This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.[13][14]
1. Test Organism: A common test species is Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), a freshwater green alga.[15][16] Other species can be used depending on the target application.
2. Culture Conditions: Algae are cultured in a nutrient-rich medium under controlled conditions of temperature (21-24°C), light (continuous illumination), and pH.[15]
3. Experimental Setup:
- Exponentially growing algae are exposed to a series of concentrations of the test substance (algicide) in batch cultures.[13]
- A negative control (without the algicide) and, if necessary, a solvent control are included.[15]
- The experiment is typically run for 72 hours.[13]
4. Data Collection: Algal growth is measured at 24, 48, and 72 hours.[15] This can be done by:
- Cell counts: Using a hemocytometer or an electronic particle counter.[16]
- Biomass: Measuring dry weight or a surrogate like chlorophyll content.[16]
5. Endpoint Calculation: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate.[13] From this, the EC50 (the concentration causing 50% inhibition of growth) is calculated.[17]
Mechanisms of Action & Signaling Pathways
The methods by which natural and synthetic algicides exert their effects on algal cells differ significantly.
Synthetic Algicides
Common synthetic algicides primarily induce oxidative stress and interfere with essential cellular processes.
-
Copper Sulfate: Copper ions (Cu²⁺) are toxic to algae. They inhibit photosynthesis by disrupting cellular processes and damaging cell membranes.[1][18] Elevated levels of copper can lead to the hyperaccumulation of the metal within the algal cells, followed by cell lysis.[1]
-
Hydrogen Peroxide (H₂O₂): This compound is a strong oxidizing agent that generates reactive oxygen species (ROS). ROS cause cellular damage, particularly to the photosynthetic apparatus (Photosystem II), leading to a decline in photosynthetic activity.[4][5][6] Cyanobacteria are generally more sensitive to oxidative stress from H₂O₂ than eukaryotic algae.[4][6]
-
Diquat: This herbicide acts by disrupting cell membranes and interfering with photosynthesis.[19] It accepts electrons from Photosystem I, generating superoxide radicals that cause rapid cell damage.
Natural Algicides
Natural algicides often have more complex and varied mechanisms of action, sometimes involving synergistic effects of multiple compounds.
-
Barley Straw: The decomposition of barley straw in water releases compounds, likely including phenols and other organic substances, that inhibit the growth of certain algae.[20] The exact mechanism is not fully elucidated but is believed to involve the production of anti-algal chemicals as the lignin in the straw breaks down.[9]
-
Polyphenols (from Macroalgae): These compounds exhibit a broad range of biological activities, including antioxidant and antimicrobial properties.[12] They can act as pro-oxidants, generating hydrogen peroxide, which is toxic to bacteria and potentially algae.[12] Their multiple hydroxyl groups can also interact with and disrupt cell membranes and essential proteins.
General Experimental Workflow
The process of evaluating and comparing algicides, whether natural or synthetic, follows a structured workflow from initial screening to potential field application.
References
- 1. Evaluating the treatment effectiveness of copper-based algaecides on toxic algae Microcystis aeruginosa using single cell-inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.unh.edu [scholars.unh.edu]
- 4. Suppressing Cyanobacteria with Hydrogen Peroxide Is More Effective at High Light Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Efficacy of Hydrogen Peroxide in Mitigating Cyanobacterial Blooms and Altering Microbial Communities across Four Lakes in NY, USA [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Algal growth control by a barley straw extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Algae Polyphenolic Compounds and Modern Antibacterial Strategies: Current Achievements and Immediate Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. env.go.jp [env.go.jp]
- 16. Biological test method: growth inhibition test using a freshwater alga - Canada.ca [canada.ca]
- 17. fera.co.uk [fera.co.uk]
- 18. coppersulfatecrystals.com [coppersulfatecrystals.com]
- 19. noaa.gov [noaa.gov]
- 20. sancoind.com [sancoind.com]
A Comparative Analysis of Analytical Methods for Cyanide Species in Environmental Samples
A Guide for Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of cyanide species in environmental samples are critical for assessing contamination, ensuring regulatory compliance, and protecting human and ecological health. The diverse forms of cyanide, ranging from the highly toxic free cyanide to more stable metal-cyanide complexes, necessitate a variety of analytical approaches. This guide provides a comparative analysis of common methods for the determination of total cyanide, weak acid dissociable (WAD) cyanide, free cyanide, and thiocyanate, offering insights into their principles, performance, and procedural workflows.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for cyanide analysis depends on the specific cyanide species of interest, the sample matrix, and the required sensitivity and accuracy. The following table summarizes the quantitative performance data for several widely used methods.
| Cyanide Species | Analytical Method | Principle | Typical Method Detection Limit (MDL) | Applicable Concentration Range | Precision (as Relative Standard Deviation) | Recovery |
| Total Cyanide | EPA Method 335.4 / Standard Methods 4500-CN- C & E | Reflux distillation followed by semi-automated colorimetry. | ~5 µg/L[1][2] | 5 - 500 µg/L[1] | <15% RSD[3] | 85-102% in wastewater[4] |
| ASTM D7511-12 | Segmented flow injection analysis with in-line UV digestion and amperometric detection. | 1.0 µg/L[5][6] | 2.0 - 500 µg/L[5] | <2% RSD[5] | Not explicitly stated, but method is designed for high recovery. | |
| Weak Acid Dissociable (WAD) / Available Cyanide | Standard Methods 4500-CN- I | Weak acid distillation followed by colorimetric or titrimetric determination. | Low ppb levels[7] | Not explicitly stated, but suitable for low-level analysis. | Method can be less precise in the presence of high metal concentrations.[8] | Generally good, but can be affected by interferences. |
| EPA Method OIA-1677-09 | Flow injection analysis with ligand exchange and amperometric detection. | 0.0009 mg/L (0.9 µg/L) in water[9] | Not explicitly stated, but offers lower detection than older methods. | Improved precision compared to CATC methods.[10] | 97-104% for many metal-cyanide complexes.[10] | |
| Free Cyanide | EPA Method 9016 / ASTM D7237 | Microdiffusion or gas diffusion at pH 6 followed by colorimetric or amperometric detection. | Low ppb levels[7] | Approximately 2.0 to 150 µg/L[11] | Good precision reported.[12] | Generally good, but some weakly complexed cyanides may be partially recovered.[7][12] |
| Thiocyanate (SCN⁻) | Ion Chromatography with UV or Suppressed Conductivity Detection | Separation by ion exchange followed by detection. | 0.004 mg/L (4 µg/L)[13] | 1 - 30 mg/L (linear range for a specific study)[14] | Intra- and inter-assay <20%[14] | 97 - 103.9%[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the generalized experimental protocols for the key analytical techniques.
Total Cyanide by Reflux Distillation (EPA 335.4 / SM 4500-CN- C & E)
This traditional and robust method is widely used for the determination of total cyanide.
1. Sample Preservation and Pre-treatment:
-
Samples should be collected in plastic or glass containers and preserved by adding sodium hydroxide to a pH > 12.[2][15]
-
If oxidizing agents are present, they must be removed at the time of collection by adding ascorbic acid or sodium arsenite.[2][15]
-
Sulfide interference is addressed by adding powdered cadmium carbonate to precipitate cadmium sulfide, followed by filtration.[1]
2. Distillation:
-
A measured volume of the sample is placed in a distillation flask.
-
A strong acid (e.g., sulfuric acid) and a magnesium chloride solution are added to facilitate the breakdown of metal-cyanide complexes.[16]
-
The solution is heated to boiling, and the liberated hydrogen cyanide (HCN) gas is carried by a stream of air into a gas absorber containing a sodium hydroxide solution.
3. Determinative Step (Colorimetry):
-
An aliquot of the sodium hydroxide absorbing solution is taken.
-
The cyanide is converted to cyanogen chloride (CNCl) by the addition of chloramine-T at a pH < 8.[15]
-
A pyridine-barbituric acid reagent is then added, which reacts with the CNCl to form a red-blue colored complex.[15]
-
The absorbance of the solution is measured spectrophotometrically at approximately 578 nm, and the cyanide concentration is determined from a calibration curve.[15]
Total Cyanide by Segmented Flow Injection with UV Digestion (ASTM D7511-12)
This automated method offers higher throughput and reduced interferences compared to the manual distillation method.
1. Sample Preparation:
-
Samples are preserved and pre-treated for interferences as described for the distillation method.
-
The sample is loaded into an autosampler.
2. In-line UV Digestion and Gas Diffusion:
-
The sample is injected into a continuously flowing acidic stream.[17]
-
Strong metal-cyanide complexes are decomposed by narrow-band UV irradiation as they pass through a UV digestion module.[17][18]
-
The liberated HCN gas passes through a hydrophobic membrane into a basic acceptor stream.[19]
3. Amperometric Detection:
-
The cyanide in the acceptor stream is measured by an amperometric detector.[5]
-
The resulting electrical current is proportional to the cyanide concentration.
Weak Acid Dissociable (WAD) Cyanide by Distillation (SM 4500-CN- I)
This method targets cyanide species that are readily released under mildly acidic conditions.
1. Sample Preservation and Pre-treatment:
-
Sample preservation and pre-treatment for interferences are the same as for total cyanide analysis.
2. Distillation:
-
A measured volume of the sample is placed in the distillation apparatus.
-
A weak acid buffer (e.g., acetic acid) is added to adjust the pH to between 4.5 and 6.0.
-
The solution is heated, and the liberated HCN is distilled and collected in a sodium hydroxide solution as described for total cyanide.
3. Determinative Step:
-
The cyanide in the absorbing solution is determined by colorimetry or titration as in the total cyanide method.
Available Cyanide by Flow Injection and Ligand Exchange (EPA OIA-1677-09)
This is an automated method for the determination of WAD cyanide that avoids distillation.
1. Sample Preparation:
-
Samples are preserved and pre-treated for interferences.
-
A ligand-exchange reagent is added to the sample to displace cyanide from weak and moderately strong metal-cyanide complexes.[10]
2. Flow Injection Analysis:
-
An aliquot of the treated sample is injected into the flow injection manifold.
-
The sample is acidified to convert cyanide ions to HCN.[10]
-
HCN gas diffuses across a membrane into a basic carrier stream.
3. Amperometric Detection:
-
The cyanide in the carrier stream is detected amperometrically.[10]
Free Cyanide by Microdiffusion (EPA Method 9016)
This method is specific for the most toxic form of cyanide.
1. Sample Preparation:
-
Samples are preserved and pre-treated for interferences.
-
The sample is placed in the outer chamber of a microdiffusion cell.[11]
2. Diffusion:
-
The sample is buffered to a pH of 6.[11]
-
The microdiffusion cell is placed in the dark for several hours to allow the free cyanide to diffuse as HCN gas.[11]
-
The HCN gas is absorbed into a sodium hydroxide solution in the center chamber of the cell.[11]
3. Determinative Step (Colorimetry):
-
An aliquot of the sodium hydroxide solution is taken and analyzed colorimetrically as described for total cyanide.[11]
Thiocyanate by Ion Chromatography
Ion chromatography is a powerful technique for the separation and quantification of various anions, including thiocyanate.
1. Sample Preparation:
-
Environmental water samples may require filtration to remove particulate matter.
2. Chromatographic Separation:
-
A small volume of the sample is injected into the ion chromatograph.
-
The sample is carried by a liquid mobile phase (eluent) through an anion-exchange column.
-
The thiocyanate ions are separated from other anions based on their affinity for the stationary phase of the column.
3. Detection:
-
After separation, the thiocyanate is detected by a UV detector (typically around 210 nm) or a suppressed conductivity detector.[14]
-
The concentration is determined by comparing the peak area or height to a calibration curve.
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key analytical procedures.
References
- 1. epa.gov [epa.gov]
- 2. NEMI Method Summary - 335.4 [nemi.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Table 7-3, Analytical Methods for Determining Cyanide in Environmental Samples - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ysi.com [ysi.com]
- 6. store.astm.org [store.astm.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Available Cyanide by OIA 1677 — Merit Laboratories, Inc. [meritlabs.com]
- 10. ysi.com [ysi.com]
- 11. NEMI Method Summary - 9016 [nemi.gov]
- 12. alsglobal.com [alsglobal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NEMI Method Summary - 4500-CN-E [nemi.gov]
- 16. epa.gov [epa.gov]
- 17. ezkem.com [ezkem.com]
- 18. ysi.com [ysi.com]
- 19. ezkem.com [ezkem.com]
A Comparative Guide to the Validation of HPLC Methods for Cyanamide Quantification in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of cyanamide in complex matrices such as agricultural products, environmental samples, and biological fluids. Cyanamide's high reactivity and polarity present analytical challenges, often necessitating derivatization to enhance its chromatographic retention and detection. This document outlines various analytical approaches, presenting their experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific application.
Overview of Analytical Approaches
The primary analytical technique for cyanamide quantification is reversed-phase HPLC coupled with various detection methods. Due to cyanamide's poor chromophore and high polarity, direct analysis is often challenging. Consequently, pre-column derivatization is a common strategy to improve sensitivity and chromatographic performance. The most frequently employed derivatizing agents are dansyl chloride and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). Detection is typically achieved using Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS/MS) detectors.
As an alternative to HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) offers a direct quantification method, particularly when coupled with stable isotope dilution, providing high accuracy and precision.
Comparative Performance of HPLC Methods
The following tables summarize the performance of various validated HPLC methods for cyanamide quantification across different matrices and derivatization techniques.
HPLC Methods with Dansyl Chloride Derivatization
Dansyl chloride reacts with the primary amine group of cyanamide, yielding a fluorescent derivative that can be detected with high sensitivity.
| Matrix | Sample Preparation | HPLC Column | Mobile Phase | Detection | Linearity (mg/L) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Grapes & Cherries | Homogenization, ethyl acetate extraction, anhydrous sodium sulfate drying, concentration, derivatization. | Shimadzu Shim-pack XR-ODS (75 mm × 2.0 mm, 1.6 µm) | Gradient of methanol and 2 mmol/L ammonium acetate with 0.05% formic acid. | ESI-MS/MS | 0.01 - 1.0 | 0.01 | 75 - 81 | 6.5 - 9.8 | [1] |
| 21 Plant-derived Foods | QuPPe-based extraction, cleanup with multi-walled carbon nanotubes (MWCNTs).[2] | - | - | LC-MS/MS | >0.99 (R²) | 0.01 - 0.05 | 67.4 - 107.1 | 1.0 - 17.8 | [2][3] |
| Soil | Acetone extraction, centrifugation, evaporation, derivatization.[4] | - | Gradient elution | Fluorescence | - | 0.010 | 65.7 - 118 | - | [4] |
HPLC Methods with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivatization
AQC is another effective derivatizing agent that reacts with amines to form stable, fluorescent derivatives.
| Matrix | Sample Preparation | HPLC System | Detection | Linearity | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Fruits (Grape, Kiwi, Peach) | Water extraction, liquid-liquid extraction purification, derivatization.[5] | HPLC | Fluorescence | - | 0.008 | 87.1 - 96.6 | 1.8 - 2.2 | [5] |
| Fertilizer, Soil, Plants | 2% acetic acid extraction, centrifugation, filtration, derivatization.[6] | UPLC | UV (260 nm) | 0.998 - 0.999 (R) | - | - | - | [6] |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A direct quantitative method using stable isotope dilution GC-MS has been developed, offering a simpler alternative to derivatization-based HPLC methods.
| Matrix | Sample Preparation | Analytical Method | Limit of Detection | Key Advantage | Reference |
| Hairy Vetch | - | Stable Isotope Dilution GC-MS | ~1 ng | Simpler than derivatization HPLC methods. | [7] |
Experimental Protocols
HPLC Method with Dansyl Chloride Derivatization for Grapes and Cherries[1]
-
Sample Preparation and Derivatization:
-
Homogenize the sample.
-
Extract with ethyl acetate under ultrasonication.
-
Dry the extract with anhydrous sodium sulfate and concentrate.
-
Derivatize with dansyl chloride in an alkaline solution.
-
-
Chromatographic Conditions:
-
Instrument: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: Shimadzu Shim-pack XR-ODS (75 mm × 2.0 mm, 1.6 µm).
-
Mobile Phase: Gradient elution with methanol and 2 mmol/L ammonium acetate aqueous solution containing 0.05% (v/v) formic acid.
-
Detection: Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.
-
UPLC Method with AQC Derivatization for Fertilizer, Soil, and Plants[6]
-
Sample Preparation and Derivatization:
-
Extract the sample with 2% acetic acid.
-
Centrifuge the extract and pass it through a membrane filter.
-
Derivatize the purified extract with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate.
-
-
Chromatographic Conditions:
-
Instrument: Ultra-High-Pressure Liquid Chromatography (UPLC) system.
-
Detection: UV detector at 260 nm.
-
Stable Isotope Dilution GC-MS Method[7]
-
Principle: This method involves the use of a stable isotope-labeled internal standard ((15N2)cyanamide) for direct quantification of natural ((14N2)cyanamide) by GC-MS.
-
Quantification:
-
Record peak areas on mass chromatograms for ((14N2)cyanamide (m/z 42), ((15N2)cyanamide (m/z 44), and an internal standard for correcting GC-MS errors.
-
Calculate the total cyanamide content.
-
Determine the natural cyanamide content by subtracting the isotopic ratio of the internal standard from the spiked sample's ratio.
-
Method Validation and Workflow
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. A typical workflow for HPLC method validation for cyanamide quantification is depicted below.
References
- 1. [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cyanamide residue in 21 plant-derived foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium Hydrogen Cyanamide: A Guide for Laboratory Professionals
The safe and compliant disposal of sodium hydrogen cyanamide is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound and its solutions are hazardous, possessing significant toxicity and the potential to release highly toxic hydrogen cyanide gas if handled improperly. This guide provides essential, step-by-step procedures for the safe handling and disposal of sodium hydrogen cyanamide waste.
Immediate Safety and Handling Precautions
Before beginning any work that will generate sodium hydrogen cyanamide waste, ensure that all personnel are trained on its specific hazards. All handling of this chemical, including waste consolidation, must be conducted in a well-ventilated chemical fume hood.[1][2] A critical and non-negotiable safety rule is to never allow sodium hydrogen cyanamide to come into contact with acids or strong oxidizing agents .[3][4] Such contact can liberate deadly hydrogen cyanide (HCN) gas.[1][4][5]
Key Hazards:
-
Acute Toxicity: Fatal or toxic if swallowed, inhaled, or in contact with skin.[3][6]
-
Reactivity: Reacts vigorously with acids, acid salts, and water to produce highly toxic and flammable hydrogen cyanide gas.[4][7]
-
Skin and Eye Damage: Causes severe skin burns and eye damage.[6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6][8]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling sodium hydrogen cyanamide in any form, including waste.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste.[1] |
| Eye/Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles.[6][9] |
| Body Protection | A lab coat or chemical-resistant apron. Long-sleeved clothing is required.[9] |
| Respiratory | Use only under a chemical fume hood.[9] For spills or emergencies, a NIOSH/MSHA-approved respirator or self-contained breathing apparatus may be necessary.[3][9] |
Step-by-Step Disposal Procedure
The guiding principle for disposing of sodium hydrogen cyanamide is waste minimization and strict segregation. This chemical waste must be managed as hazardous waste through a licensed disposal service.[2][10][11]
1. Waste Segregation and Collection:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container exclusively for sodium hydrogen cyanamide. This includes solids, solutions, and contaminated materials.[2]
-
Separate Solids and Liquids: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, clearly marked containers.[2]
2. Containerization:
-
Material Compatibility: Use sealable, airtight, and chemically compatible waste containers, such as those made of polypropylene.[1][5] Avoid metal containers.[12]
-
Secondary Containment: Store waste containers within a secondary container to prevent spills and leaks.[1]
3. Labeling:
-
Clear Identification: Immediately label the waste container upon adding the first material.
-
Required Information: The label must clearly state:
4. Storage:
-
Secure Location: Store the sealed waste containers in a cool, dry, and well-ventilated designated hazardous waste storage area.[1][5]
-
Restricted Access: This area should be locked or otherwise secured to prevent unauthorized access.[1][12]
-
Incompatible Materials: Ensure the storage location is segregated from all incompatible materials, especially acids, acid salts, oxidizing agents, and water.[1][5]
5. Final Disposal:
-
Professional Service: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[10]
-
Regulatory Compliance: Disposal must adhere to all local, regional, and national hazardous waste regulations.[8][11]
Decontamination and Spill Management
Proper decontamination of labware and swift, safe management of spills are crucial.
Equipment and Glassware Decontamination
All decontamination procedures must be performed within a chemical fume hood.[1][2]
-
Initial Rinse: Carefully rinse contaminated glassware and equipment with an alkaline solution, such as a pH 10 buffer or a freshly prepared 10% bleach solution adjusted to a pH of 10 or higher.[1][2]
-
Collect Rinseate: This initial rinse solution is considered hazardous waste and must be collected in the designated cyanide waste container.[1]
-
Final Cleaning: After the alkaline rinse, the glassware can be washed with soap and water.[1]
Spill Response Protocol
For a Small Spill (Contained within a Fume Hood):
-
Containment: Absorb liquid spills with an inert material like vermiculite, dry sand, or earth.[10][13] For dry spills, carefully shovel the material into a container.[1]
-
Collection: Place all contaminated absorbent material and spilled chemical into a sealed container and label it as hazardous waste.[1][10]
-
Decontamination: Clean the spill area with a pH 10 buffer solution, followed by a rinse with a dilute (10%) bleach solution. Collect all cleaning materials as hazardous waste.[1]
For a Large Spill (or Any Spill Outside a Fume Hood):
-
Evacuate: Immediately evacuate all personnel from the laboratory.[1]
-
Alert: Notify your institution's emergency response personnel (e.g., EHS, Campus Safety) immediately. Inform them that the spill involves a cyanide-containing compound.[1]
-
Secure the Area: Post "Do Not Enter" signs on the laboratory doors.[1]
-
Do Not Attempt Cleanup: Await the arrival of trained and properly equipped emergency responders.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of sodium hydrogen cyanamide waste.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. download.basf.com [download.basf.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. fishersci.com [fishersci.com]
- 9. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]
- 10. echemi.com [echemi.com]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Hydrogencyanamide
Essential protocols for the safe management and disposal of sodium hydrogencyanamide in a laboratory setting.
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This compound, a key reagent in various synthetic processes, requires meticulous handling due to its acute toxicity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the required PPE, drawing from multiple safety data sheets and guidelines.
| Body Part | Required Protection | Specifications and Recommendations |
| Respiratory | Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[1][2][4] | Use a NIOSH/MSHA approved respirator.[5][6] A vapor respirator is essential, especially in case of insufficient ventilation.[4] For emergencies, an SCBA is recommended.[2] |
| Hand | Chemical-resistant gloves.[7] | Nitrile gloves are commonly recommended, but it is crucial to consult the glove manufacturer's compatibility chart.[8] Double gloving (a utility grade nitrile glove over an exam style) is a best practice.[9] |
| Eye | Splash-resistant safety goggles or a full-face shield.[3][4] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Body | Flame-resistant lab coat, buttoned to full length, or a chemical-resistant suit.[1][8] | Long-sleeved clothing and full-length pants are required.[5][8] For larger quantities or splash risks, a chemical-resistant apron and oversleeves are recommended.[9] |
| Foot | Closed-toe shoes.[8] | Chemical-resistant boots are advisable, especially during spill cleanup.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to minimize risks. This procedural guidance outlines the key steps from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[7][8][10][11] Ensure adequate ventilation to keep airborne concentrations below exposure limits.[4]
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are readily accessible and in working order.[3][6][9]
-
Decontamination Solution: Before starting work, prepare a decontamination solution, such as a mixture of aqueous sodium bicarbonate and ferrous sulfate, for immediate disposal of contaminated materials like gloves and pipette tips.[8]
-
Restricted Access: The handling area should be clearly marked, and access should be limited to authorized personnel.[9]
2. Handling Procedures:
-
Avoid Incompatibilities: Keep this compound away from acids, strong oxidizing agents, and carbon dioxide, as contact can liberate highly toxic hydrogen cyanide gas.[6][8][12]
-
Personal Hygiene: Wash hands thoroughly after handling.[5][7] Do not eat, drink, or smoke in the handling area.[5][13]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[6][8]
3. Storage:
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[4][5][12][14]
-
Security: Store in a locked cabinet or a secure area to prevent unauthorized access.[5][7][12][13]
-
Compatibility: Do not store near acids or combustible materials.[5][12]
Emergency Protocols: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is crucial.
Exposure Response:
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4][5][6][8] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][8] Seek immediate medical attention.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][5] Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5][6] |
Spill Response:
-
Small Spills (<1 L):
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the spilled material and absorbent into a suitable, labeled container for disposal.[4][15]
-
Clean the spill area with a decontamination solution.
-
-
Large Spills (>1 L):
-
Evacuate the laboratory and secure the area.
-
Call emergency services and the institution's environmental health and safety department immediately.[8]
-
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
-
Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[8][10]
-
Incompatible Wastes: Never mix cyanide waste with acidic waste.[8]
-
Disposal Method: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[5][6][16] This typically involves treatment by a licensed hazardous waste disposal company.[17] Chemical treatment to convert cyanide to a less toxic form, such as cyanate, may be an option but should only be performed by trained personnel following established protocols.[17]
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
- 1. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 2. workplacesafetynorth.ca [workplacesafetynorth.ca]
- 3. taekwang.co.kr [taekwang.co.kr]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]
- 6. fishersci.com [fishersci.com]
- 7. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. cyanco.com [cyanco.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. quora.com [quora.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
